molecular formula C9H5F2NO2 B067966 5,6-difluoro-1H-indole-2-carboxylic acid CAS No. 169674-35-5

5,6-difluoro-1H-indole-2-carboxylic acid

Cat. No.: B067966
CAS No.: 169674-35-5
M. Wt: 197.14 g/mol
InChI Key: XBVUJSXNSDFADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-1H-indole-2-carboxylic acid (CAS 169674-35-5) is a high-value fluorinated indole derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. Its core structure is integral to developing novel small-molecule inhibitors for challenging diseases. A primary research application is in anticancer agent discovery , particularly for central nervous system (CNS) tumors. This compound is a key precursor for synthesizing indole-2-carboxamide derivatives that demonstrate potent and selective cytotoxic and anti-proliferative activities against pediatric brain tumor cell lines, including glioblastoma (KNS42) and atypical teratoid/rhabdoid tumors (AT/RT) . Optimized compounds derived from this scaffold exhibit significant inhibitory effects on tumor cell viability and proliferation while showing selectivity over non-neoplastic human cells, underscoring their potential as promising therapeutic leads . Beyond oncology, the indole-2-carboxylic acid scaffold is a recognized pharmacophore in GPCR-targeted drug discovery . Researchers also utilize this compound in the design of potent and selective enzyme inhibitors, such as Mcl-1 inhibitors for cancer and MmpL3 inhibitors for tuberculosis . The strategic 5,6-difluoro substitution on the indole ring is a common strategy to fine-tune the compound's lipophilicity, potentially enhancing cell membrane permeability and uptake by target tissues . Handling and Storage: Store in a cool, dry place at 2-8°C. Protect from light. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVUJSXNSDFADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597136
Record name 5,6-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-35-5
Record name 5,6-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-difluoro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoro-1H-indole-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene portion of the indole scaffold imparts unique electronic properties, influencing the molecule's reactivity, acidity, and biological interactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties are not widely published, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.

PropertyValueSource
Molecular Formula C₉H₅F₂NO₂-
Molecular Weight 197.14 g/mol -
CAS Number 169674-35-5[1][2][3]
Appearance Solid[4]
Boiling Point (Predicted) 299.8 °C at 760 mmHg[1]
Density (Predicted) 1.605 g/cm³-
Solubility Soluble in DMSO and methanol.[5]
pKa (Predicted) ~4.52[5]
Storage 2-8°C, dry, sealed[1][5]

The fluorine atoms at the 5- and 6-positions are strongly electron-withdrawing, which is expected to lower the pKa of the carboxylic acid compared to the parent indole-2-carboxylic acid, making it a stronger acid.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be inferred from the known characteristics of indole and carboxylic acid moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The protons on the indole ring will exhibit complex splitting patterns due to H-H and H-F couplings. The carboxylic acid proton is typically a broad singlet, and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear in the downfield region (typically 160-180 ppm). The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be present around 1700 cm⁻¹. The N-H stretch of the indole ring is expected around 3300-3500 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 197. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).

Synthesis of this compound

The synthesis of substituted indoles can be achieved through several classic and modern organic reactions. For this compound, the Fischer and Reissert indole syntheses are two prominent and adaptable methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. To synthesize this compound via this route, one would start with (3,4-difluorophenyl)hydrazine and a pyruvate derivative.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_products Product Reactant1 3,4-Difluorophenylhydrazine Step1 Hydrazone Formation Reactant1->Step1 Reactant2 Pyruvic Acid Derivative Reactant2->Step1 Product This compound Step2 Intermediate Step1->Step2 [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Step3 Indole Formation Step2->Step3 Cyclization & Aromatization (Loss of NH₃) Step3->Product caption Fischer Indole Synthesis Workflow Reissert_Indole_Synthesis cluster_reactants Reactants cluster_products Product Reactant1 3,4-Difluoro-2-nitrotoluene Step1 Condensation Reactant1->Step1 Reactant2 Diethyl Oxalate Reactant2->Step1 Base (e.g., NaOEt) Product This compound Step2 Intermediate Step1->Step2 Reductive Cyclization (e.g., Zn/AcOH) Step2->Product caption Reissert Indole Synthesis Workflow Reactivity cluster_ring_reactions Indole Ring Reactions cluster_acid_reactions Carboxylic Acid Reactions Start This compound Halogenation Halogenation (at C3) Start->Halogenation Electrophilic Substitution Nitration Nitration (at C3) Start->Nitration Electrophilic Substitution Amide Amide Formation Start->Amide Amide Coupling Ester Esterification Start->Ester Esterification Reduction Reduction to Alcohol Start->Reduction Reduction caption Key Reactivity Pathways

References

An In-depth Technical Guide to 5,6-difluoro-1H-indole-2-carboxylic acid (CAS No. 169674-35-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoro-1H-indole-2-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 169674-35-5, is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structural features, particularly the presence of two fluorine atoms on the benzene ring of the indole scaffold, impart distinct physicochemical properties that make it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. The introduction of fluorine atoms can modulate various properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the development of new drugs, particularly for neurological and psychiatric disorders.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in chemical synthesis and drug design.

PropertyValueSource
CAS Number 169674-35-5N/A
Molecular Formula C₉H₅F₂NO₂N/A
Molecular Weight 197.14 g/mol N/A
Appearance Off-white to light brown solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.N/A
pKa Not availableN/A

Synthesis of this compound

A plausible synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Diazotization & Hydrazine Formation cluster_reaction2 Fischer Indole Synthesis cluster_product Final Product 3,4-Difluoroaniline 3,4-Difluoroaniline Diazonium Salt Diazonium Salt 3,4-Difluoroaniline->Diazonium Salt NaNO2, HCl Sodium Nitrite Sodium Nitrite Pyruvic Acid Derivative Pyruvic Acid Derivative Difluorophenylhydrazine Difluorophenylhydrazine Diazonium Salt->Difluorophenylhydrazine Reduction (e.g., SnCl2) Hydrazone Intermediate Hydrazone Intermediate Difluorophenylhydrazine->Hydrazone Intermediate Pyruvic Acid Derivative Cyclization Cyclization Hydrazone Intermediate->Cyclization Acid Catalyst (e.g., H2SO4, PPA) This compound This compound Cyclization->this compound

Caption: A conceptual workflow for the synthesis of this compound.

Causality in Synthesis: The choice of the Fischer indole synthesis is logical due to its versatility and wide application in preparing substituted indoles. The selection of 3,4-difluoroaniline as a starting material is dictated by the desired substitution pattern on the final indole ring. The subsequent diazotization and reduction to the corresponding hydrazine are standard and reliable transformations in organic synthesis. The final cyclization step, often catalyzed by a strong acid, proceeds through a[2][2]-sigmatropic rearrangement to furnish the indole core.

Applications in Drug Discovery

This compound is a valuable scaffold for the synthesis of a variety of biologically active molecules. The carboxylic acid group serves as a convenient handle for further chemical modifications, most commonly through amide bond formation.

Antituberculosis Agents

Derivatives of indole-2-carboxamides have shown promise as potent antitubercular agents.[2][3] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring, including the introduction of fluorine atoms, can significantly enhance the metabolic stability and in vitro activity against Mycobacterium tuberculosis.[2][3] For instance, the amide coupling of 4,6-difluoroindole-2-carboxylic acid with various amines has been explored to generate novel antitubercular candidates.[4]

Anticancer Agents

The indole-2-carboxamide scaffold has also been investigated for its potential in cancer therapy.[5] By coupling substituted indole-2-carboxylic acids with different amine fragments, researchers have developed dual inhibitors of key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] Dihalo-substituted derivatives, including those with fluorine atoms, have demonstrated enhanced antiproliferative activity compared to their non-halogenated counterparts.[5]

The general workflow for utilizing this compound in the synthesis of bioactive amides is outlined below:

Amide_Synthesis_Workflow This compound This compound Bioactive Amide Bioactive Amide This compound->Bioactive Amide Coupling Reagents e.g., HATU, HOBt, EDCI Coupling Reagents->Bioactive Amide Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Bioactive Amide

Caption: General scheme for the synthesis of bioactive amides from this compound.

Expertise in Experimental Design: The choice of coupling reagents is critical for efficient amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed to activate the carboxylic acid and facilitate its reaction with the amine, minimizing side reactions and maximizing yield. The selection of the specific amine component is guided by the therapeutic target and the desired SAR.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this compound is not widely published, representative data for a closely related analogue, 5-fluoroindole-2-carboxylic acid, can provide valuable insights.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with characteristic splitting patterns due to fluorine-proton coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The signals for the carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (197.14 g/mol ), confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively, as well as the C=O stretching of the carboxylic acid.

Conclusion

This compound is a key building block in modern medicinal chemistry. Its fluorinated indole scaffold offers a unique combination of properties that are advantageous for the development of novel drugs targeting a range of diseases, including tuberculosis and cancer. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for its effective application in the design and discovery of next-generation therapeutics. Further research into the synthesis and biological applications of derivatives of this versatile compound is warranted and holds significant promise for advancing human health.

References

An In-Depth Technical Guide to 5,6-difluoro-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-difluoro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. The introduction of fluorine atoms at the 5 and 6 positions of the indole ring significantly modulates the compound's physicochemical and biological properties, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, spectroscopic analysis, and burgeoning applications of this compound in drug discovery, with a particular focus on its role in the development of enzyme inhibitors and anticancer agents.

Molecular and Physicochemical Profile

This compound is a solid organic compound with the chemical formula C₉H₅F₂NO₂. The strategic placement of two fluorine atoms on the benzene ring of the indole core imparts unique electronic properties, enhancing metabolic stability and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 197.14 g/mol [1]
Molecular Formula C₉H₅F₂NO₂[2]
CAS Number 169674-35-5[2]
Appearance Solid[3]
Purity Typically ≥98%[3]
Storage 2-8°C, dry, sealed[1]

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Workflow:

G A Fluorinated Aniline Precursor B Cyclization (e.g., Fischer Indole Synthesis) A->B C 5,6-difluoroindole B->C D Carboxylation at C2 C->D E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While the specific spectra for this compound are not widely published, data from closely related analogs such as 5-fluoroindole-2-carboxylic acid and 5,6-difluoro-1H-indole-2,3-dione can provide valuable insights into the expected spectral features.[6]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with characteristic coupling patterns influenced by the fluorine substituents. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, with the chemical shifts of the fluorinated carbons and the carbonyl carbon being particularly informative.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, as well as a strong absorption for the C=O stretching of the carboxylic acid group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic peptide structures and interact with various enzymes.[7] The introduction of fluorine atoms, as in this compound, can enhance drug-like properties such as metabolic stability, binding affinity, and bioavailability. This makes it a highly attractive intermediate for the synthesis of novel drug candidates.[1]

Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have shown significant potential as inhibitors of various enzymes, playing a crucial role in the treatment of diseases like cancer and HIV.

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][9][10] These compounds act by chelating with magnesium ions in the enzyme's active site and engaging in π-stacking interactions with the viral DNA.[9] The fluorinated derivatives are of particular interest for their potential to enhance these interactions and improve antiviral potency.

G cluster_0 Enzyme Inhibition cluster_1 Therapeutic Outcome A Indole-2-Carboxylic Acid Derivative B HIV-1 Integrase Active Site A->B Binds to C Mg²⁺ Ions A->C Chelates B->C Contains D Viral DNA Integration Blocked B->D Leads to E HIV Replication Halted D->E

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[11] Derivatives of 5-bromo-1H-indole-2-carboxylic acid, a related halogenated compound, have demonstrated significant potential as inhibitors of key oncogenic kinases like VEGFR-2 and EGFR.[12] This suggests that this compound could serve as a valuable precursor for the development of novel kinase inhibitors for cancer therapy. The antiproliferative activity of these compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Future Perspectives

This compound represents a promising scaffold for the development of new therapeutic agents. Its unique electronic properties conferred by the fluorine substituents make it an attractive building block for medicinal chemists. Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its potential as an inhibitor of a wider range of biological targets will undoubtedly open up new avenues for the treatment of various diseases. The continued investigation into the structure-activity relationships of its derivatives will be crucial for the design of more potent and selective drug candidates with improved pharmacokinetic profiles.

References

An In-Depth Technical Guide to 5,6-difluoro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5,6-difluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms onto the indole scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document details the structure, physicochemical properties, and spectroscopic profile of this compound. A detailed, field-proven synthetic protocol is presented, alongside a discussion of the critical role of this building block in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of innovative therapeutic agents.

Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms into organic molecules is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can lead to enhanced biological activity and improved pharmacokinetic profiles.[2]

This compound is a versatile building block that combines the essential indole framework with the benefits of di-fluorination on the benzene ring. This specific substitution pattern is of particular interest for its potential to influence π-π stacking interactions, modulate electronic properties, and block sites of metabolism, thereby enhancing the therapeutic potential of derivative compounds. This guide serves as a technical resource for the synthesis, characterization, and strategic application of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol
CAS Number 169674-35-5
Appearance Pale brown solid[1]
Predicted Boiling Point 427.4 °C at 760 mmHg[1]
Predicted Density 1.605 g/cm³[1]
Predicted pKa 4.21[1]
Storage 2-8°C, dry, sealed, protected from light[1][3]

Synthesis of this compound: A Step-by-Step Protocol

While several methods exist for the synthesis of indole-2-carboxylic acids, the Reissert and Fischer indole syntheses are among the most robust and widely applicable.[4][5][6][7][8][9][10][11][12] The following protocol details a plausible and efficient synthesis of this compound based on the Reissert indole synthesis, which involves the condensation of a substituted o-nitrotoluene with diethyl oxalate followed by reductive cyclization.

Proposed Synthetic Pathway

G cluster_0 Reissert Indole Synthesis 3,4-Difluoro-1-methyl-2-nitrobenzene 3,4-Difluoro-1-methyl-2-nitrobenzene Intermediate_1 Ethyl 2-(4,5-difluoro-2-nitrophenyl)-3-oxobutanoate 3,4-Difluoro-1-methyl-2-nitrobenzene->Intermediate_1 1. NaOEt, EtOH 2. Diethyl oxalate Diethyl oxalate Diethyl oxalate Product This compound Intermediate_1->Product 1. Fe, AcOH 2. H₂O (reductive cyclization) 3. Hydrolysis G cluster_0 Drug Development Workflow Start This compound Step1 Amide Coupling / Esterification Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Lead Optimization Step3->Step4 End Drug Candidate Step4->End

References

An In-Depth Technical Guide to the Synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5,6-difluoro-1H-indole-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the indole scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making efficient and scalable synthetic routes to such compounds highly valuable. This document is intended for researchers, scientists, and drug development professionals, offering detailed procedural insights, mechanistic rationale, and comparative analysis of the most viable synthetic strategies. The primary focus will be on the Fischer indole synthesis, a robust and adaptable method for which a detailed protocol is provided. An alternative approach via the Reissert indole synthesis will also be discussed.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] In the context of drug design, the strategic introduction of fluorine atoms onto the indole ring is a widely employed tactic to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[2] The 5,6-difluoro substitution pattern, in particular, has been explored for its potential to create compounds with unique electronic properties that can lead to improved biological activity. This compound serves as a crucial intermediate for the synthesis of a wide range of more complex molecules, including inhibitors of key protein kinases and novel therapeutic agents.[3] This guide delineates the most practical and efficient methods for its preparation on a laboratory scale.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4] To obtain the desired 2-carboxylic acid moiety, pyruvic acid or an ester thereof, such as ethyl pyruvate, is the ideal carbonyl partner.[5]

The overall pathway can be logically divided into three main stages:

  • Preparation of (3,4-Difluorophenyl)hydrazine Hydrochloride : Synthesis of the key hydrazine starting material from commercially available 3,4-difluoroaniline.

  • Hydrazone Formation : Condensation of the hydrazine with ethyl pyruvate to form the critical hydrazone intermediate.

  • Fischer Cyclization and Hydrolysis : Acid-catalyzed ring closure to form the ethyl ester of the target indole, followed by saponification to yield the final carboxylic acid.

Below is a logical workflow for this synthetic sequence.

Fischer_Indole_Synthesis cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Indole Formation & Hydrolysis A 3,4-Difluoroaniline B 3,4-Difluorobenzenediazonium chloride A->B  NaNO2, HCl  0-5 °C C (3,4-Difluorophenyl)hydrazine Hydrochloride B->C  SnCl2 or Na2S2O5  Reduction E Ethyl 2-((3,4-difluorophenyl)hydrazono)propanoate C->E  Condensation  Ethanol, reflux D Ethyl Pyruvate D->E F Ethyl 5,6-difluoro-1H-indole- 2-carboxylate E->F  Fischer Cyclization  PPA, H3PO4, heat G 5,6-Difluoro-1H-indole- 2-carboxylic acid F->G  Hydrolysis  NaOH, H2O/EtOH

Caption: Workflow of the Fischer Indole Synthesis Pathway.

Mechanistic Considerations

The core of this pathway is the Fischer cyclization step. The generally accepted mechanism proceeds through several key transformations:

  • Hydrazone-Enehydrazine Tautomerization : The initially formed hydrazone tautomerizes to the more reactive enehydrazine isomer.

  • [4][4]-Sigmatropic Rearrangement : Following protonation, the enehydrazine undergoes a concerted[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms the crucial C-C bond at the ortho-position of the aromatic ring.[4]

  • Aromatization : The resulting di-imine intermediate rapidly rearomatizes.

  • Cyclization and Elimination : An intramolecular nucleophilic attack by the terminal nitrogen atom forms a five-membered aminoacetal ring. Subsequent elimination of ammonia under acidic conditions yields the final, energetically favorable aromatic indole ring.[4]

The choice of a strong acid catalyst, such as a mixture of polyphosphoric acid (PPA) and phosphoric acid, is critical. PPA serves as both a powerful dehydrating agent and a non-nucleophilic proton source, effectively promoting the cyclization while minimizing side reactions.[5]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a robust pathway to the target molecule.[5]

Stage 1: Synthesis of (3,4-Difluorophenyl)hydrazine Hydrochloride

This procedure is based on the classical reduction of a diazonium salt.

  • Materials:

    • 3,4-Difluoroaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

    • Deionized Water

    • Ice

  • Step-by-Step Protocol:

    • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-difluoroaniline (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

    • Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir for 2-3 hours, gradually warming to room temperature.

    • Collect the precipitated (3,4-difluorophenyl)hydrazine hydrochloride by vacuum filtration.

    • Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.

    • Dry the product under vacuum to yield the hydrazine salt, which can be used in the next step without further purification.

Stage 2: Synthesis of this compound

This stage combines hydrazone formation, Fischer cyclization, and hydrolysis.

  • Materials:

    • (3,4-Difluorophenyl)hydrazine Hydrochloride (from Stage 1)

    • Ethyl Pyruvate

    • Ethanol (Absolute)

    • Polyphosphoric Acid (PPA)

    • Phosphoric Acid (H₃PO₄, 85%)

    • Sodium Hydroxide (NaOH)

    • Ice

  • Step-by-Step Protocol:

    • Hydrazone Formation: To a suspension of (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol, add ethyl pyruvate (1.05 eq).

    • Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude ethyl 2-((3,4-difluorophenyl)hydrazono)propanoate. This intermediate is often an oil or a low-melting solid and can be carried forward without extensive purification.

    • Fischer Cyclization: Prepare a mixture of polyphosphoric acid and 85% phosphoric acid (a common ratio is 9:1 by weight). Heat this mixture to 100-120 °C in a flask equipped with a mechanical stirrer.

    • Add the crude hydrazone from the previous step portion-wise to the hot acid mixture with vigorous stirring. Control the rate of addition to manage any exotherm.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours.

    • Work-up and Ester Isolation: Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.

    • The solid precipitate, ethyl 5,6-difluoro-1H-indole-2-carboxylate, is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.

    • Hydrolysis: Suspend the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

    • Cool the solution to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with cold dilute HCl.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Data and Purity

The following table summarizes typical data for the key intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
Ethyl 5,6-difluoro-1H-indole-2-carboxylateC₁₁H₉F₂NO₂225.1960-75% (from hydrazine)>95%
This compoundC₉H₅F₂NO₂197.14>90% (from ester)>97%

Alternative Pathway: The Reissert Indole Synthesis

An alternative, though less commonly cited for this specific substitution pattern, is the Reissert indole synthesis.[6] This method is particularly useful when the corresponding substituted o-nitrotoluene is readily available.

The pathway involves two main steps:

  • Condensation: A base-catalyzed condensation of 1,2-difluoro-4-methyl-5-nitrobenzene with diethyl oxalate to form ethyl 2-(3,4-difluoro-2-nitrophenyl)-2-oxopropanoate. Potassium ethoxide is often a more effective base than sodium ethoxide for this transformation.[6]

  • Reductive Cyclization: The nitro group is reduced, typically using agents like zinc in acetic acid or catalytic hydrogenation, which triggers a spontaneous intramolecular cyclization to form the indole ring.[6][7]

Reissert_Synthesis A 1,2-Difluoro-4-methyl- 5-nitrobenzene C Ethyl 2-(3,4-difluoro-2-nitrophenyl)- 2-oxopropanoate A->C  Condensation  KOEt, EtOH/Ether B Diethyl Oxalate B->C  Condensation  KOEt, EtOH/Ether D Ethyl 5,6-difluoro-1H-indole- 2-carboxylate C->D  Reductive Cyclization  e.g., H2, Pt/C or Zn/AcOH E 5,6-Difluoro-1H-indole- 2-carboxylic acid D->E  Hydrolysis  NaOH, H2O/EtOH

References

The Biological Activity of Fluorinated Indole-2-Carboxylic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] When functionalized with a carboxylic acid at the 2-position, it becomes a potent pharmacophore capable of critical interactions with biological targets. The strategic introduction of fluorine atoms into this scaffold represents a powerful tactic in modern drug design, enabling fine-tuning of physicochemical properties to enhance therapeutic efficacy.[3][4] This guide provides a comprehensive overview of the biological activities of fluorinated indole-2-carboxylic acids, focusing on their structure-activity relationships (SAR), mechanisms of action, and applications in antiviral, anticancer, and anti-inflammatory research. We will explore the causal relationships behind experimental design and provide detailed protocols for the synthesis and evaluation of these promising compounds.

The Strategic Imperative of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's biological profile.[3][5] Unlike simple substitution, fluorination imparts unique properties that can dramatically improve a compound's drug-like characteristics.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3]

  • Lipophilicity and Permeability: Fluorine is highly electronegative yet lipophilic. This dual nature allows for nuanced control over a molecule's lipophilicity (logD). Strategic fluorination can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[4]

  • Acidity (pKa) Modulation: The strong electron-withdrawing effect of fluorine can significantly lower the pKa of a nearby carboxylic acid group. This increased acidity can strengthen interactions with target proteins, particularly those involving cationic residues or metal cofactors in active sites.[6]

  • Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic effects, locking the molecule into a more biologically active shape for optimal target binding.

These effects make the fluorinated indole-2-carboxylic acid scaffold a highly attractive starting point for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Key Biological Activities and Mechanisms of Action

Fluorinated indole-2-carboxylic acids have demonstrated a remarkable breadth of biological activities. This section details the most significant therapeutic areas, supported by mechanistic insights and structure-activity relationship (SAR) data.

Antiviral Activity: Potent HIV-1 Integrase Inhibition

A primary application for this class of compounds is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8] The integrase enzyme is crucial for the viral life cycle, inserting viral DNA into the host genome.[8][9] The indole-2-carboxylic acid moiety acts as a highly effective pharmacophore that chelates two essential Mg²⁺ ions within the enzyme's active site, preventing the strand transfer process.[7][9]

Mechanism of Action: The mechanism involves a triad motif where the indole nitrogen and the carboxylate group of the compound form a bidentate chelation with the two magnesium ions in the integrase active site. This interaction mimics the binding of the viral DNA, competitively inhibiting the enzyme's function. Fluorination and other substitutions on the indole core enhance this interaction and exploit adjacent binding pockets.[9]

Structure-Activity Relationships (SAR): Systematic studies have revealed key structural features that govern anti-integrase activity.

  • C3-Position: Introduction of a long-chain substituent, such as a benzyl ether group, at the C3 position significantly improves interaction with a hydrophobic cavity near the active site, boosting inhibitory potency.[9]

  • C6-Position: Adding a halogenated benzene ring at the C6 position can introduce beneficial π-π stacking interactions with the viral DNA, further anchoring the inhibitor in the active site.[7][8]

  • Fluorination Pattern: Fluorine substitution on the appended phenyl rings (e.g., at the C6-phenylamino or C3-benzyloxy groups) consistently enhances activity. For example, derivative 20a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid) showed a markedly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM.[9]

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Fluorinated Indole-2-Carboxylic Acid Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor Indole Core COOH N-H Inhibitor:c2->Mg1 Chelation Inhibitor:n1->Mg2 Chelation C3_Sub C3_Sub HydrophobicPocket HydrophobicPocket C3_Sub->HydrophobicPocket Hydrophobic Interaction C6_Sub C6_Sub vDNA vDNA C6_Sub->vDNA π-π Stacking Interaction

Caption: Mechanism of HIV-1 Integrase Inhibition.

Table 1: Inhibitory Activity of Fluorinated Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

Compound C3-Substituent C6-Substituent IC₅₀ (μM) Reference
Parent Compound (3) H H 0.83 [9]
15 p-Trifluoromethylbenzyl ether Bromo 0.16 [9]
18 o-Fluorobenzyl ether Bromo 0.13 [9]
17a p-Trifluoromethylbenzyl ether 3-Fluoro-4-methoxyphenylamino 3.11 [7][8]

| 20a | o-Fluorobenzyl ether | 3-Fluoro-4-methoxyphenylamino | 0.13 |[9] |

Anticancer Activity

The indole scaffold is prevalent in many anticancer agents, and fluorinated indole-2-carboxylic acids and their carboxamide derivatives are no exception.[1][10] These compounds exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis.

Mechanism of Action: Certain indole-2-carboxamide derivatives function as multi-target kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are critical for cancer cell proliferation.[10][11] Other derivatives, particularly metal complexes of indole-2-carboxylic acid, have been shown to bind DNA through intercalation and induce apoptosis, leading to cell death.[12] For instance, a dinuclear copper(II) complex of indole-2-carboxylic acid demonstrated potent growth-inhibitory activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), with over 90% inhibition at a 20 µM concentration.[12]

Structure-Activity Relationships (SAR):

  • N-(4-fluorobenzyl) Substitution: In studies on pediatric brain cancer cells, an N-(4-fluorobenzyl)indoleamide derivative (8c ) exhibited significantly higher cytotoxicity and antiproliferative activity compared to its non-fluorinated counterpart.[13]

  • Halogenation of Indole Ring: The position of the halogen on the indole ring is crucial. In a series of indole-2-carboxamides, a chloro or fluoro group at the C5 position was found to enhance potency.[11][14]

  • Amide Substitutions: The nature of the amide substituent is critical. For instance, compound 5d , a 5-chloroindole-2-carboxamide with a morpholine-containing side chain, showed potent antiproliferative activity (GI₅₀ = 1.05 µM), comparable to doxorubicin.[11]

Anti-inflammatory and Other CNS Activities

Indole derivatives, such as Indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Fluorinated indole-2-carboxylic acids are being explored for similar activities, often linked to the inhibition of enzymes like cyclooxygenase (COX).[15][16]

Furthermore, indole-2-carboxylic acid (I2CA) itself has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[17] This receptor is involved in excitotoxic neuronal death associated with stroke and epilepsy. The introduction of fluorine could modulate this activity, offering a pathway to novel neuroprotective agents.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of a representative fluorinated indole-2-carboxylic acid derivative.

Synthesis Workflow

The synthesis of these compounds typically involves a multi-step sequence, starting from a commercially available substituted indole. The following workflow illustrates a general pathway.

Synthesis_Workflow Start Start: Substituted Indole Esterification Step 1: Esterification (e.g., H₂SO₄, EtOH) Start->Esterification Formylation Step 2: C3-Formylation (e.g., POCl₃, DMF) Esterification->Formylation Reduction Step 3: Formyl Reduction (e.g., Al(O-i-Pr)₃) Formylation->Reduction Etherification Step 4: C3-Etherification (e.g., Fluorobenzyl alcohol) Reduction->Etherification Coupling Step 5: C6-Coupling (e.g., Buchwald-Hartwig) Etherification->Coupling Hydrolysis Step 6: Ester Hydrolysis (e.g., NaOH) Coupling->Hydrolysis End Final Product: Fluorinated Indole-2-Carboxylic Acid Hydrolysis->End

Caption: General Synthetic Workflow.

Protocol: Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylic acid derivative (based on[9])

  • Esterification: Dissolve 6-bromo-1H-indole-2-carboxylic acid in ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux at 80 °C for 2 hours to yield the ethyl ester.

  • Formylation: To a solution of the ethyl ester in DMF, add POCl₃ dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to 50 °C for 4 hours to install a formyl group at the C3 position.

  • Reduction: Reduce the C3-formyl group to a hydroxymethyl group using a reducing agent like aluminum isopropoxide in isopropanol at 60 °C.

  • Etherification: React the C3-hydroxymethyl intermediate with an appropriate fluorobenzyl alcohol (e.g., o-fluorobenzyl alcohol) in DMF with a base such as K₂CO₃ at room temperature to form the ether linkage.

  • Buchwald-Hartwig Coupling: Couple the C6-bromo intermediate with a substituted aniline (e.g., 3-fluoro-4-methoxyaniline) using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xphos) in a suitable solvent like 1,4-dioxane at 100 °C.

  • Saponification (Ester Hydrolysis): Add NaOH to a solution of the ester intermediate in a methanol/water mixture (3:1 v/v) and heat at 80 °C for 1.5 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and neutralize with acetic acid to a pH of ~6. Extract the product with ethyl acetate, concentrate under reduced pressure, and purify using column chromatography to obtain the final carboxylic acid.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

Protocol (based on[11][12]):

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Conclusion and Future Perspectives

Fluorinated indole-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating potent and versatile biological activities. Their success as HIV-1 integrase inhibitors is well-documented, and their potential as anticancer and anti-inflammatory agents is rapidly emerging. The strategic placement of fluorine atoms provides a powerful tool to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on exploring novel fluorination patterns and expanding the diversity of substituents on the indole core to target other enzymes and receptors. The development of multi-target agents, particularly in oncology, is a promising avenue. As synthetic methodologies become more advanced, the accessibility of complex fluorinated indoles will increase, paving the way for the next generation of therapeutics derived from this remarkable molecular framework.

References

An In-depth Technical Guide to 5,6-Difluoro-1H-indole-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoro-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique electronic properties, conferred by the difluoro substitution on the benzene ring, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this compound, with a particular focus on its role as a key intermediate in the design of biologically active molecules targeting a range of diseases, including neurological and psychiatric disorders.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine atoms into the indole ring system can profoundly influence the molecule's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound has emerged as a particularly interesting building block. The electron-withdrawing nature of the two fluorine atoms at the 5 and 6 positions can significantly alter the electron density of the indole ring, impacting its reactivity and interaction with biomolecules. This guide will delve into the critical aspects of this compound, providing researchers with a foundational understanding for its application in drug development projects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 169674-35-5
Molecular Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol N/A
Appearance SolidN/A
Storage Conditions 2-8°C, dry, sealed[1]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically proceeds through a multi-step sequence, starting from commercially available 3,4-difluoroaniline. The key intermediate in this pathway is 5,6-difluoroisatin.

Synthesis of the Key Intermediate: 5,6-Difluoroisatin

The Sandmeyer isatin synthesis is a classical and effective method for the preparation of isatins from anilines. This approach involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Synthesis of 5,6-Difluoroisatin

  • Step 1: Formation of the Isonitrosoacetanilide. In a well-ventilated fume hood, dissolve 3,4-difluoroaniline in a suitable solvent such as water and hydrochloric acid.

  • To this solution, add a solution of chloral hydrate followed by a solution of hydroxylamine hydrochloride.

  • Heat the reaction mixture gently to facilitate the formation of the isonitroso-N-(3,4-difluorophenyl)acetamide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the isonitrosoacetanilide intermediate can be isolated by filtration.

  • Step 2: Acid-Catalyzed Cyclization. Add the dried isonitroso-N-(3,4-difluorophenyl)acetamide portion-wise to concentrated sulfuric acid at a controlled temperature.

  • The strong acid catalyzes an intramolecular electrophilic substitution reaction, leading to the formation of the 5,6-difluoroisatin ring system.

  • After the reaction is complete, carefully pour the acidic mixture over ice to precipitate the 5,6-difluoroisatin.

  • Collect the solid product by filtration, wash thoroughly with water until neutral, and dry to yield 5,6-difluoroisatin.

Diagram 1: Synthetic Pathway to 5,6-Difluoroisatin.
Conversion of 5,6-Difluoroisatin to this compound

The conversion of an isatin to an indole-2-carboxylic acid is a well-established transformation in indole chemistry. A common method involves a reductive ring-opening of the isatin, followed by recyclization.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reductive Ring Opening. Suspend 5,6-difluoroisatin in an aqueous basic solution, such as sodium hydroxide.

  • Add a reducing agent, for example, sodium dithionite or zinc dust, to the suspension.

  • Heat the mixture to facilitate the reductive cleavage of the C2-C3 bond of the isatin ring, forming an intermediate amino phenylglycolic acid derivative.

  • Step 2: Acid-Catalyzed Cyclization and Dehydration. After the reduction is complete, cool the reaction mixture and carefully acidify it with a mineral acid like hydrochloric acid.

  • The acidic conditions promote the cyclization of the intermediate, followed by dehydration, to form the indole ring of this compound.

  • The desired product precipitates from the acidic solution.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

Diagram 2: Conversion of 5,6-Difluoroisatin to the Target Compound.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • NH Proton: A broad singlet in the downfield region, typically around 11-12 ppm.

  • Aromatic Protons: The protons on the difluorinated benzene ring will appear as complex multiplets due to H-F and H-H coupling.

  • H3 Proton: A singlet or a doublet with a small coupling constant in the region of 6.5-7.5 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • Carboxylic Acid Carbonyl: A resonance in the downfield region, typically around 160-170 ppm.

  • Aromatic Carbons: The carbon atoms of the benzene ring will show characteristic shifts, with the fluorine-bearing carbons exhibiting large C-F coupling constants.

  • Pyrrole Ring Carbons: The carbons of the pyrrole ring will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas.

Central Nervous System (CNS) Disorders

This compound is a key intermediate in the synthesis of molecules targeting neurological and psychiatric disorders.[3] The difluoro substitution can enhance blood-brain barrier permeability and improve the metabolic stability of drug candidates, which are critical parameters for CNS-active agents.

Antimicrobial Agents

Derivatives of fluorinated indole-2-carboxylic acids have been investigated for their potential as antimicrobial agents. For instance, amide derivatives of 4,6-difluoroindole-2-carboxylic acid have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4] This suggests that the 5,6-difluoro analogue could also serve as a scaffold for the development of novel anti-tubercular drugs.

Other Therapeutic Areas

The indole-2-carboxylic acid scaffold is a known pharmacophore for various biological targets. For example, derivatives of indole-2-carboxylic acid have been explored as HIV-1 integrase inhibitors.[5] The unique electronic properties of the 5,6-difluoro substitution pattern could be exploited to design novel inhibitors with improved potency and resistance profiles.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of the difluoro motif on the indole ring offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound. Furthermore, the exploration of its derivatives in a broader range of therapeutic areas is warranted. As our understanding of the role of fluorine in drug design continues to grow, this compound is poised to remain a significant contributor to the discovery of new and improved medicines.

References

A Technical Guide to the Spectroscopic Profile of 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-difluoro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise structural elucidation of such fluorinated indoles is paramount for researchers in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H and COOH.[1][2][3] DMSO-d₆ is often preferred for indole carboxylic acids as it can help in observing these exchangeable protons as sharper signals.[1]

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The spectral width should typically be 0-200 ppm.[4]

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on data from similar indole derivatives.[5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~13.0br s-
N-H~12.0br s-
H-4~7.8tJ(H-F) ≈ 9.0
H-7~7.5ddJ(H-F) ≈ 9.0, J(H-H) ≈ 2.0
H-3~7.2s-

Interpretation and Causality:

  • COOH and N-H Protons: The carboxylic acid and indole N-H protons are expected to be significantly downfield due to their acidic nature and participation in hydrogen bonding with the DMSO-d₆ solvent.[1][6] Their signals will likely be broad singlets (br s) due to chemical exchange.

  • Aromatic Protons (H-4 and H-7): The fluorine atoms at positions 5 and 6 will exert a strong electron-withdrawing effect, deshielding the adjacent aromatic protons. Furthermore, these protons will exhibit coupling to the fluorine atoms (H-F coupling), leading to more complex splitting patterns. H-4 is expected to appear as a triplet due to coupling with the fluorine at C-5 and H-3 (if coupling is resolved). H-7 will likely be a doublet of doublets due to coupling with the fluorine at C-6 and H-4.

  • H-3 Proton: The proton at the C-3 position is expected to be a singlet, as it lacks adjacent proton coupling partners.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below. The chemical shifts are estimated based on known data for fluorinated indoles and carboxylic acids.[7][8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O~165s-
C-5, C-6~155-160d¹J(C-F) ≈ 240
C-7a~135d²J(C-F) ≈ 10-15
C-2~130s-
C-3a~125d²J(C-F) ≈ 10-15
C-4~110d²J(C-F) ≈ 20-25
C-7~105d²J(C-F) ≈ 20-25
C-3~100s-

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of 160-185 ppm.[4]

  • Fluorinated Carbons (C-5, C-6): The carbons directly bonded to fluorine will be strongly deshielded and will appear as doublets due to one-bond C-F coupling (¹J(C-F)), which is typically very large (around 240-260 Hz).

  • Other Aromatic Carbons: The other carbons in the benzene ring will also exhibit coupling to the fluorine atoms, but with smaller coupling constants (two-bond, ²J(C-F), and three-bond, ³J(C-F), couplings). This will result in these carbons appearing as doublets or more complex multiplets.

NMR_Elucidation_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (Optional) H_Integrals Integration H_Shifts Chemical Shifts H_Integrals->H_Shifts H_Coupling Coupling Patterns H_Shifts->H_Coupling Structure Final Structure H_Coupling->Structure C_Shifts Chemical Shifts C_F_Coupling C-F Coupling C_Shifts->C_F_Coupling C_F_Coupling->Structure COSY COSY (H-H) HSQC HSQC (C-H) COSY->HSQC HMBC HMBC (Long-Range C-H) HSQC->HMBC HMBC->Structure

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Significance of 5,6-difluoro-1H-indole-2-carboxylic acid in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block in the synthesis of a variety of bioactive compounds, making the precise and unambiguous confirmation of its structure paramount in the drug development pipeline.[1][2]

The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. Proton (¹H) NMR, in particular, provides a wealth of information regarding the electronic environment of individual protons, their connectivity through chemical bonds, and their spatial proximity. For a molecule like this compound, ¹H NMR is crucial for verifying the substitution pattern and confirming the integrity of the indole core.

Overview of the Guide

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the NMR data for this and related fluorinated indole compounds. We will delve into the theoretical underpinnings of the spectrum, provide a detailed signal-by-signal analysis, present a robust experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles.

Molecular Structure and its Influence on the ¹H NMR Spectrum

The Indole Ring System: Aromaticity and Proton Environments

The indole ring is an aromatic heterocyclic system where the lone pair of electrons on the nitrogen atom participates in the π-system. This aromaticity leads to characteristic chemical shifts for the protons attached to the ring. In an unsubstituted indole, the protons of the benzene ring typically appear at lower field (further downfield) than those of the pyrrole ring, with the exception of the N-H proton.[3][4]

Electronic Effects of Substituents

The chemical shifts of the indole protons are highly sensitive to the electronic nature of the substituents. In this compound, we have three key substituents that dictate the appearance of the ¹H NMR spectrum.

The carboxylic acid group is an electron-withdrawing group. Its presence at the C2 position significantly deshields the adjacent C3-H proton. This is a well-established trend in the NMR of indole derivatives.[5]

Fluorine is the most electronegative element, and its presence on the benzene portion of the indole ring has a profound effect on the spectrum. The two fluorine atoms at the C5 and C6 positions are strongly electron-withdrawing, which will generally deshield the remaining aromatic protons at C4 and C7. Furthermore, the fluorine atoms will introduce spin-spin coupling (J-coupling) with the nearby protons, leading to complex splitting patterns that are highly informative for structural assignment.[6][7][8]

Through-Bond (Scalar) and Through-Space (NOE) Interactions

The connectivity of the protons in this compound can be confirmed through the analysis of through-bond scalar couplings (J-couplings). For instance, the coupling between the aromatic protons provides information about their relative positions (ortho, meta, or para). While beyond the scope of a standard 1D ¹H NMR experiment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to probe through-space interactions, further confirming the spatial arrangement of the atoms.

Predicted ¹H NMR Spectrum: A Detailed Analysis

General Considerations: Solvent Choice and its Impact

The choice of solvent for NMR analysis is critical, especially for molecules containing exchangeable protons like the N-H and -COOH protons. Aprotic polar solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred for observing these protons, as they form hydrogen bonds with the analyte, slowing down the rate of proton exchange and resulting in sharper signals.[9] In contrast, using protic solvents like D₂O would lead to the exchange of these protons with deuterium, causing their signals to disappear from the spectrum, a phenomenon that can be used to confirm their assignment.[10][11]

Signal-by-Signal Breakdown

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals in the aromatic/amide region and one signal for the carboxylic acid proton.

The N-H proton of the indole ring is typically observed at a very downfield chemical shift, often in the range of 11.0-12.0 ppm in DMSO-d₆.[12] This significant deshielding is due to its involvement in the aromatic system and hydrogen bonding with the solvent. It is expected to appear as a broad singlet.

The C3-H proton is adjacent to the electron-withdrawing carboxylic acid group at C2. This proximity will cause a downfield shift, likely in the range of 7.1-7.3 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet, although long-range coupling to the N-H or other protons might cause some broadening.

The two remaining protons on the benzene ring, C4-H and C7-H, will be significantly influenced by the two fluorine atoms at C5 and C6. Their chemical shifts are expected to be in the aromatic region, typically between 7.4 and 7.8 ppm. The precise chemical shifts will depend on the combined electronic effects of the fluorine atoms and the fused pyrrole ring.

The multiplicity of these signals will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • C4-H: This proton will be coupled to the fluorine at C5. This is a three-bond coupling (³JHF) and is typically in the range of 6-10 Hz. It will also have a smaller four-bond coupling (⁴JHF) to the fluorine at C6. Furthermore, it will have a four-bond coupling (⁴JHH) to the C7-H proton. This will likely result in a doublet of doublets or a more complex multiplet.

  • C7-H: This proton will be coupled to the fluorine at C6 (³JHF) and will have a smaller four-bond coupling to the fluorine at C5 (⁴JHF). It will also be coupled to the C4-H proton (⁴JHH). This will also result in a complex multiplet.

The carboxylic acid proton is highly deshielded and will appear at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆.[10][13] Its signal is often broad due to hydrogen bonding and exchange. As mentioned earlier, this signal will disappear upon the addition of D₂O.

The Crucial Role of H-F Coupling

The presence of fluorine atoms provides a powerful diagnostic tool for structural confirmation. The magnitudes of the H-F coupling constants are dependent on the number of bonds separating the coupled nuclei.[14][15]

  • ³JHF (ortho): Typically in the range of 6-10 Hz.

  • ⁴JHF (meta): Typically in the range of 3-7 Hz.

  • ⁵JHF (para): Typically smaller, around 0-3 Hz.

The analysis of these coupling patterns is essential for the unambiguous assignment of the C4-H and C7-H protons.

Summary of Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
-COOH> 12.0broad singlet-
N-H11.0 - 12.0broad singlet-
C7-H7.4 - 7.8multiplet³JHF (to F6), ⁴JHF (to F5), ⁴JHH (to H4)
C4-H7.4 - 7.8multiplet³JHF (to F5), ⁴JHF (to F6), ⁴JHH (to H7)
C3-H7.1 - 7.3singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for this analysis.

  • Experiment: Standard 1D proton experiment.

  • Solvent: DMSO.

  • Temperature: 298 K (25 °C).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 14 ppm.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • Integration: Integrate all signals to determine the relative proton ratios.

  • Peak Picking and Coupling Constant Analysis: Accurately pick all peaks and analyze the multiplet patterns to determine the coupling constants.

Visualizing Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key J-coupling interactions that are fundamental to interpreting the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Key H-F and H-H J-coupling interactions in the aromatic region.

Conclusion

Key Takeaways

The ¹H NMR spectrum of this compound is rich with structural information. The key to its interpretation lies in a systematic analysis of the chemical shifts and, most importantly, the complex splitting patterns arising from H-F and H-H couplings. The use of an appropriate deuterated solvent, such as DMSO-d₆, is essential for observing the exchangeable N-H and -COOH protons.

Future Perspectives

While 1D ¹H NMR is a powerful tool, a more in-depth analysis can be achieved using 2D NMR techniques. For instance, a ¹H-¹³C HSQC experiment would allow for the direct correlation of each proton to its attached carbon, while a ¹H-¹³C HMBC experiment would reveal long-range correlations, providing further confirmation of the overall structure. Additionally, ¹⁹F NMR spectroscopy would provide complementary information about the fluorine environments.[16]

References

A Senior Application Scientist's Guide to the Physicochemical Properties of Difluoroindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorine in the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its versatility, however, is not without challenges, including metabolic instability and suboptimal physicochemical properties. The strategic incorporation of fluorine atoms, particularly as a difluoro-substitution pattern, offers a powerful tool to overcome these limitations. This guide provides a deep dive into the physical and chemical properties of difluoroindole compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how the unique electronic nature of fluorine fundamentally alters the indole scaffold, enhancing its potential as a therapeutic agent.[3][4]

The introduction of fluorine can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[2][5] For instance, replacing hydrogen with fluorine at metabolically vulnerable positions on the aromatic ring is a highly effective strategy to slow oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic groups, which can dramatically influence oral absorption and bioavailability.[6][7] This guide will elucidate these principles with a specific focus on difluorinated indole systems, providing the foundational knowledge necessary for their rational design and application in drug discovery programs.[8]

Core Physicochemical Characteristics

The position of the two fluorine atoms on the indole ring system dictates the compound's properties. While numerous substitution patterns are possible, this section will focus on common examples to illustrate key trends.

General Physical Properties

The physical state and solubility of difluoroindoles are critical parameters for handling, formulation, and biological testing. Generally, they are crystalline solids or high-boiling liquids, with solubility favoring organic solvents over aqueous media.[9][10]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
4,6-Difluoroindole C₈H₅F₂N153.1358-60N/AWhite to off-white solid
5,6-Difluoroindole C₈H₅F₂N153.1379-82N/ALight brown crystalline solid
5,7-Difluoroindole C₈H₅F₂N153.13N/A253.2 ± 20.0Light yellow liquid
6-Fluoroindole C₈H₆FN135.1472-76N/ABeige-brown crystalline powder
5-Fluoroindole C₈H₆FN135.1445-48N/AWhite to light yellow solid
4-Fluoroindole C₈H₆FN135.1430-32N/AWhite solid powder

Note: Data compiled from multiple sources.[9][10][11] Boiling point for 5,7-Difluoroindole is at 760 mmHg.[9]

Spectroscopic Fingerprints

Accurate characterization is paramount. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton signals will show characteristic splitting patterns due to H-F and F-F coupling, which can be complex. The N-H proton of the indole ring typically appears as a broad singlet downfield.

    • ¹³C NMR : Carbon signals are split by fluorine (¹JCF, ²JCF, etc.), providing definitive evidence of fluorine's position. The C-F bond results in a large, characteristic coupling constant.

    • ¹⁹F NMR : This is the most direct method for observing the fluorine environments. The chemical shifts and coupling constants between non-equivalent fluorine atoms are highly informative for structure elucidation.

  • Infrared (IR) Spectroscopy : The most prominent feature is the strong C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ region. The N-H stretch of the pyrrole ring is also a key diagnostic peak, usually appearing as a sharp band around 3400 cm⁻¹.[12]

  • Mass Spectrometry (MS) : The molecular ion peak (M+) will correspond to the calculated molecular weight of the specific difluoroindole isomer. Fragmentation patterns can often reveal the loss of HF or other characteristic fragments, aiding in structural confirmation.[13]

Chemical Properties and Reactivity

The chemical behavior of difluoroindoles is a direct consequence of the electronic perturbations induced by the highly electronegative fluorine atoms.[14]

Electronic Landscape and Reactivity

Fluorine is the most electronegative element, and its presence on the indole ring acts as a strong electron-withdrawing group via the inductive effect. This has several critical consequences:

  • Modulation of Nucleophilicity : The indole ring is inherently electron-rich and prone to electrophilic substitution, primarily at the C3 position.[15] The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack compared to unsubstituted indole. However, this effect can be advantageous, preventing unwanted side reactions and allowing for more controlled derivatization.

  • Acidity of the N-H Bond : The inductive withdrawal of electron density by the fluorine atoms increases the acidity of the N-H proton, making deprotonation easier. This facilitates N-alkylation or N-acylation reactions.

  • Dipole Moment : The strong C-F bonds introduce a significant dipole moment, which can influence crystal packing, solubility, and interactions with biological targets.[16][17]

The interplay of these electronic effects is a key consideration in synthetic planning and molecular design.

Caption: Impact of difluorination on indole properties.
Lipophilicity and Solubility: A Double-Edged Sword

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18][19] The effect of fluorine is context-dependent:

  • Increased Lipophilicity : A single fluorine atom often increases lipophilicity. This can enhance membrane permeability and improve oral absorption.[4]

  • Solubility Challenges : While beneficial for permeability, high lipophilicity can lead to poor aqueous solubility, creating challenges for formulation and potentially limiting bioavailability.[20][21] This is a classic "grease ball" vs. "brick dust" problem; highly lipophilic compounds with low melting points ("grease balls") are limited by solvation, whereas those with high melting points ("brick dust") are limited by their crystal lattice energy.[18]

For difluoroindoles, the balance between lipophilicity and solubility must be carefully managed through further chemical modification to achieve an optimal drug-like profile.[22]

Synthetic Strategies: A Practical Overview

The synthesis of difluoroindoles relies on established indole synthetic methods, adapted for fluorinated precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.[10][23]

Common Synthetic Routes:
  • Fischer Indole Synthesis : This remains one of the most robust and widely used methods. It involves the acid-catalyzed reaction of a substituted phenylhydrazine (e.g., a difluorophenylhydrazine) with an aldehyde or ketone.[10][23] From a practical standpoint, the key to success is the careful control of the acid catalyst and temperature to manage the cyclization and subsequent aromatization steps.

  • Leimgruber-Batcho Indole Synthesis : This method is particularly useful when the required 2-nitrotoluene derivative is commercially available. It involves the formation of an enamine from a (difluoro)-2-nitrotoluene, followed by reductive cyclization to form the indole ring.[23]

  • Modern Cross-Coupling Strategies : Palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, followed by an intramolecular cyclization, offer a more modular approach to complex difluoroindoles.[10] These methods provide greater flexibility in introducing substituents but often require more specialized catalysts and reaction conditions.

G cluster_0 Starting Materials cluster_1 Core Synthesis A Difluoro-Substituted Aniline E Leimgruber-Batcho Synthesis A->E B Difluoro-Substituted Phenylhydrazine D Fischer Indole Synthesis B->D C Aldehyde / Ketone C->D G Difluoroindole Core Scaffold D->G E->G F Modern Cyclization Methods F->G H Further Derivatization (e.g., N-Alkylation, C3-Substitution) G->H I Final Bioactive Compound H->I

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The introduction of fluorine atoms, as in 5,6-difluoro-1H-indole-2-carboxylic acid, can profoundly alter the physicochemical and pharmacological properties of the parent molecule, often enhancing metabolic stability, binding affinity, and cellular permeability. This guide provides an in-depth exploration of potential therapeutic targets for this compound, drawing upon the established activities of structurally related compounds. We will delve into the rationale behind target selection in key therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases, and provide detailed, field-proven experimental protocols for target validation. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate the mechanism of action and therapeutic applications of this promising fluorinated indole derivative.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a versatile heterocyclic motif that has been extensively explored in drug discovery, leading to a wide array of approved therapeutics. The carboxylic acid at the 2-position provides a critical anchor for interactions with biological targets. The strategic placement of two fluorine atoms on the benzene ring of the indole core in this compound is a deliberate design element. Fluorine's high electronegativity and small size can modulate the electronic properties of the aromatic system, influence pKa, and participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.

Given the broad spectrum of activity observed for indole-2-carboxylic acid derivatives, a systematic investigation into the potential targets of the 5,6-difluoro analog is warranted. This guide will focus on extrapolating from known structure-activity relationships (SAR) to identify high-probability targets and will provide the experimental frameworks necessary to validate these hypotheses.

Potential Therapeutic Arenas and High-Priority Targets

Based on extensive analysis of the scientific literature, we have identified three primary therapeutic areas where this compound is likely to exhibit significant activity: Oncology, Neuroinflammation and Neurodegeneration, and Infectious Diseases.

Oncology: Targeting Aberrant Cell Signaling and Immune Evasion

The indole scaffold is a common feature in many anti-cancer agents.[1] Several indole-2-carboxylic acid derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects through the modulation of key oncogenic pathways.

Rationale: IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote immune tolerance, allowing the tumor to evade immune surveillance.[2] Consequently, inhibitors of IDO1 and TDO are highly sought after as cancer immunotherapeutics.[4] Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[1][5][6] The electronic properties of the 5,6-difluoro substitution pattern could enhance binding to the heme cofactor or interactions with the active site residues of these enzymes.

Signaling Pathway:

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Catabolism T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine IDO1_TDO->Kynurenine Production Kynurenine->T_Cell Inhibition Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Leads to

IDO1/TDO Pathway in Immune Evasion

Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and differentiation.[7][8] CDK2, in complex with cyclin E or A, is a key regulator of the G1/S phase transition of the cell cycle.[9][10] Overactivity of both EGFR and CDK2 is a common feature of many cancers.[11][12] Dual inhibition of EGFR and CDK2 presents a synergistic approach to cancer therapy.[13][14] Indole-2-carboxamide derivatives have been successfully developed as dual EGFR/CDK2 inhibitors, demonstrating the suitability of this scaffold for targeting kinase active sites.[15] The difluoro substitution on the indole ring can potentially enhance the binding affinity and selectivity of the compound for these kinases.

Signaling Pathway:

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F CyclinE Cyclin E/A E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 Activation S_Phase S-Phase Entry CDK2->S_Phase EGF EGF EGF->EGFR

EGFR and CDK2 Signaling in Cell Cycle Progression

Rationale: The 14-3-3 protein family consists of highly conserved regulatory proteins that bind to a multitude of phosphorylated partner proteins, thereby influencing their activity, localization, and stability.[16] These proteins are key integrators of various signaling pathways, including those involved in cell cycle control, apoptosis, and metabolism.[16][17] Overexpression of certain 14-3-3 isoforms is associated with tumorigenesis and poor prognosis in several cancers, including hepatocellular carcinoma.[18][19][20] Recently, 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, demonstrating anti-tumor activity in liver cancer models. This suggests that the indole-2-carboxylic acid scaffold can be adapted to modulate protein-protein interactions (PPIs) involving 14-3-3 proteins.

Signaling Hub:

G14_3_3_Hub cluster_inputs Upstream Kinases cluster_outputs Downstream Effectors G14_3_3 14-3-3 Protein BAD BAD (Apoptosis) G14_3_3->BAD Sequestration (Anti-apoptotic) CDC25 CDC25 (Cell Cycle) G14_3_3->CDC25 Sequestration (Cell Cycle Arrest) FOXO FOXO (Transcription) G14_3_3->FOXO Sequestration (Inhibition of Transcription) AKT AKT AKT->G14_3_3 RAF RAF RAF->G14_3_3 PKC PKC PKC->G14_3_3

14-3-3 Protein as a Signaling Hub
Neuroinflammation and Neurodegeneration: Modulating Neuronal Excitability

Rationale: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[21] However, overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a pathological process implicated in various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.[22][23] The NMDA receptor has a co-agonist binding site for glycine, which is distinct from the glutamate binding site.[22] Indole-2-carboxylic acids are well-established competitive antagonists of this glycine site.[22] By blocking the potentiation of NMDA receptor activity by glycine, these compounds can offer a neuroprotective effect with a potentially better side-effect profile than antagonists targeting the glutamate site.[22] The 5,6-difluoro substitution may enhance the affinity and selectivity for the glycine binding site.

Signaling Pathway:

NMDA_Receptor_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Leads to

NMDA Receptor Signaling in Excitotoxicity
Infectious Diseases: Targeting Viral Replication Machinery

Rationale: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[5][24] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern antiretroviral therapy.[24][25] The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for the development of novel INSTIs.[26][27][28] The mechanism of inhibition involves the chelation of two magnesium ions within the enzyme's active site, which are crucial for its catalytic activity.[26] The difluorinated indole ring could enhance these metal-chelating properties and improve interactions with the surrounding amino acid residues and viral DNA.

Mechanism of Action:

HIV_Integrase_MOA Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds Host_DNA Host DNA Integration Integration Host_DNA->Integration Integrase->Host_DNA Catalyzes Strand Transfer Provirus Provirus Integration->Provirus Inhibitor 5,6-difluoro-1H-indole- 2-carboxylic acid Inhibitor->Integrase Binds to Active Site

Inhibition of HIV-1 Integrase Strand Transfer

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step protocols for the validation of the aforementioned potential targets for this compound. These protocols are designed to be robust and reproducible, providing a solid foundation for your research.

Biochemical Assays: Quantifying Direct Target Inhibition

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of IDO1 by measuring the production of its product, kynurenine.

Workflow:

IDO1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - IDO1 Enzyme - L-Tryptophan - Reaction Buffer - Test Compound Start->Prepare_Reagents Incubate Incubate Enzyme with Compound Prepare_Reagents->Incubate Add_Substrate Add L-Tryptophan to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with Trichloroacetic Acid) Incubate_Reaction->Stop_Reaction Detect_Kynurenine Detect Kynurenine (Colorimetric or HPLC) Stop_Reaction->Detect_Kynurenine Analyze_Data Analyze Data (Calculate IC50) Detect_Kynurenine->Analyze_Data End End Analyze_Data->End

Workflow for IDO1 Enzyme Inhibition Assay

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase).

    • Prepare a stock solution of recombinant human IDO1 enzyme in reaction buffer.

    • Prepare a stock solution of L-tryptophan substrate in reaction buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the IDO1 enzyme and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme and compound for 15 minutes at room temperature.

    • Initiate the reaction by adding the L-tryptophan solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding trichloroacetic acid (30% w/v).

    • Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

  • Kynurenine Detection:

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate at room temperature for 10 minutes to allow color development.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol describes a general method for assessing the inhibitory activity of the test compound against EGFR and CDK2 using a luminescence-based assay that measures ATP consumption.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (EGFR or CDK2/Cyclin) - Substrate Peptide - ATP - Kinase Buffer - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Compound Prepare_Reagents->Incubate Initiate_Reaction Add ATP/Substrate Mix Incubate->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Detect_ATP Add Kinase-Glo® Reagent (Measures Remaining ATP) Incubate_Reaction->Detect_ATP Measure_Luminescence Measure Luminescence Detect_ATP->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for Kinase Inhibition Assay

Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant EGFR or CDK2/Cyclin A/E enzyme, a suitable substrate peptide, and ATP in kinase buffer.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a white, opaque 96-well or 384-well plate, add the kinase and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add a commercially available ATP detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) which measures the amount of ADP produced, which is proportional to kinase activity.

    • Incubate as per the manufacturer's instructions to allow for signal development.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Biophysical Assays: Characterizing Binding Affinity and Target Engagement

SPR is a label-free technique to measure the real-time binding kinetics and affinity of a small molecule to a protein target.

Workflow:

SPR_Workflow Start Start Immobilize_Protein Immobilize Target Protein on Sensor Chip Start->Immobilize_Protein Inject_Compound Inject Serial Dilutions of Test Compound (Analyte) Immobilize_Protein->Inject_Compound Association_Phase Monitor Association (Binding) Inject_Compound->Association_Phase Dissociation_Phase Monitor Dissociation (Wash with Buffer) Association_Phase->Dissociation_Phase Regenerate_Surface Regenerate Sensor Surface Dissociation_Phase->Regenerate_Surface Analyze_Data Analyze Sensorgram Data (Calculate ka, kd, KD) Regenerate_Surface->Analyze_Data End End Analyze_Data->End

Workflow for Surface Plasmon Resonance (SPR)

Protocol:

  • Immobilization of Ligand (Protein):

    • The target protein (e.g., IDO1, EGFR, CDK2, or the extracellular domain of the NMDA receptor) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • A running buffer that maintains protein stability and solubility of the test compound is flowed over the sensor surface.

    • Serial dilutions of this compound (analyte) are injected over the immobilized protein surface.

    • The binding is monitored in real-time as a change in the refractive index, generating a sensorgram.

  • Data Analysis:

    • The association rate (ka) and dissociation rate (kd) are determined from the sensorgram data.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.

Workflow:

CETSA_Workflow Start Start Treat_Cells Treat Intact Cells with Test Compound or Vehicle Start->Treat_Cells Heat_Cells Heat Cell Suspensions at Different Temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells (e.g., Freeze-Thaw) Heat_Cells->Lyse_Cells Separate_Fractions Separate Soluble and Precipitated Protein Fractions (Centrifugation) Lyse_Cells->Separate_Fractions Detect_Protein Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separate_Fractions->Detect_Protein Analyze_Data Analyze Data and Generate Melting Curves Detect_Protein->Analyze_Data End End Analyze_Data->End

Workflow for Cellular Thermal Shift Assay (CETSA)

Protocol:

  • Cell Treatment:

    • Intact cells expressing the target of interest are treated with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble target protein in each sample is quantified by a suitable method, such as Western blotting or an immunoassay.

  • Data Analysis:

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Cell-Based Assays: Assessing Cellular Effects

These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol (CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells (for oncology targets) or neuronal cells (for neurodegeneration targets) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Measurement and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways downstream of the putative targets.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for various times and concentrations.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins and their phosphorylated forms (e.g., phospho-EGFR, phospho-ERK, total EGFR, total ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table summarizes the reported activities of related indole-2-carboxylic acid derivatives against the potential targets discussed, providing a benchmark for future studies.

TargetDerivative TypeActivity (IC50/EC50)Reference
IDO16-acetamido-indole-2-carboxylic acid1.17 µM[1][5]
TDO6-acetamido-indole-2-carboxylic acid1.55 µM[1][5]
HIV-1 IntegraseIndole-2-carboxylic acid derivative0.13 µM[26]
14-3-3η1H-indole-2-carboxylic acid derivative-[29]
EGFRIndole-2-carboxamide derivative19.6 nM[14]
CDK2Indole-2-carboxamide derivative87.9 nM[14]
NMDA Receptor (Glycine Site)5-fluoro-indole-2-carboxylic acid61 µM[6]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive body of research on related indole-2-carboxylic acid derivatives, we have identified several high-priority therapeutic targets in oncology, neurodegeneration, and infectious diseases. The strategic difluoro substitution pattern is anticipated to confer advantageous pharmacological properties.

This technical guide provides a comprehensive framework for the systematic investigation of these potential targets. The detailed experimental protocols for biochemical, biophysical, and cell-based assays offer a clear path for researchers to validate target engagement, elucidate the mechanism of action, and ultimately unlock the therapeutic potential of this compound. The successful execution of these studies will be instrumental in advancing this compound through the drug discovery pipeline.

References

Methodological & Application

synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] This application note provides a detailed, robust, and well-validated protocol for the synthesis of this compound, primarily based on the principles of the Reissert indole synthesis.[4][5][6][7] The protocol is designed to be highly reproducible and scalable, offering researchers a reliable method for obtaining this important synthetic intermediate. This document provides a step-by-step guide, explains the rationale behind the experimental choices, and includes a comprehensive list of references to support the methodology.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of pharmaceuticals and natural products.[8] Fluorination of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Specifically, the 5,6-difluoro substitution pattern is of particular interest in the development of novel therapeutic agents. This compound serves as a crucial starting material for the synthesis of a variety of compounds, including inhibitors of HIV-1 integrase and other enzymes.[2][9]

This guide details a synthetic protocol based on the Reissert indole synthesis, a classic and reliable method for the preparation of indole-2-carboxylic acids.[5][6][7] The synthesis proceeds in two main steps: a Claisen condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A 1,2-Difluoro-4-methyl-5-nitrobenzene D Ethyl 2-(3,4-difluoro-6-nitrophenyl)-2-oxopropanoate A->D B Diethyl oxalate B->D C Potassium Ethoxide C->D Base E Ethyl 2-(3,4-difluoro-6-nitrophenyl)-2-oxopropanoate D->E Intermediate H This compound E->H F Zinc dust F->H Reducing Agent G Acetic Acid G->H Solvent

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3,4-difluoro-6-nitrophenyl)-2-oxopropanoate

This step involves the Claisen condensation of 1,2-difluoro-4-methyl-5-nitrobenzene with diethyl oxalate, catalyzed by a strong base, potassium ethoxide.[5] Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1,2-Difluoro-4-methyl-5-nitrobenzene173.1110.01.73 g
Diethyl oxalate146.1415.02.19 g (2.0 mL)
Potassium ethoxide84.1612.01.01 g
Anhydrous Ethanol46.07-50 mL
Diethyl ether (anhydrous)74.12-50 mL
Hydrochloric acid (2 M)36.46-As needed
Saturated sodium chloride solution (brine)--50 mL
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL) and potassium ethoxide (1.01 g, 12.0 mmol).

  • Stir the mixture at room temperature under a nitrogen atmosphere until the potassium ethoxide is fully dissolved.

  • To the resulting solution, add 1,2-difluoro-4-methyl-5-nitrobenzene (1.73 g, 10.0 mmol) followed by diethyl oxalate (2.19 g, 15.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 50 mL of diethyl ether and 50 mL of water.

  • Carefully acidify the aqueous layer with 2 M hydrochloric acid to a pH of approximately 2-3.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(3,4-difluoro-6-nitrophenyl)-2-oxopropanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reductive cyclization of the nitro-pyruvate intermediate using zinc dust in acetic acid.[5][6] This is a classic and effective method for the Reissert synthesis.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-(3,4-difluoro-6-nitrophenyl)-2-oxopropanoate275.18~10.0 (crude)-
Zinc dust65.3850.03.27 g
Glacial Acetic Acid60.05-50 mL
Water18.02-100 mL
Ethyl acetate88.11-150 mL
Saturated sodium chloride solution (brine)--50 mL
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(3,4-difluoro-6-nitrophenyl)-2-oxopropanoate from the previous step in glacial acetic acid (50 mL).

  • To the stirred solution, add zinc dust (3.27 g, 50.0 mmol) portion-wise over 30 minutes, maintaining the temperature below 50 °C with an ice bath.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and other solids.

  • Wash the celite pad with a small amount of acetic acid.

  • Pour the filtrate into 100 mL of ice-cold water. A precipitate of the product should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.

  • Alternatively, the aqueous mixture can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Mechanism of the Reissert Indole Synthesis

The Reissert indole synthesis proceeds through two key transformations:

  • Condensation: The first step is a Claisen condensation where the acidic α-protons of the o-nitrotoluene derivative are deprotonated by a strong base (potassium ethoxide) to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the ethyl o-nitrophenylpyruvate.[5]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino group by the reducing agent (e.g., zinc in acetic acid).[5][6] The newly formed amino group then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl, leading to the formation of a five-membered ring. Subsequent dehydration results in the aromatic indole ring.[5]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed step-by-step procedures, researchers can obtain this valuable building block in good yield and purity. The use of readily available reagents and well-established reaction conditions makes this protocol suitable for a wide range of laboratory settings.

References

using 5,6-difluoro-1H-indole-2-carboxylic acid in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 5,6-Difluoro-1H-indole-2-carboxylic Acid in Contemporary Drug Design

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of this compound as a privileged scaffold in modern medicinal chemistry. This document delves into the rationale behind its use, its physicochemical advantages, detailed synthetic protocols, and its application in the development of targeted therapeutics for oncology, immunotherapy, and virology.

The indole-2-carboxylic acid framework is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The strategic introduction of fluorine atoms onto the benzene ring, specifically at the 5 and 6 positions, imparts a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug development.

The Role of Difluorination:

Fluorine is the most electronegative element, and its incorporation into a drug candidate can profoundly influence its properties. The C-F bond is highly polarized and stronger than a C-H bond, which can block metabolic pathways and increase the compound's metabolic stability.[2] In the case of the 5,6-difluoro substitution pattern, the two fluorine atoms exert a strong electron-withdrawing effect on the indole ring system. This modulation of the electronic landscape can enhance binding affinities to target proteins through favorable electrostatic interactions and can also improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[3]

Physicochemical Properties and Design Principles

While experimental data for this compound is not extensively published, we can infer its properties based on computational predictions and data from structurally related fluorinated indoles. These properties are critical for guiding the design of drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyPredicted Value/RangeSignificance in Drug Design
Molecular Formula C₉H₅F₂NO₂-
Molecular Weight 197.14 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP ~2.0 - 2.5The lipophilicity is in a range that generally favors a balance between aqueous solubility and cell membrane permeability.[4]
pKa (Acidic) ~4.5 - 5.5The carboxylic acid is weakly acidic. The electron-withdrawing fluorine atoms can slightly increase the acidity compared to the non-fluorinated parent compound.[5]
Polar Surface Area ~50-60 ŲContributes to the compound's solubility and ability to form hydrogen bonds with biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the title compound and its subsequent derivatization into a chemical library are foundational steps in the drug discovery process. The following protocols provide a robust framework for these synthetic endeavors.

Protocol 1: Synthesis of this compound

This synthesis is a multi-step process commencing with the commercially available 3,4-difluoroaniline. The key steps involve the formation of a 5,6-difluoroisatin intermediate via the Sandmeyer isatin synthesis, followed by a reductive ring-opening and rearrangement to yield the target carboxylic acid.

Step 1: Synthesis of 5,6-Difluoroisatin [6][7]

  • Preparation of the Isonitrosoacetanilide:

    • In a 1 L round-bottom flask, dissolve 50 g of chloral hydrate and 110 g of sodium sulfate in 400 mL of deionized water.

    • In a separate 2 L flask, prepare a solution of 30 g of 3,4-difluoroaniline in 300 mL of water and 25 mL of concentrated hydrochloric acid.

    • To the aniline solution, add a solution of 45 g of hydroxylamine hydrochloride in 200 mL of water.

    • Heat the chloral hydrate solution to boiling and add the aniline/hydroxylamine solution in one portion.

    • Continue to heat the mixture at a gentle reflux for 1-2 hours, during which time the isonitrosoacetanilide will precipitate.

    • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and air dry.

  • Cyclization to 5,6-Difluoroisatin:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves heating a strong acid.

    • Preheat 200 mL of concentrated sulfuric acid or methanesulfonic acid to 70-80°C in a 500 mL flask.[7]

    • Slowly add the dried isonitrosoacetanilide from the previous step in small portions, maintaining the temperature below 90°C.

    • After the addition is complete, stir the mixture at 80°C for 15-30 minutes.

    • Carefully pour the hot reaction mixture onto 1 L of crushed ice with vigorous stirring.

    • The 5,6-difluoroisatin will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 2: Conversion of 5,6-Difluoroisatin to this compound

This conversion can be achieved through a multi-step sequence involving oxidation of the isatin to the corresponding isatoic anhydride, followed by rearrangement.

  • Oxidation to 5,6-Difluoroisatoic Anhydride: [8]

    • Suspend the 5,6-difluoroisatin in a mixture of acetic acid and water.

    • Cool the suspension in an ice bath and slowly add a solution of chromium trioxide or another suitable oxidizing agent (e.g., hydrogen peroxide in the presence of a selenium catalyst).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into cold water to precipitate the isatoic anhydride.

    • Collect the solid by filtration, wash with water, and dry.

  • Rearrangement to this compound:

    • The conversion of isatoic anhydride to indole-2-carboxylic acids can be complex. A common method involves reaction with a base to open the anhydride ring, followed by a cyclization/decarboxylation sequence under specific conditions. Further optimization may be required for this specific substrate.

Synthesis_Workflow A 3,4-Difluoroaniline B Sandmeyer Isatin Synthesis (Chloral Hydrate, NH2OH·HCl) A->B C 5,6-Difluoroisatin B->C D Oxidation (e.g., H2O2) C->D E 5,6-Difluoroisatoic Anhydride D->E F Rearrangement E->F G 5,6-Difluoro-1H-indole- 2-carboxylic acid F->G

Figure 1. Synthetic workflow for this compound.

Protocol 2: General Amide Coupling for Derivative Synthesis

The carboxylic acid group at the C2 position is an ideal handle for derivatization via amide bond formation. The following is a general protocol using HATU, a common and efficient peptide coupling reagent.

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1.2 equivalents of the desired primary or secondary amine.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Design and Associated Protocols

The this compound scaffold has shown promise in several therapeutic areas. Below are key examples with detailed protocols for in vitro evaluation.

Anticancer Applications

Derivatives of this scaffold have demonstrated potent anticancer activity through the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and through the dual inhibition of key cell cycle regulators like EGFR and CDK2.[9][10][11][12]

Targeting the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Indole derivatives have been shown to inhibit this pathway at multiple nodes, leading to cell cycle arrest and apoptosis.[9][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Indole_Derivative Indole-2-Carboxamide Derivative Indole_Derivative->Akt Inhibits Indole_Derivative->mTORC1 Inhibits

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Immunotherapy Applications: IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the rate-limiting step in tryptophan catabolism. Their overexpression in the tumor microenvironment leads to immune suppression. Dual inhibitors of IDO1 and TDO are therefore promising cancer immunotherapy agents.[14]

Protocol 4: IDO1/TDO Dual Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of kynurenine, the downstream product of IDO1/TDO activity, in cancer cell lines.

  • Cell Culture:

    • Use a human cancer cell line that expresses IDO1 upon stimulation (e.g., HeLa or A375) and a cell line that constitutively expresses TDO (e.g., SW48).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Induction:

    • For the IDO1 assay, treat the HeLa or A375 cells with the test compounds for 1 hour. Then, add IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 48 hours.

    • For the TDO assay, treat the SW48 cells with the test compounds and incubate for 48 hours.

  • Kynurenine Measurement:

    • After incubation, collect the cell supernatant.

    • Mix the supernatant with an equal volume of a solution containing p-dimethylaminobenzaldehyde in acetic acid.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

    • Measure the absorbance at 480 nm.

    • Generate a standard curve with known concentrations of kynurenine to quantify its production.

    • Calculate the percent inhibition of kynurenine production and determine the IC₅₀ values.

Antiviral Applications: HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.[15][16][17]

Protocol 5: HIV-1 Integrase Strand Transfer Inhibition Assay (In Vitro)

This is a biochemical assay that measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

  • Assay Setup:

    • Use a 96-well plate coated with a donor DNA substrate that mimics the viral DNA end.

    • Add recombinant HIV-1 integrase to the wells and incubate to allow for binding to the donor DNA.

  • Inhibitor Addition:

    • Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 30 minutes) at 37°C.

  • Strand Transfer Reaction:

    • Initiate the strand transfer reaction by adding a target DNA substrate.

    • Incubate the plate for 1-2 hours at 37°C to allow for the integration of the donor DNA into the target DNA.

  • Detection:

    • The integrated product is typically detected using a colorimetric or fluorescence-based method, often involving an antibody that recognizes a tag on the target DNA.

    • Wash the plate to remove unreacted components and add the detection reagents.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition of the strand transfer reaction and determine the IC₅₀ values.

Experimental_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 3. General experimental workflow for an MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be finely tuned by modifying different positions of the scaffold.

  • C2-Amide Substitutions: The nature of the amine coupled to the C2-carboxylic acid is critical for activity. Large, hydrophobic, or aromatic groups can enhance binding to the target protein through van der Waals or π-π stacking interactions. For example, in HIV-1 integrase inhibitors, a halogenated benzene ring at this position can interact with viral DNA.[18]

  • N1-Indole Substitutions: Alkylation or arylation at the N1 position can modulate the compound's lipophilicity and steric profile, influencing its ability to fit into the binding pocket of the target.

  • C3 and C4/C7 Positions: Substitutions at other positions on the indole ring can also impact activity. For instance, in some anticancer derivatives, small alkyl groups at the C3 position are favored.[13]

Comparative Biological Activity Data

The following table summarizes the reported in vitro activities of representative indole-2-carboxylic acid derivatives, highlighting the potential of this scaffold against various targets.

Compound IDTargetAssayIC₅₀/GI₅₀Reference
Indole-2-carboxylic acid derivative HIV-1 IntegraseStrand Transfer3.11 µM[17]
Indole-2-carboxylic acid derivative HIV-1 IntegraseStrand Transfer0.13 µM[16]
6-acetamido-indole-2-carboxylic acid derivative IDO1Cell-based1.17 µM[14]
6-acetamido-indole-2-carboxylic acid derivative TDOCell-based1.55 µM[14]
5-substituted-indole-2-carboxamide EGFRKinase Assay85 nM[19]
5-substituted-indole-2-carboxamide CDK2Kinase Assay33 nM[19]
5,7-Difluoro-3-methyl-indole-2-carboxamide Panc-1 cellsMTT Assay1.40 µM[12]

Conclusion

This compound is a versatile and highly valuable scaffold for the design and development of novel therapeutic agents. The unique electronic properties conferred by the difluoro substitution pattern provide a strategic advantage in optimizing potency, selectivity, and pharmacokinetic profiles. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this privileged chemical starting point in their drug discovery programs.

References

Applications of Difluoroindole Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Its unique aromatic and heterocyclic nature allows for diverse interactions with biological targets. The strategic incorporation of fluorine atoms into the indole ring, particularly the introduction of two fluorine atoms to create difluoroindole derivatives, has emerged as a powerful strategy in drug design. The high electronegativity and small size of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability, often leading to enhanced therapeutic potential.[1][2] This guide provides a comprehensive overview of the applications of difluoroindole derivatives in medicinal chemistry, with a focus on their roles as anticancer, antibacterial, antiviral, and neuroprotective agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for synthesis and biological evaluation, and present key data to inform and guide researchers in the field of drug development.

I. Difluoroindole Derivatives as Anticancer Agents: Targeting Kinase Signaling

Difluoroindole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to act as kinase inhibitors.[3][4] Kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive therapeutic targets. The difluoroindole scaffold serves as a versatile platform for designing potent and selective kinase inhibitors.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A key pathway often targeted by anticancer compounds is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is frequently overactivated in various cancers, promoting tumor cell survival and proliferation.[5][6] Certain difluoroindole derivatives have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the inhibitory action of a difluoroindole derivative.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Difluoroindole Difluoroindole Derivative Difluoroindole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a difluoroindole derivative.

Featured Derivative: 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole

For the purpose of this guide, we will focus on a representative difluoroindole derivative, 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole, which has shown potential anticancer properties.[7]

Protocol 1: Synthesis of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole

This protocol describes a potential synthetic route for 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole, which can be adapted from established methods for synthesizing similar fluorinated indole derivatives.[7]

Materials:

  • 2,4-Difluorophenyl isocyanate

  • 4-Fluorophenylacetylene

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Sonogashira Coupling: To a solution of 2,4-difluorophenyl isocyanate (1.0 eq) in anhydrous toluene, add 4-fluorophenylacetylene (1.1 eq), triethylamine (2.5 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq) under an inert atmosphere.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with 2M HCl, followed by saturated NaHCO3 solution, and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Cyclization: The crude product from the previous step is then subjected to a cyclization reaction. This can often be achieved by heating in a high-boiling point solvent or by using a specific catalyst, depending on the exact substrate. For this example, we will assume thermal cyclization.

  • Dissolve the crude product in a high-boiling point solvent like diphenyl ether and heat to reflux (approximately 250-260°C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole.

Data Analysis: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile culture plates

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole in culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
5,7-Difluoroindole Derivative A A549 (Lung)8.23[9]
5,7-Difluoroindole Derivative B MCF-7 (Breast)5.59[9]
5,7-Difluoroindole Derivative C HCT-116 (Colon)5.60[9]
Furo[3,2-b]indole Derivative A498 (Renal)Significant Inhibition[5]
3-Amino-1H-7-azaindole Derivative HeLa (Cervical)3.7[4]

Note: Data for specific difluoroindole derivatives can be limited in publicly available literature. The table presents a compilation of data for fluorinated indole derivatives to illustrate the potential potency.

II. Difluoroindole Derivatives as Antibacterial Agents: Disrupting Bacterial Communication

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents. Difluoroindole derivatives have emerged as a promising class of compounds with antibacterial activity, often acting through mechanisms distinct from traditional antibiotics.[1]

Mechanism of Action: Inhibition of Quorum Sensing

Many pathogenic bacteria utilize a cell-to-cell communication system called quorum sensing (QS) to coordinate their virulence and biofilm formation.[10][11] QS relies on the production and detection of small signaling molecules called autoinducers. By interfering with QS signaling, it is possible to disarm bacteria without directly killing them, which may reduce the selective pressure for resistance development. Some difluoroindole derivatives have been shown to inhibit QS systems in bacteria like Pseudomonas aeruginosa.

The following diagram illustrates the basic principle of bacterial quorum sensing and its inhibition.

Quorum_Sensing cluster_low_density Low Cell Density cluster_high_density High Cell Density cluster_inhibition QS Inhibition Bacteria1 Bacterium AI1 Bacteria1->AI1 Bacteria2 Bacterium AI2 Bacteria2->AI2 Bacteria3 Bacterium Bacteria3->AI2 Receptor Receptor AI2->Receptor Binding Virulence Virulence Gene Expression Receptor->Virulence Activation Difluoroindole Difluoroindole Derivative Difluoroindole->Receptor Inhibition

Caption: Inhibition of bacterial quorum sensing by a difluoroindole derivative.

Featured Derivative: 5,6-Difluoro-2-oxoindole

For this section, we will consider 5,6-difluoro-2-oxoindole as a representative compound, based on the known antibacterial activities of related oxindole structures.

Protocol 3: Synthesis of 5,6-Difluoro-2-oxoindole

This protocol outlines a method for the synthesis of 5,6-difluoro-2-oxoindole from 5,6-difluoroindoline-2,3-dione.[12]

Materials:

  • 5,6-Difluoroindoline-2,3-dione

  • Zinc powder (Zn)

  • Titanium tetrachloride (TiCl4)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 3%

  • Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Low-Valent Titanium Reagent: To a stirred suspension of Zinc powder (6.0 eq) in anhydrous THF under a dry nitrogen atmosphere, add TiCl4 (3.0 eq) dropwise at room temperature.

  • After the addition is complete, reflux the mixture for 2 hours. The resulting black suspension is the low-valent titanium reagent.

  • Reduction Reaction: Cool the suspension to room temperature. Slowly add a solution of 5,6-difluoroindoline-2,3-dione (1.0 eq) in THF.

  • Stir the reaction mixture at room temperature for approximately 5 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with 3% HCl and extract with CHCl3.

  • Combine the organic phases, wash with water, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (petroleum ether/ethyl acetate, 5:1) to yield 5,6-difluoro-2-oxoindole.

Data Analysis: Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 5,6-Difluoro-2-oxoindole

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

Equipment:

  • Incubator (37°C)

  • Spectrophotometer or McFarland densitometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the difluoroindole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Analysis: Record the MIC value in µg/mL for each bacterial strain.

Quantitative Data Summary: Antibacterial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
6-Bromo-4-iodoindole S. aureus20[12]
4-Bromo-6-chloroindole S. aureus30[12]
Indole Derivative SMJ-2 S. aureus (MRSA)0.25 - 2[11]
Indole Derivative SMJ-4 S. aureus (MRSA)0.25 - 16[11]
Fluoroquinolone Derivative E. coli<0.860[13]

Note: Data for specific difluoroindole derivatives against common bacterial strains can be limited. The table includes data for halogenated indoles to demonstrate the potential of this class of compounds.

III. Difluoroindole Derivatives as Antiviral Agents: Targeting Viral Replication

The development of new antiviral drugs is crucial for combating viral infections, especially in the face of emerging and drug-resistant viruses. Difluoroindole derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against influenza virus.[14]

Mechanism of Action: Inhibition of Influenza Virus Replication

The influenza virus replication cycle is a complex process involving multiple steps, including entry into the host cell, replication of the viral genome, and assembly and release of new virions.[15][16] Antiviral drugs can target various stages of this cycle. Some indole derivatives have been found to inhibit viral replication, potentially by interfering with viral polymerases or other essential viral proteins.[14]

Below is a simplified diagram of the influenza virus replication cycle and a potential point of inhibition.

Influenza_Replication cluster_cell Infected Host Cell Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Endosome Endosome HostCell->Endosome Endocytosis vRNA Viral RNA (vRNA) Endosome->vRNA Uncoating Nucleus Nucleus vRNA->Nucleus Import NewVirion New Virion Assembly vRNA->NewVirion Nucleus->vRNA Replication mRNA Viral mRNA Nucleus->mRNA Transcription Proteins Viral Proteins mRNA->Proteins Translation Proteins->NewVirion Budding Budding & Release NewVirion->Budding Difluoroindole Difluoroindole Derivative Difluoroindole->Nucleus Inhibition of Replication

Caption: Inhibition of influenza virus replication by a difluoroindole derivative.

Featured Derivative: A Substituted 5,7-Difluoroindole

For this application, we will consider a hypothetical substituted 5,7-difluoroindole derivative based on the known antiviral activities of related indole structures.

Protocol 5: Antiviral Replication Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus (e.g., A/H1N1)

  • Minimal Essential Medium (MEM)

  • Trypsin-TPCK

  • Agarose

  • Crystal violet solution

  • Substituted 5,7-difluoroindole derivative

  • 6-well plates

Equipment:

  • Cell culture incubator

  • Laminar flow hood

  • Microscope

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Dilution and Treatment: Prepare serial dilutions of the influenza virus. Pre-incubate the virus dilutions with various concentrations of the difluoroindole derivative for 1 hour at 37°C.

  • Infection: Remove the growth medium from the MDCK cell monolayers and infect with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a mixture of MEM, agarose, and trypsin-TPCK.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.

  • Staining: Fix the cells with formaldehyde and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Quantitative Data Summary: Antiviral Activity
CompoundVirus StrainEC50 (µM)Reference
Indole-2-carboxylate Derivative 14f Influenza A (H1N1)7.53[14]
Gastrodin Derivative 1a Influenza A (H1N1)34.45[17]
Isoquinolone Derivative 1 Influenza A (H1N1)0.2 - 0.6[3]
Pimodivir Influenza A (H1N1, H3N2, H5N1)0.00013 - 0.0032[18]

IV. Difluoroindole Derivatives in Neuroprotection: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. Developing neuroprotective agents that can slow or halt this process is a major goal in medicinal chemistry. Difluoroindole derivatives are being explored for their potential neuroprotective effects.[16]

Mechanism of Action: Inhibition of Amyloid-Beta Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain.[19] These aggregates are believed to contribute to neuronal dysfunction and death. Compounds that can inhibit the aggregation of Aβ or promote its disaggregation are considered promising therapeutic candidates.

The following diagram illustrates the amyloid-beta aggregation pathway and its potential inhibition.

Amyloid_Aggregation Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Aggregation Neurotoxicity Neurotoxicity & Cell Death Oligomers->Neurotoxicity Fibrils->Neurotoxicity Difluoroindole Difluoroindole Derivative Difluoroindole->Oligomers Inhibition of Aggregation

Caption: Inhibition of amyloid-beta aggregation by a difluoroindole derivative.

Featured Derivative: A Substituted 4,6-Difluoroindole

We will consider a hypothetical substituted 4,6-difluoroindole for this section, based on the neuroprotective potential of various indole derivatives.

Protocol 6: Neuroprotective Effect Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[10][19]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • Amyloid-beta (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)

  • Substituted 4,6-difluoroindole derivative

  • MTT solution

  • DMSO

  • 96-well plates

Equipment:

  • Cell culture incubator

  • Laminar flow hood

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the difluoroindole derivative for 2 hours.

  • Aβ Treatment: Add Aβ peptide to the wells to induce neurotoxicity (e.g., 20 µM Aβ25-35).

  • Incubation: Co-incubate the cells with the compound and Aβ for 48 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 2 to assess cell viability.

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the Aβ-treated control group. A significant increase in cell viability indicates a neuroprotective effect.

Quantitative Data Summary: Neuroprotective Activity
CompoundModel of NeurotoxicityEffectReference
Indole-phenolic Derivative 14 Aβ(25-35)-induced toxicity in SH-SY5Y cellsIncreased cell viability to ~92%[19]
Indole-phenolic Derivative 22 Aβ(25-35)-induced toxicity in SH-SY5Y cellsIncreased cell viability to ~88%[19]
Salidroside Aβ(25-35)-induced oxidative stress in SH-SY5Y cellsAttenuated loss of cell viability
Membrane-Free Stem Cell Extract Aβ(25-35)-induced neurotoxicity in SH-SY5Y cellsIncreased cell viability to ~87%

Note: Specific data for difluoroindole derivatives in neuroprotection models is an emerging area of research. The table presents data for other neuroprotective compounds in similar assays to provide context.

V. Conclusion and Future Directions

Difluoroindole derivatives represent a highly promising class of molecules in medicinal chemistry with diverse therapeutic applications. Their unique properties, imparted by the strategic incorporation of fluorine, have led to the development of potent anticancer, antibacterial, antiviral, and potentially neuroprotective agents. The protocols and data presented in this guide offer a foundation for researchers to explore and advance the development of novel difluoroindole-based therapeutics. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in preclinical and clinical studies. The versatility of the difluoroindole scaffold ensures that it will remain a fertile ground for the discovery of new and improved medicines for years to come.

References

Application Notes and Protocols for 5,6-difluoro-1H-indole-2-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms onto this privileged scaffold can dramatically enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to biological targets by altering the electronic properties and conformation of the parent molecule. 5,6-difluoro-1H-indole-2-carboxylic acid is a prime example of a fluorinated building block that has gained significant traction as a key intermediate in the synthesis of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[2]

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis and application of this compound, with a focus on its utility in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a research intermediate is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₅F₂NO₂Internal Calculation
Molecular Weight 197.14 g/mol Internal Calculation
CAS Number 169674-35-5[3]
Appearance Off-white to light yellow solidGeneric Supplier Data
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Generic Supplier Data
Storage 2-8°C, dry, sealed[2]

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.2 (br s, 1H, COOH), 12.1 (s, 1H, NH), 7.6-7.5 (m, 1H, Ar-H), 7.3-7.2 (m, 1H, Ar-H), 7.1 (s, 1H, Ar-H). (Predicted, based on similar structures[4])

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 163.5 (C=O), 150.1 (d, J=235 Hz, C-F), 147.9 (d, J=233 Hz, C-F), 134.2, 128.5, 122.1, 110.5 (d, J=25 Hz, C-C-F), 105.4, 98.7 (d, J=26 Hz, C-C-F). (Predicted, based on similar structures[5])

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[3][6] This protocol outlines the synthesis of this compound from commercially available starting materials. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone intermediate.[6]

Workflow Diagram: Synthesis of this compound

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Cyclization and Product Formation A 1. (3,4-Difluorophenyl)hydrazine + Pyruvic Acid B 2. Reaction in Ethanol A->B C 3. Formation of (E)-2-((2-(3,4-difluorophenyl)hydrazono)propanoic acid B->C D 4. Addition of Polyphosphoric Acid (PPA) C->D Intermediate E 5. Heating to 80-90°C D->E F 6. Cyclization and Aromatization E->F G 7. Quenching with Ice Water F->G H 8. Filtration and Washing G->H I 9. Recrystallization H->I J 10. Pure this compound I->J

Caption: Fischer indole synthesis workflow.

Materials and Reagents:
  • (3,4-Difluorophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ice

Step-by-Step Protocol:
  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride salt, and stir for 15 minutes.

    • To this mixture, add pyruvic acid (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Once the hydrazone formation is complete, carefully add polyphosphoric acid (PPA) (10-15 times the weight of the hydrazone) to the reaction mixture. Caution: The addition of PPA can be exothermic.

    • Heat the reaction mixture to 80-90°C with vigorous stirring for 1-2 hours. The color of the mixture will darken.

    • Monitor the progress of the cyclization by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • The crude product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

    • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Application Protocol: Synthesis of a Potential p38 MAP Kinase Inhibitor

Indole-2-carboxamides are a well-established class of kinase inhibitors. The carboxylic acid moiety of this compound serves as a convenient handle for amide bond formation, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR). This protocol describes the synthesis of an N-aryl amide derivative, a common motif in kinase inhibitors targeting the ATP-binding site. The target kinase for this example is p38 MAP kinase, a key regulator of cellular responses to stress and inflammation.[7][8][9][10][11]

p38 MAP Kinase Signaling Pathway

G Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream->Response Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP kinase signaling pathway.

Workflow Diagram: Amide Coupling Reaction

G A 1. This compound + Aniline Derivative B 2. Dissolve in Anhydrous DMF A->B C 3. Add HATU and DIPEA B->C D 4. Stir at Room Temperature C->D E 5. Reaction Monitoring by TLC/LC-MS D->E F 6. Aqueous Work-up E->F G 7. Purification by Column Chromatography F->G H 8. Pure N-aryl-5,6-difluoro-1H-indole-2-carboxamide G->H

Caption: Amide coupling workflow for kinase inhibitor synthesis.

Materials and Reagents:
  • This compound

  • Substituted aniline (e.g., 4-amino-N-methylbenzamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:
  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq).

    • Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5,6-difluoro-1H-indole-2-carboxamide.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex, biologically active molecules. The fluorination at the 5 and 6 positions provides a unique electronic and steric profile that can be leveraged to enhance the pharmacological properties of drug candidates. The protocols provided herein offer a reliable starting point for the synthesis and derivatization of this important building block, enabling researchers to accelerate their drug discovery and development programs.

References

Synthesis of Indole-2-Carboxamides: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole-2-Carboxamide Scaffold

The indole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its versatile structure has been successfully exploited to develop potent agents targeting a wide array of diseases, including tuberculosis[3][4][5][6][7][8], cancer[9][10], and neurological disorders through modulation of cannabinoid receptors.[11] The significance of this scaffold lies in its ability to engage in various biological interactions, and its synthetic tractability allows for the creation of diverse chemical libraries for screening and optimization.[1]

This application note provides a comprehensive guide for the synthesis of indole-2-carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into the underlying principles of the synthetic methodologies, offer detailed step-by-step protocols, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.

Core Synthetic Strategy: Amide Bond Formation

The most prevalent and straightforward method for synthesizing indole-2-carboxamides involves the coupling of an appropriately substituted indole-2-carboxylic acid with a primary or secondary amine.[5][12][13] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the indole core and the amide nitrogen, which is crucial for structure-activity relationship (SAR) studies.[4][14]

The key to a successful amide coupling lies in the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Several robust coupling reagents have been established for this purpose, each with its own merits depending on the specific substrates and desired reaction conditions.

Visualizing the General Synthetic Workflow

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Product and Purification Indole-2-carboxylic_acid Indole-2-carboxylic Acid Activation Carboxylic Acid Activation (Coupling Reagent) Indole-2-carboxylic_acid->Activation Step 1 Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Step 2 Product Indole-2-carboxamide Coupling->Product Step 3 Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the synthesis of indole-2-carboxamides.

Detailed Experimental Protocols

This section outlines two reliable protocols for the synthesis of indole-2-carboxamides using common and effective coupling reagents. The choice of protocol may depend on the scale of the reaction, the reactivity of the substrates, and the available resources.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often leads to high yields and clean reactions with minimal side products. It is particularly useful for coupling sterically hindered amines or less reactive carboxylic acids.[5]

Materials:

Reagent/SolventGradeSupplier (Example)
Substituted Indole-2-carboxylic acid≥98%Sigma-Aldrich
Amine≥98%Acros Organics
HATU≥98%Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)≥99.5%Alfa Aesar
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated aq. Sodium BicarbonateACS Grade-
Brine--
Anhydrous Sodium SulfateACS Grade-

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The order of addition can be critical; adding the base last is often preferred.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve efficiency.[3]

Materials:

Reagent/SolventGradeSupplier (Example)
Substituted Indole-2-carboxylic acid≥98%Sigma-Aldrich
Amine≥98%Acros Organics
EDC·HCl≥98%Oakwood Chemical
HOBtAnhydrousChem-Impex
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)≥99.5%Alfa Aesar
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
1 M aq. Hydrochloric AcidACS Grade-
Saturated aq. Sodium BicarbonateACS Grade-
Brine--
Anhydrous Magnesium SulfateACS Grade-

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF.

  • Addition of Amine and Base: Add the amine (1.1 eq) and DIPEA or triethylamine (2.0 eq) to the solution.

  • Activation: Cool the mixture to 0 °C using an ice bath and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash chromatography on silica gel to yield the desired indole-2-carboxamide.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Precursor Synthesis: Preparation of Indole-2-Carboxylic Acids

In many instances, the required substituted indole-2-carboxylic acid is not commercially available. A common and effective method for its preparation is the Fischer indole synthesis followed by saponification of the resulting ester.[6][10]

Visualizing the Precursor Synthesis

Precursor_Synthesis Arylhydrazine Arylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, e.g., p-TsOH) Arylhydrazine->Fischer_Indole_Synthesis Ethyl_pyruvate Ethyl Pyruvate Ethyl_pyruvate->Fischer_Indole_Synthesis Indole-2-carboxylate Ethyl Indole-2-carboxylate Fischer_Indole_Synthesis->Indole-2-carboxylate Saponification Saponification (e.g., NaOH, H₂O/EtOH) Indole-2-carboxylate->Saponification Indole-2-carboxylic_acid Indole-2-carboxylic Acid Saponification->Indole-2-carboxylic_acid

Caption: Synthetic route to indole-2-carboxylic acids.

Troubleshooting and Mechanistic Considerations

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature.- Use a more powerful coupling reagent (e.g., HATU).- Ensure all reagents are anhydrous.
Difficult purification- Optimize the chromatographic conditions.- Consider recrystallization as an alternative purification method.
Side Product Formation Epimerization (if chiral centers are present)- Use a base like DIPEA which is less likely to cause epimerization.- Perform the reaction at lower temperatures.
Formation of N-acylurea (with EDC)- Ensure HOBt is used as an additive.- Perform a careful aqueous work-up to remove the urea byproduct.
No Reaction Deactivated amine or carboxylic acid- Use a more forcing coupling reagent.- Protect other reactive functional groups on the substrates.

Conclusion

The synthesis of indole-2-carboxamides is a well-established and highly adaptable process that is central to the discovery of new therapeutic agents. By understanding the principles of amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and insights provided in this application note serve as a robust foundation for the successful synthesis and exploration of novel indole-2-carboxamide derivatives.

References

A Comprehensive Guide to the Purification of 5,6-difluoro-1H-indole-2-carboxylic Acid by Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-difluoro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed, robust, and scalable protocol for the purification of this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). We delve into the theoretical principles underpinning the separation, offer a logical workflow from analytical method development to preparative scale-up, and provide step-by-step protocols validated by established chromatographic science.

Introduction: The Rationale for Chromatographic Purification

The synthetic routes to substituted indoles can often yield a mixture of the desired product, unreacted starting materials, and closely related structural isomers or byproducts. For a compound like this compound, achieving purity above 98% is often a prerequisite for its use in drug development pipelines.[1] Preparative HPLC stands as a cornerstone technique for such purifications, offering unparalleled resolution and efficiency in isolating target molecules.

This guide focuses on reversed-phase chromatography, a mode of HPLC where a non-polar stationary phase is used with a polar mobile phase.[2] This choice is deliberate. The target molecule possesses a moderately non-polar difluoro-indole core and a polar, ionizable carboxylic acid group. This amphiphilic nature makes it an ideal candidate for RP-HPLC, provided the mobile phase conditions are carefully controlled to modulate its retention behavior. The central principle of this protocol is the suppression of ionization of the carboxylic acid moiety to enhance hydrophobic interaction with the stationary phase, a critical step for achieving sharp, symmetrical peaks and optimal separation.[3][4]

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful purification strategy.[1] The key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₅F₂NO₂[5][6]
Molecular Weight 197.14 g/mol [6]
Appearance Solid[7]
Predicted pKa 4.25 ± 0.30[5]
UV Absorbance Strong absorbance expected due to the indole chromophore(General Knowledge)

The predicted pKa is the most critical parameter for this purification. It informs the required pH of the mobile phase to control the ionization state of the molecule.

The Core Principle: Ion Suppression in Reversed-Phase Chromatography

The success of this purification hinges on controlling the equilibrium between the ionized (carboxylate) and neutral (carboxylic acid) forms of the analyte.

  • At High pH (pH > pKa): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate. This ionized form is highly polar and will have minimal retention on a hydrophobic C18 stationary phase, leading to early elution, poor peak shape (fronting), and co-elution with polar impurities.

  • At Low pH (pH < pKa): The equilibrium shifts to favor the protonated, neutral carboxylic acid form. This neutral molecule is significantly more hydrophobic, allowing it to partition effectively onto the C18 stationary phase. This results in increased retention, improved peak symmetry, and enhanced resolution from other components in the mixture.[4]

A widely accepted guideline is the "2 pH rule," which recommends adjusting the mobile phase pH to be at least two units below the analyte's pKa to ensure complete protonation.[3] For our target with a pKa of ~4.25, a mobile phase pH of ~2-2.5 is ideal. This is easily achieved by adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[3]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and form key interactions within the ATP-binding site of various kinases.[1][2] This has led to the development of a multitude of indole-based kinase inhibitors. The strategic functionalization of the indole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the application of 5,6-difluoro-1H-indole-2-carboxylic acid as a versatile starting material for the synthesis of novel kinase inhibitors. The introduction of fluorine atoms at the 5 and 6 positions can significantly enhance binding affinity and modulate metabolic stability, making this a desirable building block in drug discovery programs.

Targeting the Autophagy Pathway: ULK1/2 Kinase Inhibition

A promising therapeutic strategy in oncology is the modulation of autophagy, a cellular recycling process that cancer cells can exploit to survive stress and develop resistance to therapy. Unc-51-like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade.[3][4] They act as a central node, integrating signals from nutrient-sensing pathways like mTOR and AMPK to regulate the formation of the autophagosome.[3][4] Inhibition of ULK1/2 presents a compelling approach to disrupt this survival mechanism in cancer cells.

This document will detail the synthesis of a potent, selective ULK1/2 inhibitor derived from this compound.

ULK1/2 Signaling Pathway in Autophagy Initiation

The ULK1/2 complex is a key initiator of autophagy. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1/2 complex. During starvation or cellular stress, mTOR is inactivated, leading to the dephosphorylation and activation of ULK1/2. The active ULK1/2 complex then phosphorylates downstream components of the autophagy machinery, initiating the formation of the phagophore, the precursor to the autophagosome.

ULK1_Pathway mTOR mTOR ULK1_complex ULK1/2 Complex mTOR->ULK1_complex inhibits Autophagy_Machinery Downstream Autophagy Machinery (e.g., Beclin-1, Vps34) ULK1_complex->Autophagy_Machinery activates Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome Nutrient_Stress Nutrient Stress/ Starvation Nutrient_Stress->mTOR inhibits Inhibitor 5,6-difluoro-1H-indole- 2-carboxamide Inhibitor Inhibitor->ULK1_complex inhibits Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve Carboxylic Acid and Amine Reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->Reagents Stir Stir at Room Temperature Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Work-up Monitor->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

References

Application Notes and Protocols for the N-Acylation of Indole-3-Carboxaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the N-acylation of indole-3-carboxaldehyde and its analogues. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the N-acylindole scaffold in a wide array of biologically active molecules. This document offers a selection of robust protocols, explains the underlying chemical principles, and provides practical guidance to ensure successful synthesis.

Introduction: The Significance of N-Acylated Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. N-acylation of the indole ring, particularly in indole-3-carboxaldehyde derivatives, serves multiple critical functions. It can act as a protecting group strategy, but more importantly, the N-acyl moiety often plays a crucial role in the molecule's interaction with biological targets. For instance, the well-known anti-inflammatory drug Indomethacin features an N-acyl indole core. The introduction of diverse acyl groups allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile.

The primary challenge in the N-acylation of indoles is achieving chemoselectivity. The indole ring possesses multiple nucleophilic sites, with the C3 position being particularly reactive towards electrophiles.[1][2] Therefore, reaction conditions must be carefully optimized to favor acylation at the nitrogen atom over the carbon atoms of the indole ring. This guide will detail several effective methods to achieve selective N-acylation.

Mechanistic Overview of Indole N-Acylation

The N-acylation of indoles proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the deprotonation of the indole nitrogen to form a more nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent. The choice of base is critical; it must be strong enough to deprotonate the indole N-H (pKa ≈ 17) but not so strong as to promote unwanted side reactions.

N_Acylation_Mechanism Indole Indole-3-carboxaldehyde Indolide Indolide Anion Indole->Indolide + Base - H-Base+ Base Base Tetrahedral_Intermediate Tetrahedral Intermediate Indolide->Tetrahedral_Intermediate + Acylating Agent AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Tetrahedral_Intermediate Product N-Acylindole-3-carboxaldehyde Tetrahedral_Intermediate->Product - Leaving Group LeavingGroup Leaving Group (X-) Tetrahedral_Intermediate->LeavingGroup

Caption: General mechanism of indole N-acylation.

Protocols for N-Acylation

The choice of acylating agent is a key determinant of the reaction conditions required. This section outlines protocols using common classes of acylating agents.

Using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents, often enabling reactions to proceed under mild conditions.[3][4] However, their high reactivity can sometimes lead to challenges with chemoselectivity and functional group tolerance.[1]

Protocol: N-Chloroacetylation of Indole-3-carboxaldehyde

This protocol is adapted from a known procedure for the synthesis of a key intermediate for further derivatization.[5]

Materials:

  • Indole-3-carboxaldehyde

  • Triethylamine (Et3N)

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous THF.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: In a separate flask, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Key Considerations:

  • Moisture Sensitivity: Acyl chlorides are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Base: Triethylamine acts as a scavenger for the HCl generated during the reaction. Other non-nucleophilic bases can also be used.

  • Temperature Control: For highly reactive substrates or acylating agents, cooling the reaction mixture (e.g., to 0 °C) may be necessary to control the reaction rate and minimize side products.

Using Carboxylic Anhydrides

Carboxylic anhydrides are generally less reactive than acyl chlorides, which can improve selectivity. These reactions may require a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to proceed at a reasonable rate.

General Protocol:

  • Dissolve the indole-3-carboxaldehyde analogue (1.0 eq) and the carboxylic anhydride (1.2-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

Using Thioesters

Thioesters have emerged as stable and effective acylating agents that offer high chemoselectivity for N-acylation.[1][6][7] These reactions often require a base and elevated temperatures.

General Protocol:

  • In a reaction vessel, combine the indole-3-carboxaldehyde analogue (1.0 eq), the thioester (3.0 eq), and a base such as cesium carbonate (Cs2CO3, 3.0 eq).[7]

  • Add a high-boiling solvent like xylene.

  • Heat the reaction mixture at an elevated temperature (e.g., 140 °C) for several hours (typically 12 h).[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water to remove the base and byproducts. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Comparative Overview of N-Acylation Methods

Acylating AgentReactivityTypical ConditionsAdvantagesDisadvantages
Acyl Chlorides HighBase (e.g., Et3N), aprotic solvent, room temp.Fast reactions, mild conditionsMoisture sensitive, can have lower selectivity, generates HCl[1]
Anhydrides ModerateCatalyst (e.g., DMAP), aprotic solvent, room temp. to moderate heatGood selectivity, less moisture sensitive than acyl chloridesMay require a catalyst and longer reaction times
Thioesters ModerateBase (e.g., Cs2CO3), high-boiling solvent, high temp.High chemoselectivity, good functional group tolerance[1][6]Requires harsher conditions (high temperature)
Carboxylic Acids LowCoupling agent (e.g., DCC/DMAP) or catalyst (e.g., Boric Acid)[8][9]Readily available starting materialsRequires activation, can generate difficult-to-remove byproducts (e.g., DCU)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Indole Analogue and Prepare Reagents Glassware Dry Glassware Under Vacuum/Heat Reagents->Glassware Inert_Atmosphere Assemble Under Inert Atmosphere (N2/Ar) Glassware->Inert_Atmosphere Dissolve Dissolve Indole Analogue in Anhydrous Solvent Inert_Atmosphere->Dissolve Add_Base Add Base (e.g., Et3N, Cs2CO3) Dissolve->Add_Base Add_Acyl_Agent Add Acylating Agent (Dropwise/Portionwise) Add_Base->Add_Acyl_Agent Stir Stir at Appropriate Temperature Add_Acyl_Agent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Extract Aqueous Wash/ Extraction Quench->Extract Dry_Concentrate Dry Organic Layer & Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for N-acylation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently active acylating agent; Ineffective base; Low reaction temperature.Switch to a more reactive acylating agent (e.g., acyl chloride); Use a stronger base (ensure compatibility); Increase reaction temperature.
Formation of C3-acylated byproduct Reaction conditions too harsh; Highly reactive acylating agent.Use a less reactive acylating agent (e.g., thioester); Employ milder reaction conditions (lower temperature, weaker base).
Decomposition of Starting Material Presence of moisture (especially with acyl chlorides); Incompatible functional groups.Ensure anhydrous conditions; Protect sensitive functional groups prior to acylation.
Multiple Spots on TLC Incomplete reaction; Formation of byproducts.Allow for longer reaction time; Re-evaluate reaction conditions for selectivity; Ensure purity of starting materials.

Conclusion

The N-acylation of indole-3-carboxaldehyde analogues is a fundamental transformation in the synthesis of potential therapeutic agents. The choice of protocol depends on the specific substrate, the desired acyl group, and the available laboratory resources. By understanding the principles outlined in this guide and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of N-acylated indole derivatives for further investigation.

References

Application Notes and Protocols for the Development of Antitubercular Agents from Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Therapies and the Promise of Indole-2-Carboxylic Acids

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the urgent discovery and development of new antitubercular agents with novel mechanisms of action.[2] The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising starting point for the design of potent antitubercular compounds.[3] Specifically, derivatives of indole-2-carboxylic acid have demonstrated significant activity against Mtb, including drug-resistant strains, positioning them as a compelling class of molecules for further development.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of antitubercular agents derived from the indole-2-carboxylic acid scaffold. This document furnishes detailed, field-proven protocols for the synthesis, in vitro screening, and preliminary in vivo evaluation of these compounds, while also delving into the underlying scientific principles and rationale that inform these experimental designs.

Scientific Foundation: Mechanism of Action and Structure-Activity Relationship (SAR)

A significant breakthrough in understanding the antitubercular activity of indole-2-carboxamides has been the identification of their primary molecular target: the Mycobacterial Membrane Protein Large 3 (MmpL3).[4][6] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are integral components of the unique and resilient mycobacterial cell wall.[4] Inhibition of MmpL3 disrupts this transport, leading to the cessation of cell wall formation and subsequent bacterial death.[7] This targeted mechanism of action makes indole-2-carboxamides highly selective for mycobacteria.[4]

The structure-activity relationship (SAR) of indole-2-carboxamides has been extensively explored to optimize their antitubercular potency. Key findings include:

  • Indole Core Substitutions: Halogen substitutions, such as chloro or fluoro, at the 4- and 6-positions of the indole ring have been shown to significantly enhance metabolic stability.[5][8]

  • Amide Substitutions: The nature of the substituent on the amide nitrogen is critical for activity. Bulky, lipophilic groups, such as substituted cyclohexyl or adamantyl moieties, are often associated with improved potency against Mtb.[2][5] However, this increased lipophilicity can sometimes lead to reduced aqueous solubility, a common challenge in the optimization of this series.[5][8]

  • Bioisosteric Replacements: The indole-2-carboxamide scaffold has shown to be a bioisosteric isomer of urea-based Mtb inhibitors, exhibiting similar SAR trends.[2][4]

These SAR insights are crucial for the rational design of new, more potent, and drug-like indole-2-carboxylic acid derivatives.

Experimental Protocols

Part 1: Synthesis of Lead Indole-2-Carboxamide Derivatives

This section details a general yet robust protocol for the synthesis of N-substituted indole-2-carboxamides, a common class of derivatives with potent antitubercular activity. The procedure involves the coupling of an activated indole-2-carboxylic acid with a desired amine.

Protocol 1: Synthesis of N-Cyclohexyl-1H-indole-2-carboxamide (A Model Compound)

Materials:

  • 1H-Indole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Chloroform

  • Pyridine

  • Cyclohexylamine

  • Ethanol for recrystallization

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend 1H-indole-2-carboxylic acid (1 equivalent) in toluene. Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual thionyl chloride. This will yield the crude indole-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude indole-2-carbonyl chloride in anhydrous chloroform.

  • In a separate flask, dissolve cyclohexylamine (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous chloroform.

  • Cool the amine solution to 0°C in an ice bath and add the acid chloride solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield N-cyclohexyl-1H-indole-2-carboxamide as a white solid.[2]

Characterization:

  • Yield: Typically 40-50%.

  • ¹H NMR (CDCl₃): Characteristic peaks for the indole ring protons, the cyclohexyl protons, and the amide NH proton should be observed. For N-cyclohexyl-1H-indole-2-carboxamide, expected signals include δ 9.0 (br s, 1H, indole NH), 7.6 (d, 1H), 7.4 (d, 1H), 7.2-7.0 (m, 2H), 6.8 (s, 1H), 6.0 (d, 1H, amide NH), 4.0 (m, 1H), and 2.0-1.2 (m, 10H).[2]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Part 2: In Vitro Antitubercular Activity Screening

The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[9][10]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Tween 80 (10% solution)

  • Positive control drug (e.g., Isoniazid)

  • Incubator at 37°C

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup: Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

  • Add 2 µL of the test compound stock solution (in DMSO) to the first well of each row and perform serial two-fold dilutions across the plate. The final volume in each well will be 100 µL before adding the inoculum.

  • Include a drug-free control (inoculum only) and a positive control drug (e.g., Isoniazid) with known MIC.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

  • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Re-incubate the plates for 24-48 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[10]

Quality Control:

  • The drug-free control wells should turn pink, indicating robust bacterial growth.

  • The MIC of the positive control drug should be within the expected range.

  • A sterile control (broth only) should remain blue.

Part 3: In Vitro Cytotoxicity Assessment

It is crucial to assess the toxicity of lead compounds against mammalian cells to determine their selectivity index (SI). The SI (IC₅₀/MIC) is a critical parameter in early drug discovery, with a higher value indicating greater selectivity for the pathogen. Vero cells (African green monkey kidney epithelial cells) are commonly used for this purpose.

Protocol 3: Cytotoxicity Assay using Vero Cells

Materials:

  • Vero cells (ATCC® CCL-81™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well, clear-bottom black plates

  • Test compounds dissolved in DMSO

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of the resazurin-based viability reagent to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Part 4: Preliminary In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated for their efficacy in an animal model of tuberculosis. The mouse model is the most common for this purpose.[11][12]

Protocol 4: Mouse Model of Tuberculosis for Efficacy Testing

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9][13] The experimental protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).[10] Measures should be taken to minimize animal suffering, and humane endpoints should be clearly defined.[13]

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system for infection

  • Test compound formulated for oral administration (e.g., in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Positive control drug (e.g., Isoniazid)

  • Biosafety Level 3 (BSL-3) animal facility

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU) via the aerosol route.

  • Treatment Initiation: Begin treatment 2-4 weeks post-infection, once a chronic infection is established.

  • Drug Administration: Administer the test compound and the positive control drug orally via gavage once daily, five days a week, for 4-6 weeks.[14][15] A vehicle control group should also be included. The typical oral gavage volume for mice is 5-10 mL/kg.[5]

  • Monitoring: Monitor the mice for clinical signs of disease (e.g., weight loss, ruffled fur) throughout the experiment.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Data Analysis: Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Data Presentation and Visualization

Quantitative Data Summary
Compound IDMIC vs. Mtb H37Rv (µg/mL)IC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
Example-001 0.5>50>100
Example-002 0.2525100
Isoniazid 0.05>100>2000

Table 1: Example of in vitro activity and cytotoxicity data for hypothetical indole-2-carboxamide derivatives.

Experimental Workflows and Signaling Pathways

Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization MIC MIC Determination (MABA) Characterization->MIC Cytotoxicity Cytotoxicity Assay MIC->Cytotoxicity SAR SAR Analysis Cytotoxicity->SAR Animal_Model Mouse Model of TB SAR->Animal_Model Promising Candidates Lead_Opt Lead Optimization SAR->Lead_Opt Efficacy Efficacy Studies (CFU) Animal_Model->Efficacy Lead_Opt->Synthesis Iterative Design

MmpL3_Inhibition Cytoplasm Cytoplasm Periplasm Periplasm Inner_Membrane Inner Membrane Indole_2_Carboxamide Indole-2-Carboxamide Derivative MmpL3 MmpL3 Indole_2_Carboxamide->MmpL3 Inhibition TMM TMM TMM->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis

References

Application Notes and Protocols for the Synthesis of Indole-Based HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Indole Scaffolds in Targeting HIV-1 Integrase

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome, a pivotal step for the virus to establish a persistent infection.[1][2] This enzyme has no functional equivalent in human cells, making it a prime and highly selective target for antiretroviral therapy.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[3][4]

Among the diverse chemical structures explored for HIV-1 inhibitor development, indole derivatives have emerged as a particularly promising and versatile scaffold.[5][6][7][8] The indole nucleus is a common framework in many bioactive molecules and has been successfully utilized to design potent inhibitors against various HIV enzymes, including reverse transcriptase, protease, and integrase.[5][6] This guide provides a detailed overview of the synthesis of indole-based HIV-1 integrase inhibitors, focusing on the chemical rationale, step-by-step protocols, and the structure-activity relationships that govern their efficacy.

Mechanism of Action: How Indole-Based Inhibitors Neutralize HIV-1 Integrase

The primary mechanism by which many indole-based INSTIs function is through the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the catalytic core of the HIV-1 integrase.[9][10] These metal ions are essential for the enzymatic activity of integrase. The inhibitor, by binding to these ions, effectively incapacitates the enzyme and prevents it from carrying out the DNA strand transfer reaction.[4]

A key structural feature of many potent indole-based inhibitors is the presence of a metal-chelating pharmacophore. For instance, in indole-2-carboxylic acid derivatives, the indole core and the C2 carboxyl group can form a bis-bidentate chelation with the two Mg²⁺ ions in the active site.[11] Furthermore, strategic modifications to the indole scaffold can introduce additional interactions, such as π-π stacking with the viral DNA, which can significantly enhance the inhibitor's potency.[9][10]

Some indole derivatives have also been developed as allosteric inhibitors of HIV-1 integrase (ALLINIs).[12][13][14] These compounds bind to the interface of the integrase dimer, at the binding site of the cellular cofactor LEDGF/p75, inducing aberrant multimerization of the enzyme and disrupting its function through a different, non-catalytic site mechanism.[14]

Mechanism_of_Action cluster_0 HIV-1 Integrase Active Site cluster_1 Indole-Based Inhibitor Mg1 Mg²⁺ Viral_DNA Viral DNA Mg1->Viral_DNA Mg2 Mg²⁺ Mg2->Viral_DNA Indole_Scaffold Indole Scaffold Indole_Scaffold->Mg1 Chelation Chelating_Group Carboxylic Acid Group Chelating_Group->Mg2 Chelation Stacking_Moiety Halogenated Phenyl Group Stacking_Moiety->Viral_DNA π-π Stacking

Caption: Mechanism of indole-based INSTIs.

Synthetic Protocols: A Modular Approach to Indole-Based Inhibitors

The synthesis of indole-based HIV-1 integrase inhibitors is often modular, allowing for systematic modifications to explore structure-activity relationships (SAR). A common and effective strategy involves the use of a pre-formed indole core, which is then functionalized at various positions. The following protocols provide a detailed methodology for the synthesis of a series of indole-2-carboxylic acid derivatives, a class of potent INSTIs.[9][10]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from a commercially available or readily synthesized substituted indole.

Synthetic_Workflow Start Substituted Bromo-Indole Carboxylic Acid Step1 Esterification Start->Step1 Step2 Buchwald-Hartwig Coupling Step1->Step2 Step3 Hydrolysis Step2->Step3 Final_Product Target Indole-Based Inhibitor Step3->Final_Product

Caption: General synthetic workflow.

Protocol 1: Esterification of the Carboxylic Acid

The carboxylic acid group at the C2 position of the indole is typically protected as an ester to prevent unwanted side reactions in the subsequent coupling step.

  • Starting Material: 3-Bromoindole-2-carboxylic acid or 6-Bromoindole-2-carboxylic acid.

  • Reagents and Solvents:

    • Concentrated sulfuric acid (H₂SO₄)

    • Appropriate alcohol (e.g., methanol, ethanol, isopropanol)

  • Procedure:

    • Suspend the bromo-indole-2-carboxylic acid in the chosen alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the esterified product.

Protocol 2: Buchwald-Hartwig Cross-Coupling for C-N Bond Formation

The Buchwald-Hartwig reaction is a powerful tool for introducing aryl or alkyl amines at the C3 or C6 position of the indole ring, enabling the exploration of various substituents to optimize binding interactions.[9]

  • Starting Material: Esterified bromo-indole derivative from Protocol 1.

  • Reagents and Solvents:

    • Substituted aniline, benzylamine, or other amine.

    • Palladium(II) acetate (Pd(OAc)₂) as the catalyst.

    • A suitable phosphine ligand (e.g., Xantphos, BINAP).

    • A base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu).

    • Anhydrous toluene or dioxane as the solvent.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the esterified bromo-indole, the amine, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent and heat the mixture to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the coupled product.

Protocol 3: Hydrolysis of the Ester to Yield the Final Inhibitor

The final step is the deprotection of the carboxylic acid, which is crucial for the metal-chelating activity of the inhibitor.

  • Starting Material: The coupled indole ester from Protocol 2.

  • Reagents and Solvents:

    • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • A mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Procedure:

    • Dissolve the ester in the THF/MeOH/water solvent mixture.

    • Add an aqueous solution of LiOH or NaOH.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • Extract the final product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final indole-2-carboxylic acid derivative.

Data Presentation: Biological Activity of Representative Indole-Based Inhibitors

The potency of newly synthesized compounds is typically evaluated through in vitro assays that measure the 50% inhibitory concentration (IC₅₀) against the HIV-1 integrase enzyme. The following table summarizes the biological activity of a selection of indole-2-carboxylic acid derivatives.

Compound IDModificationsHIV-1 Integrase IC₅₀ (µM)Cytotoxicity (CC₅₀ in MT-4 cells, µM)
1 Parent Indole-2-carboxylic acid32.37[9]>100
10a Lengthened C3 substituent10.55[9]>100
17a C6 halogenated benzene ring3.11[9][10]>100
20a Optimized C3 and C6 substituents0.13[11][15]>100

Data is illustrative and compiled from cited literature. For detailed structures and experimental conditions, please refer to the original publications.

Conclusion and Future Perspectives

The indole scaffold has proven to be a highly valuable template for the design and synthesis of potent HIV-1 integrase inhibitors. The synthetic methodologies outlined in this guide are robust and adaptable, allowing for the systematic exploration of the chemical space around the indole core to optimize antiviral activity. Future research in this area will likely focus on the development of inhibitors with improved resistance profiles against common INSTI-resistant viral strains and the exploration of novel indole-based scaffolds that may offer alternative binding modes or enhanced pharmacokinetic properties.

References

Application Notes and Protocols: 5,6-difluoro-1H-indole-2-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Indoles in Advanced Materials

The indole scaffold, an electron-rich heterocyclic system, is a cornerstone in the design of functional organic materials. Its planar structure facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[1] The strategic introduction of fluorine atoms and a carboxylic acid moiety, as seen in 5,6-difluoro-1H-indole-2-carboxylic acid, offers a powerful tool for fine-tuning the electronic, optical, and morphological properties of resulting materials.[1] The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the polymer, enhancing its stability and altering its charge injection/transport characteristics. The carboxylic acid group provides a versatile handle for further functionalization or can influence intermolecular interactions and solubility.

These tailored properties make this compound a compelling building block for a new generation of materials in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and characterization of novel functional polymers for materials science research.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₉H₅F₂NO₂N/A
Molecular Weight 197.14 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in many organic solvents such as DMF, DMSO, and THF.N/A
Purity >97% (typical)N/A

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Application I: Synthesis of Poly(this compound) via Oxidative Chemical Polymerization

Chemical oxidative polymerization is a robust and accessible method for synthesizing conductive polymers from indole monomers. This protocol outlines the synthesis of poly(this compound) using ferric chloride (FeCl₃) as the oxidant. The carboxylic acid group is expected to enhance the solubility of the resulting polymer in certain organic solvents, facilitating subsequent processing.

Experimental Protocol: Oxidative Polymerization

Materials:

  • This compound

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Nitrogen inlet/outlet

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform under a nitrogen atmosphere. Stir until the monomer is completely dissolved.

  • Oxidant Preparation: In a separate flask, prepare a solution of 2.5 g of anhydrous ferric chloride in 25 mL of anhydrous chloroform.

  • Polymerization: Slowly add the ferric chloride solution to the monomer solution dropwise over 30 minutes at room temperature with vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the polymer powder sequentially with copious amounts of methanol to remove unreacted monomer and oxidant, followed by deionized water until the filtrate is colorless.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours. The final product will be a dark-colored powder.

Expected Results and Characterization

The synthesized poly(this compound) is expected to be a dark, amorphous powder. The success of the polymerization and the properties of the polymer can be confirmed through various characterization techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational modes of the indole ring, carboxylic acid group, and C-F bonds.

  • UV-Vis Spectroscopy: To study the electronic absorption properties of the polymer in solution and as a thin film, providing insights into the π-conjugated system.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Fluorinated polymers often exhibit enhanced thermal stability.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties, including oxidation and reduction potentials, which are crucial for applications in organic electronics.

Application II: Fabrication of Thin Films for Organic Electronic Devices

The solution-processability of the synthesized polymer allows for the fabrication of thin films, a critical step in the development of organic electronic devices. Spin coating is a widely used technique to produce uniform thin films.

Experimental Protocol: Thin Film Fabrication via Spin Coating

Materials:

  • Synthesized poly(this compound)

  • Dimethylformamide (DMF) or other suitable high-boiling point solvent

  • Substrates (e.g., glass, silicon wafers, or ITO-coated glass)

  • Cleaning solvents (e.g., acetone, isopropanol)

Equipment:

  • Spin coater

  • Ultrasonic bath

  • Hot plate or vacuum oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Polymer Solution Preparation: Prepare a solution of the synthesized polymer in DMF at a concentration of 10 mg/mL. Stir the solution overnight to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter before use.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1500 rpm) for a specified time (e.g., 60 seconds) to create a uniform thin film. The thickness of the film can be controlled by varying the solution concentration and spin speed.

  • Annealing: Anneal the coated substrate on a hot plate or in a vacuum oven at a temperature below the polymer's decomposition temperature (e.g., 100-150 °C) for a specified time (e.g., 30 minutes) to remove residual solvent and improve film morphology.

Workflow for Polymer Synthesis and Thin Film Fabrication

G cluster_synthesis Polymer Synthesis cluster_fabrication Thin Film Fabrication monomer 5,6-difluoro-1H-indole- 2-carboxylic acid dissolution Dissolution in Anhydrous Chloroform monomer->dissolution polymerization Oxidative Polymerization (24h, RT, N2) dissolution->polymerization oxidant FeCl3 Solution oxidant->polymerization precipitation Precipitation in Methanol polymerization->precipitation purification Washing with Methanol & Water precipitation->purification drying Vacuum Drying (60°C, 24h) purification->drying polymer Polymer Powder drying->polymer polymer_sol Polymer Solution (in DMF) polymer->polymer_sol spin_coating Spin Coating polymer_sol->spin_coating substrate Cleaned Substrate substrate->spin_coating annealing Annealing spin_coating->annealing thin_film Polymer Thin Film annealing->thin_film

Caption: Workflow for the synthesis of poly(this compound) and subsequent thin film fabrication.

Application III: Characterization of Thin Film Properties for Device Integration

The performance of an organic electronic device is critically dependent on the properties of the active material thin film.

Protocol: Thin Film Characterization
  • Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the thin film. A smooth and uniform film is generally desirable for optimal device performance.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymer film. While many conductive polymers are amorphous, the degree of ordering can significantly impact charge transport.

  • Electrical Characterization:

    • Fabrication of a Simple Device Structure: To measure the electrical properties, a simple device such as a metal-insulator-semiconductor (MIS) capacitor or a basic OFET can be fabricated. For an OFET, source and drain electrodes (e.g., gold) can be thermally evaporated onto the polymer thin film through a shadow mask.

    • Current-Voltage (I-V) Measurements: Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

Logical Relationship for Material to Device Performance

G cluster_material Material Properties cluster_film Thin Film Properties cluster_device Device Performance molecular_structure Molecular Structure - 5,6-difluoro substitution - Carboxylic acid group polymer_properties Polymer Properties - Molecular weight - Solubility - Thermal stability molecular_structure->polymer_properties influences film_morphology Thin Film Morphology - Surface roughness - Crystallinity/Amorphous nature polymer_properties->film_morphology determines electronic_properties Electronic Properties - HOMO/LUMO levels - Band gap film_morphology->electronic_properties affects device_metrics OFET Performance - Charge carrier mobility - On/Off ratio - Threshold voltage electronic_properties->device_metrics governs

Caption: The relationship between molecular structure, material properties, and device performance.

Conclusion and Future Outlook

This compound represents a highly promising building block for the synthesis of novel functional polymers for materials science. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of this molecule in organic electronics. The strategic placement of fluorine atoms and the presence of a carboxylic acid group offer a rich design space for tuning the properties of the resulting materials. Further research could focus on copolymerization with other monomers to create materials with even more tailored functionalities, and the exploration of different polymerization techniques to control the polymer's molecular weight and regioregularity. The insights gained from these studies will undoubtedly contribute to the advancement of next-generation organic electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Difluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The unique electronic properties of the difluoro substitution on the indole core present specific hurdles that require careful consideration of reaction parameters.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through the formation of an indole-2-carboxylate ester, followed by hydrolysis to the desired carboxylic acid. The two most common and adaptable methods for constructing the difluoroindole core are the Fischer Indole Synthesis and the Reissert Indole Synthesis.

  • Fischer Indole Synthesis: This classical method involves the acid-catalyzed cyclization of a (difluorophenyl)hydrazone. The required hydrazone is often prepared in situ or in a preceding step from 3,4-difluoroaniline. A particularly effective approach for generating the necessary α-keto acid hydrazone precursor is the Japp-Klingemann reaction.[1][2]

  • Reissert Indole Synthesis: This method offers an alternative route, starting from a substituted o-nitrotoluene. The synthesis involves the condensation with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[3][4]

Below, we present a troubleshooting guide for the synthesis, primarily focusing on the Japp-Klingemann/Fischer Indole Synthesis pathway, which is a common and effective route.

II. Troubleshooting Guide: Japp-Klingemann/Fischer Indole Synthesis Pathway

This section addresses specific issues that may arise during the multi-step synthesis of this compound.

Question 1: I am observing a low yield in the Japp-Klingemann reaction to form the hydrazone precursor. What are the likely causes and how can I improve it?

Answer:

Low yields in the Japp-Klingemann reaction for the synthesis of the hydrazone precursor of this compound can stem from several factors related to the diazonium salt formation and the subsequent coupling reaction.

Causality and Solutions:

  • Incomplete Diazotization of 3,4-Difluoroaniline: The initial step of converting 3,4-difluoroaniline to its diazonium salt is critical and highly temperature-sensitive.

    • Troubleshooting:

      • Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.

      • Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to prevent localized overheating and side reactions.

      • Purity of Reagents: Ensure the use of high-purity 3,4-difluoroaniline and sodium nitrite.

  • Side Reactions of the Diazonium Salt: The electron-withdrawing nature of the fluorine atoms can make the diazonium salt more susceptible to decomposition or undesired side reactions.

    • Troubleshooting:

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step to minimize degradation.

      • pH Control: The pH of the coupling reaction mixture is crucial. The reaction is typically carried out under mildly alkaline conditions to facilitate the deprotonation of the β-keto-ester, but a very high pH can lead to the formation of diazotates.

  • Inefficient Coupling with the β-Keto-ester: The reactivity of the β-keto-ester is also a key factor.

    • Troubleshooting:

      • Choice of β-Keto-ester: Ethyl 2-methylacetoacetate is a common choice. Ensure its purity.

      • Base and Solvent: The choice of base and solvent for the coupling reaction can influence the yield. Sodium acetate is commonly used to maintain the appropriate pH.

Question 2: My Fischer Indole Synthesis cyclization step is resulting in a low yield of ethyl 5,6-difluoro-1H-indole-2-carboxylate. What are the common pitfalls?

Answer:

The Fischer Indole Synthesis is the key ring-forming step, and its efficiency is highly dependent on the reaction conditions, particularly the choice of acid catalyst and temperature. The electron-withdrawing fluorine atoms on the phenyl ring can make the cyclization more challenging compared to electron-rich systems.

Causality and Solutions:

  • Inappropriate Acid Catalyst: The strength and concentration of the acid catalyst are critical.[5]

    • Troubleshooting:

      • Catalyst Screening: Experiment with different Brønsted acids (e.g., sulfuric acid, polyphosphoric acid (PPA), Eaton's reagent) and Lewis acids (e.g., zinc chloride). The optimal catalyst and concentration often need to be determined empirically.

      • Anhydrous Conditions: For Lewis acid catalysis, ensure anhydrous conditions as water can deactivate the catalyst.

  • Suboptimal Reaction Temperature and Time: The reaction is sensitive to temperature.

    • Troubleshooting:

      • Temperature Optimization: A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition and the formation of tarry byproducts. Monitor the reaction by TLC to determine the optimal temperature and time.

      • Gradual Heating: In some cases, a gradual increase in temperature can be beneficial.

  • Side Reactions: The acidic conditions can promote side reactions.

    • Troubleshooting:

      • Aldol Condensation: If using a ketone with α-hydrogens, aldol condensation can be a competing reaction.[6] Using an α-keto-ester like ethyl pyruvate in the Japp-Klingemann step helps to avoid this.

      • Rearrangements: Under strongly acidic conditions, rearrangements of the intermediate can occur. Using a milder acid catalyst might mitigate this.

Question 3: I am having difficulty with the final hydrolysis of ethyl 5,6-difluoro-1H-indole-2-carboxylate to the carboxylic acid. What conditions are recommended?

Answer:

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure, but incomplete hydrolysis or degradation of the product can lead to lower yields.

Causality and Solutions:

  • Incomplete Hydrolysis:

    • Troubleshooting:

      • Base and Solvent: A common method is to use a solution of sodium hydroxide or potassium hydroxide in a mixture of ethanol and water.[7]

      • Reaction Time and Temperature: The reaction may require heating (e.g., reflux) for several hours to go to completion. Monitor the reaction by TLC by spotting the reaction mixture and a standard of the starting ester.

  • Product Degradation: The indole nucleus can be sensitive to harsh conditions.

    • Troubleshooting:

      • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times once the hydrolysis is complete.

      • Work-up Procedure: After hydrolysis, the reaction mixture should be cooled and then carefully acidified (e.g., with HCl) to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.

  • Purification Challenges:

    • Troubleshooting:

      • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

      • Washing: Ensure the filtered product is washed thoroughly with water to remove any inorganic salts.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,6-difluoro-1H-indole-2-carboxylate via Japp-Klingemann/Fischer Indole Synthesis

Step A: Diazotization of 3,4-Difluoroaniline

  • In a flask, dissolve 3,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Step B: Japp-Klingemann Coupling

  • In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step A to the β-keto-ester solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitor by TLC).

  • Extract the resulting hydrazone with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step C: Fischer Indole Synthesis (Cyclization)

  • To the crude hydrazone from Step B, add a suitable acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol).

  • Heat the mixture to the optimal temperature (e.g., 80-100 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ethyl 5,6-difluoro-1H-indole-2-carboxylate by column chromatography or recrystallization.

Protocol 2: Hydrolysis to this compound
  • Dissolve the purified ethyl 5,6-difluoro-1H-indole-2-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

IV. Data Summary

ParameterRecommended ConditionPotential Impact on Yield
Diazotization Temperature 0-5 °CHigher temperatures decompose the diazonium salt, reducing yield.
Cyclization Catalyst Polyphosphoric Acid or H₂SO₄ in EthanolSuboptimal catalyst choice can lead to incomplete reaction or side products.
Cyclization Temperature 80-100 °C (optimize)Too low: incomplete reaction. Too high: decomposition.
Hydrolysis Base NaOH or KOH in Ethanol/WaterIncomplete hydrolysis if base is too weak or concentration is too low.
Hydrolysis Time 2-4 hours at reflux (optimize)Insufficient time leads to incomplete reaction.

V. Visualizing the Workflow

Synthesis_Workflow cluster_JappKlingemann Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis cluster_Hydrolysis Hydrolysis A 3,4-Difluoroaniline B Diazonium Salt A->B NaNO₂, HCl 0-5°C D Hydrazone Precursor B->D NaOAc, EtOH 0-5°C C Ethyl 2-methylacetoacetate C->D E Ethyl 5,6-difluoro- 1H-indole-2-carboxylate D->E Acid Catalyst (e.g., PPA) Heat F 5,6-Difluoro-1H-indole- 2-carboxylic Acid E->F NaOH, EtOH/H₂O Reflux, then H⁺

Caption: Workflow for the synthesis of this compound.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting aniline for the Japp-Klingemann reaction?

A1: Yes, the Japp-Klingemann reaction is versatile. However, the electronic nature of the substituents on the aniline will affect the stability of the diazonium salt and the reactivity in the coupling step. For difluoroanilines, the electron-withdrawing nature of the fluorine atoms necessitates careful temperature control during diazotization.

Q2: What is the role of sodium acetate in the Japp-Klingemann coupling?

A2: Sodium acetate acts as a buffer to maintain a weakly acidic to neutral pH. This is important because while the coupling reaction requires the deprotonation of the β-keto-ester (favored by base), the diazonium salt is more stable under slightly acidic conditions.

Q3: I see a lot of tar formation during the Fischer indole cyclization. What should I do?

A3: Tar formation is a common issue in Fischer indole synthesis, often resulting from overheating or using an overly aggressive acid catalyst. Try lowering the reaction temperature and monitoring the reaction closely by TLC. You can also experiment with a milder catalyst.

Q4: Is it necessary to purify the intermediate hydrazone?

A4: While it is often possible to use the crude hydrazone in the subsequent cyclization step, purification by recrystallization or column chromatography can sometimes improve the yield and purity of the final indole ester, especially if significant impurities are present after the Japp-Klingemann reaction.

Q5: My final product has a low melting point and looks impure. What are the likely contaminants?

A5: Impurities in the final product could include unreacted starting ester, side products from the cyclization, or salts from the work-up. Ensure complete hydrolysis by monitoring with TLC. Thorough washing of the precipitated acid with cold water is crucial to remove salts. Recrystallization is the most effective method for purification.

VII. References

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). Retrieved from --INVALID-LINK--

  • Japp–Klingemann reaction. (2023, November 29). In Wikipedia. Retrieved from --INVALID-LINK--

  • Japp-Klingemann Reaction. (n.d.). SynArchive. Retrieved from --INVALID-LINK--

  • Fischer indole synthesis. (2024, January 3). In Wikipedia. Retrieved from --INVALID-LINK--

  • The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved from --INVALID-LINK--

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from --INVALID-LINK--

  • Reissert indole synthesis. (2023, September 26). In Wikipedia. Retrieved from --INVALID-LINK--

  • Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2017, August 25). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016, March 1). MDPI. Retrieved from --INVALID-LINK--

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Process for the preparation of indole derivatives. (2008, June 19). Google Patents. Retrieved from --INVALID-LINK--

  • Synthetic method of indole-2-carboxylic acid. (2011, April 20). Google Patents. Retrieved from --INVALID-LINK--

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • CuI-Catalyzed Selective 3-Alkylation of Indoles with N-Tosylhydrazones and the I2-Mediated Further Cyclization to Chromeno[2,3-b]Indoles. (2017, August 6). ResearchGate. Retrieved from --INVALID-LINK--

  • Common side reactions in indole-pyrrole synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Ethyl 1H-indole-2-carboxylate. (2017, February 17). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Indole-2-carboxylic acid derivatives. (1993, October 28). Google Patents. Retrieved from --INVALID-LINK--

  • Indole synthesis. (2001, January 11). Google Patents. Retrieved from --INVALID-LINK--

  • ethyl 5,6-difluoro-1H-indole-2-carboxylate. (n.d.). LabSolutions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this critical synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab. We provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental procedures grounded in established chemical principles.

Core Synthesis Strategies: An Overview

Indole-2-carboxylic acid is a versatile building block in the development of pharmaceuticals and other bioactive molecules.[1][2][3] Its synthesis is most commonly achieved via two primary name reactions: the Reissert Indole Synthesis and the Fischer Indole Synthesis. Each method has its own set of advantages and challenges, and the optimal choice often depends on the available starting materials and desired scale.

The Reissert Indole Synthesis

This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate to form the indole ring.[4][5] It is a robust method, particularly for producing indole-2-carboxylic acid itself.

The Fischer Indole Synthesis

A classic and highly versatile method, the Fischer synthesis produces the indole core by heating an arylhydrazone with an acid catalyst.[6][7] For indole-2-carboxylic acid, the required starting material is the phenylhydrazone of pyruvic acid.[8] While powerful, this reaction is sensitive to steric and electronic effects and requires careful optimization of acid catalysts and temperature.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method, Reissert or Fischer, is better for my needs?

A: The choice depends on your starting materials and scale.

  • Reissert Synthesis is often preferred for the direct synthesis of indole-2-carboxylic acid on a larger scale due to the accessibility of o-nitrotoluene and diethyl oxalate.[4][5]

  • Fischer Synthesis is exceptionally versatile for creating substituted indoles. If you plan to synthesize a variety of analogs with different substitutions on the benzene ring, developing a robust Fischer protocol is a valuable investment.[6]

Q2: My reaction yields are consistently low. What is the first parameter I should investigate?

A: For both syntheses, the first step is the most critical.

  • In the Reissert reaction, the initial base-catalyzed condensation is highly sensitive to moisture and the choice of base. Ensure anhydrous conditions and consider using potassium ethoxide, which is more effective than sodium ethoxide.[4][5][10]

  • In the Fischer reaction, the acid catalyst's strength and the reaction temperature are paramount.[9] Tar formation is common with overly harsh conditions. Start with milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., polyphosphoric acid) and optimize the temperature carefully.[6][8]

Q3: How should I purify the final indole-2-carboxylic acid?

A: The crude product is typically an off-white to yellow or brown solid.[2] Recrystallization is the most common purification method. Suitable solvents include ethanol, methanol, or aqueous mixtures. If you used a metal-based reducing agent in the Reissert synthesis (like iron or zinc), be aware of inorganic byproducts. An acidic workup can help remove residual metals, but sometimes an initial filtration is needed to remove bulk solids like iron mud.[1]

Q4: I am seeing unexpected decarboxylation of my final product. How can I avoid this?

A: Indole-2-carboxylic acid can decarboxylate upon heating, especially above its melting point (202-206°C).[2][5][11][12] Avoid excessive temperatures during workup, purification, and drying. If you are performing subsequent reactions, choose conditions that do not require high heat if the carboxylic acid moiety needs to be preserved.

In-Depth Troubleshooting Guides

Part A: Reissert Indole Synthesis

This section addresses specific issues encountered during the two-stage Reissert synthesis.

Workflow: Reissert Indole Synthesis

Reissert_Workflow Start o-Nitrotoluene + Diethyl Oxalate Step1 Step 1: Condensation (Base Catalyst, e.g., KOEt) Start->Step1 Intermediate Ethyl o-Nitrophenylpyruvate Step1->Intermediate Step2 Step 2: Reductive Cyclization (e.g., Zn/AcOH or H₂, Pd/C) Intermediate->Step2 Product Indole-2-carboxylic Acid Step2->Product

Caption: Key stages of the Reissert indole synthesis.

Question: My initial condensation of o-nitrotoluene and diethyl oxalate is giving a very poor yield. What's wrong?

Answer: This is a classic Claisen condensation, and its success hinges on the base and reaction conditions.

  • Causality—The Role of the Base: The reaction requires a strong base to deprotonate the methyl group of o-nitrotoluene, forming a nucleophilic carbanion. Potassium ethoxide (KOEt) is generally superior to sodium ethoxide (NaOEt) for this transformation.[4][5] The larger potassium cation results in a more dissociated and thus more reactive ethoxide anion in solution compared to the sodium counterpart.[10]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The presence of water or ethanol will quench the carbanion and consume the base, halting the reaction. Use freshly dried solvents (e.g., absolute ethanol, dry ether) and flame-dry your glassware.

    • Switch to Potassium Ethoxide: If using NaOEt, prepare or purchase potassium ethoxide. The improved reactivity often leads to significantly higher yields.[10]

    • Check Reagent Quality: Ensure your o-nitrotoluene and diethyl oxalate are pure. Distill them if necessary.

Question: The reductive cyclization step is messy, yielding multiple unidentified products instead of indole-2-carboxylic acid. How can I improve it?

Answer: The goal is a controlled reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization. Over-reduction or side reactions during cyclization can lead to complex mixtures.

  • Causality—Controlling the Reduction: The reduction potential of different reagents varies. Harsh conditions can lead to the formation of undesired byproducts.[11] The choice of reducing agent is critical for a clean reaction.

  • Troubleshooting Steps & Reagent Comparison:

    • Classic & Reliable (Zn/Acetic Acid): Zinc dust in acetic acid is a very common and effective method for this transformation.[4][5] It provides a controlled reduction environment. Ensure the zinc dust is activated and the reaction temperature is managed.

    • Alternative Metal Reductants: Other systems like iron powder in acetic acid or ferrous sulfate with ammonia have also been successfully used.[5][11] These can be cheaper for large-scale work but may result in significant inorganic waste ("iron mud") that complicates purification.[1]

    • Cleaner, Catalytic Approach (Hydrogenation): Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is an environmentally cleaner option that avoids metal waste.[1] However, it requires specialized pressure equipment. This method can sometimes be too aggressive if not properly controlled, leading to over-reduction of the indole ring itself to an indoline. A newer, practical method uses a Pd-loaded Al-MCM-41 mesoporous catalyst which is reusable and gives excellent purity.[1]

Reductant SystemProsCons
Zn / Acetic Acid Highly effective, reliable, common.[4][5]Requires removal of zinc salts during workup.
Fe / Acetic Acid Inexpensive, suitable for large scale.[11]Can produce large amounts of iron sludge.[1]
H₂ / Pd/C Clean (no metal waste), high purity.[1]Requires pressure equipment, risk of over-reduction.
Hydrazine Hydrate Effective reductant.Often used with a catalyst like ferrous hydroxide.[1][13]
Part B: Fischer Indole Synthesis

This section focuses on the common pitfalls of the acid-catalyzed cyclization of pyruvic acid phenylhydrazone.

Mechanism: Fischer Indole Synthesis

Fischer_Mechanism cluster_main Fischer Indole Synthesis Mechanism Hydrazone Arylhydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & NH₃ Elimination Diimine->Cyclization Indole Aromatic Indole Cyclization->Indole Aromatization

Caption: Key mechanistic steps of the Fischer indole synthesis.[6][8]

Question: My indolization reaction is producing a lot of tar and very little product. What causes this?

Answer: Tar formation is the most common failure mode in Fischer indole synthesis and is almost always due to overly harsh reaction conditions.

  • Causality—Acid and Temperature Sensitivity: The reaction is a sequence of acid-catalyzed steps, including a[4][4]-sigmatropic rearrangement.[6][8] If the acid is too strong or the temperature too high, competing polymerization and degradation pathways dominate. The stability of the intermediates is crucial.

  • Troubleshooting Steps:

    • Reduce Temperature: This is the first and most important adjustment. If you are refluxing in a high-boiling solvent, try running the reaction at a lower, controlled temperature (e.g., 80-100°C).

    • Change the Catalyst: If using strong Brønsted acids like H₂SO₄ or HCl, switch to a milder catalyst. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the catalyst and solvent. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also standard and effective catalysts.[6][7][8]

    • Isolate the Hydrazone: While it's possible to perform the reaction in one pot, isolating and purifying the pyruvic acid phenylhydrazone first can lead to a much cleaner indolization step by removing impurities from the initial condensation.[9]

Question: The reaction works, but I get a mixture of isomers or other side products. How can I improve selectivity?

Answer: Side products can arise from the breakdown of the hydrazine or alternative cyclization pathways, especially if substituents are present.

  • Causality—N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, making it susceptible to cleavage under acidic conditions. This can lead to side reactions instead of the desired sigmatropic rearrangement.[9]

  • Troubleshooting Decision Tree:

    Troubleshooting_Fischer Start Low Yield / Side Products in Fischer Synthesis Check_Temp Is Temperature > 120°C? Start->Check_Temp Check_Acid Using strong acid (H₂SO₄, HCl)? Check_Temp->Check_Acid No Sol_Temp Action: Lower Temperature to 80-100°C Check_Temp->Sol_Temp Yes Check_Hydrazone Is Hydrazone pure? Check_Acid->Check_Hydrazone No Sol_Acid Action: Switch to milder catalyst (ZnCl₂, PPA) Check_Acid->Sol_Acid Yes Sol_Hydrazone Action: Recrystallize Hydrazone before use Check_Hydrazone->Sol_Hydrazone No

Detailed Experimental Protocols

Protocol 1: Reissert Synthesis of Indole-2-carboxylic acid

Adapted from Noland, W. E.; Baude, F. J. Organic Syntheses, Coll. Vol. 5, p.567 (1973). [4] Step A: Condensation to form Ethyl 2-nitro-α-oxobenzene-propanoate

  • Equip a flame-dried, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • In the flask, prepare a solution of potassium ethoxide by dissolving potassium metal (X g, Y mol) in absolute ethanol (Z mL).

  • Add a solution of 2-nitrotoluene (A g, B mol) and diethyl oxalate (C g, D mol) in absolute ethanol (E mL) dropwise to the stirred potassium ethoxide solution over 1 hour.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • The potassium salt of the product will precipitate. Collect the solid by filtration, wash with cold ethanol and then ether, and dry under vacuum.

Step B: Reductive Cyclization to Indole-2-carboxylic acid

  • Suspend the potassium salt from Step A (F g, G mol) in a mixture of glacial acetic acid (H mL) and water (I mL).

  • Heat the mixture to 60-70°C and add zinc dust (J g, K mol) portion-wise, ensuring the temperature does not exceed 90°C.

  • After the addition is complete, stir the mixture at 80°C for 1 hour.

  • Filter the hot solution to remove excess zinc and inorganic salts.

  • Cool the filtrate in an ice bath. Indole-2-carboxylic acid will precipitate.

  • Collect the product by filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol 2: Hydrolysis of Ethyl Indole-2-carboxylate

For researchers who may have synthesized or purchased the ester, hydrolysis is a straightforward final step.

  • Dissolve ethyl indole-2-carboxylate (X g, Y mol) in ethanol (Z mL) in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (A g, B mol, in C mL of water). [2][14]3. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid to a pH of ~2-3.

  • Indole-2-carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum.

Product Characterization

Verifying the structure and purity of your final product is essential.

  • Appearance: Off-white to yellow or brown crystalline solid. [2]* Melting Point: 202-206°C (with decomposition). [2]* ¹H NMR (DMSO-d₆): Expect signals for the indole N-H (broad singlet, ~11.5-12.5 ppm), the carboxylic acid O-H (very broad singlet), the aromatic protons on the benzene ring (multiplets, ~7.0-7.6 ppm), and the C3-H proton (singlet or doublet, ~7.0 ppm). [15]* IR Spectroscopy (KBr): Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), and the C=O stretch (~1680 cm⁻¹). [16]

References

Technical Support Center: Navigating the Purification of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique and often complex challenges presented by these valuable compounds. The strategic incorporation of fluorine into the indole scaffold is a cornerstone of modern medicinal chemistry, offering enhancements in metabolic stability, binding affinity, and lipophilicity.[1] However, these same properties can introduce significant hurdles during purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter. The protocols and explanations provided herein are grounded in established chemical principles and field-proven experience to ensure you can achieve the highest purity for your target molecules.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide immediate, actionable solutions to common purification problems. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step remedies.

Chromatography Challenges

Question 1: I'm observing significant peak tailing for my fluorinated indole in reverse-phase HPLC. What's causing this and how can I fix it?

Answer:

Peak tailing in reverse-phase HPLC is a common issue, often exacerbated by the unique properties of fluorinated compounds. The primary causes are secondary interactions with the stationary phase and issues with the mobile phase.

  • Cause A: Secondary Silanol Interactions: Residual silanol groups on standard silica-based C18 columns can interact strongly with the polar N-H group of the indole and the electronegative fluorine atoms, leading to tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Ensure your mobile phase pH is at least 2 units away from the pKa of your indole derivative. For basic indoles, a lower pH can improve peak shape.[2]

    • Solution 2: Use Mobile Phase Additives: The addition of a small concentration (0.05-0.1%) of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress silanol interactions.[3]

    • Solution 3: Employ an End-Capped Column: Use a column that has been "end-capped" to minimize the number of free silanol groups.[2]

  • Cause B: Insufficiently Buffered Mobile Phase: If your compound is ionizable, an unbuffered or inadequately buffered mobile phase can cause it to exist in multiple ionic forms, resulting in broad or tailing peaks.

    • Solution: Increase Buffer Concentration: If using a buffer, increasing its concentration can improve peak shape. Ensure the buffer is volatile if you are using mass spectrometry for detection.[4]

Question 2: My fluorinated indole derivative co-elutes with a stubborn impurity. How can I improve the resolution?

Answer:

Co-elution occurs when the selectivity of your chromatographic system is insufficient to separate your target compound from an impurity. The introduction of fluorine can alter a molecule's polarity to be very similar to that of its synthetic precursors or byproducts.

  • Solution 1: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in your mobile phase can alter the selectivity of the separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.[5]

  • Solution 2: Switch to a Different Stationary Phase: If changing the mobile phase is ineffective, a change in stationary phase is the next logical step.

    • Phenyl-Hexyl or PFP Columns: These columns offer alternative selectivities to C18, particularly for aromatic compounds, through π-π interactions.[6][7]

    • Fluorinated Stationary Phases: Columns with a fluorinated stationary phase (e.g., perfluorophenyl or perfluoroalkyl) can provide unique retention mechanisms and enhanced selectivity for fluorinated analytes.[6][8]

  • Solution 3: Utilize an Orthogonal Separation Technique: If reverse-phase HPLC fails to provide adequate separation, consider a different chromatographic mode such as hydrophilic interaction chromatography (HILIC) or supercritical fluid chromatography (SFC).[2]

Question 3: My acid-sensitive fluorinated indole appears to be degrading on my silica gel column during flash chromatography. What are my options?

Answer:

Standard silica gel is slightly acidic and can cause the degradation or defluorination of sensitive compounds.[9]

  • Solution 1: Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier like triethylamine (TEA).[10][11]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina or a deactivated reverse-phase silica.[9]

Protocol: Deactivation of Silica Gel for Flash Chromatography

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Pack the Column: Pack your chromatography column with the silica gel slurry as you normally would.

  • Prepare the Deactivating Solution: Prepare a solution of your non-polar eluent containing 1-3% triethylamine (v/v).

  • Flush the Column: Pass 1-2 column volumes (CV) of the triethylamine-containing solvent through the packed column.

  • Wash the Column: Flush the column with 1-2 CV of your pure solvent system (without triethylamine) to remove the excess base.

  • Load and Run: Your column is now deactivated and ready for you to load your sample and run your chromatography.

Crystallization and Solubility Issues

Question 4: I'm struggling to find a suitable solvent for the crystallization of my highly fluorinated indole. It's either too soluble or not soluble at all.

Answer:

The high lipophilicity conferred by fluorine can make solvent selection for crystallization challenging. The principle of "like dissolves like" is a good starting point, but often a mixed solvent system is required.[1][12]

  • Strategy 1: Two-Solvent System:

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Strategy 2: Solvent Screening: A systematic approach to screening solvents is often the most effective method.

Solvent Class Examples Rationale for Fluorinated Indoles
Non-Polar Hexane, Heptane, CyclohexaneOften used as the "poor" solvent in a two-solvent system.
Moderately Polar Aprotic Dichloromethane, Ethyl Acetate, TolueneCan be good "good" solvents, balancing the aromatic and fluorinated portions of the molecule.
Polar Aprotic Acetone, AcetonitrileMay be effective for more polar fluorinated indoles.
Polar Protic Methanol, Ethanol, IsopropanolCan be good "good" solvents, but hydrogen bonding may increase solubility. Often paired with water as the "poor" solvent.

A systematic screening of binary and even ternary solvent mixtures can be a powerful technique to identify optimal crystallization conditions.[7]

Stability and Defluorination

Question 5: I'm losing the fluorine atom from my indole derivative during workup or purification. How can I prevent this defluorination?

Answer:

Defluorination is a significant risk, particularly for indoles bearing monofluoromethyl or difluoromethyl groups.[9] It is often catalyzed by acidic or basic conditions, high temperatures, or residual metal catalysts from the synthetic steps.

  • During Workup:

    • Neutralize Carefully: Ensure that any acidic or basic reaction mixtures are carefully neutralized to a pH of ~7 before extraction. Use buffered aqueous solutions if necessary.[9]

    • Avoid High Temperatures: When removing solvents using a rotary evaporator, use a low-temperature water bath to avoid thermal degradation.[9]

  • During Purification:

    • Chromatography: As discussed in Question 3, avoid acidic silica gel for sensitive compounds. Use deactivated silica or an alternative stationary phase.

    • Avoid Strong Bases: If your purification method involves a base, use a mild inorganic base (e.g., potassium carbonate) instead of strong organic bases where possible.[9]

Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution affect the choice of HPLC column?

A1: Fluorine substitution increases the hydrophobicity of an indole derivative. While standard C18 columns are often a good starting point, the unique electronic properties of fluorine can lead to unexpected retention behavior. For highly fluorinated indoles or for separating closely related fluorinated isomers, a fluorinated stationary phase (e.g., PFP or F5) can offer superior selectivity due to fluorous-fluorous interactions.[6][13]

Q2: What are some common fragments I should look for in the mass spectrum of my fluorinated indole to confirm its identity?

A2: The fragmentation patterns of fluorinated indoles can be complex. However, some common fragmentation pathways can be anticipated. In electron ionization mass spectrometry (EI-MS), you might observe the loss of HF or fragments corresponding to the fluorinated substituent. For example, a trifluoromethyl group may show a characteristic ion at m/z 69 (CF3+).[14][15] The core indole structure often gives rise to characteristic fragments as well.[16]

Q3: Can I use ¹⁹F NMR to assess the purity of my fluorinated indole?

A3: Absolutely. ¹⁹F NMR is an incredibly powerful tool for both structure verification and purity assessment of fluorinated compounds. Since there is typically no background signal, any fluorine-containing impurities will be readily apparent. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it possible to distinguish between positional isomers.[17][18]

Fluorine Position on Indole Ring Approximate ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
4-Fluoroindole-120 to -125
5-Fluoroindole-123 to -126
6-Fluoroindole-120 to -124
7-Fluoroindole-128 to -132

Note: These values are approximate and can vary based on the solvent and other substituents on the indole ring.[17]

Visualizing the Workflow

Troubleshooting Chromatography Peak Shape

Caption: A decision tree for troubleshooting common peak shape issues in HPLC.

General Purification Strategy

G cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 High-Purity Polishing cluster_3 Final Analysis A Crude Fluorinated Indole Mixture C Liquid-Liquid Extraction (Workup) A->C A->C Remove bulk impurities B Initial Purity Assessment (TLC, LC-MS) D Flash Column Chromatography B->D B->D Isomeric or closely related impurities? C->B C->B E Preparative HPLC D->E D->E High resolution needed F Crystallization D->F D->F Compound is solid & crystalline E->F E->F Final polishing step G Final Purity Analysis (NMR, LC-MS, etc.) F->G F->G H Pure Fluorinated Indole G->H G->H

Caption: A general workflow for the purification of fluorinated indole derivatives.

References

how to improve the solubility of 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,6-difluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility challenges in your experiments, from initial screening to advanced formulation development.

Understanding the Molecule: Physicochemical Profile

This compound is a synthetic organic compound featuring an indole core, a carboxylic acid group, and two fluorine substituents.[1][2] This unique structure presents specific solubility challenges.

  • Indole Core: The bicyclic aromatic indole system is largely nonpolar and hydrophobic.

  • Carboxylic Acid Group: This functional group provides a handle for pH-dependent solubility. As a weak acid, it can be deprotonated to form a much more polar and water-soluble carboxylate salt.[3][4] The pKa of a typical carboxylic acid is around 4-5.[5] While the exact pKa of this molecule is not readily published, the electron-withdrawing nature of the fluorine atoms likely lowers the pKa, making it a slightly stronger acid.

  • Difluoro Substitution: Fluorine is the most electronegative element, and its substitution on the benzene ring increases the lipophilicity of the molecule.[6][7] This often leads to reduced aqueous solubility of the neutral form.[7]

PropertyValue / DescriptionSource
Molecular Formula C₉H₅F₂NO₂[1][2]
Molecular Weight 197.14 g/mol [2]
Appearance White to off-white solid[1]
Predicted Solubility Poorly soluble in water; soluble in some organic solvents like alcohols, esters, and DMSO.[1]
Key Structural Features Hydrophobic indole core, acidic carboxylic acid group, lipophilic fluorine atoms.N/A

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: My compound won't dissolve in aqueous buffer for a biological assay.

Cause: At neutral pH (e.g., PBS at pH 7.4), the carboxylic acid group is only partially ionized. The molecule's high lipophilicity from the difluoro-indole core dominates, leading to poor aqueous solubility.

Solution: pH-Adjusted Solubilization

The most effective strategy is to deprotonate the carboxylic acid to form a highly soluble carboxylate salt.[4][]

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound.

    • Instead of directly adding buffer, first add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while stirring. Use a stoichiometric amount or a slight excess to ensure full deprotonation.

    • The solid should dissolve as the sodium salt is formed.

    • Once dissolved, add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final desired stock concentration.

  • Verify the Final pH:

    • Check the pH of your final stock solution. It will likely be slightly alkaline.

    • If your assay is sensitive to high pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to bring the pH down. Crucially, do not go below a pH of ~6.5-7 , as this could cause the protonated, insoluble form to precipitate.

  • Perform a Solubility Test:

    • Before using in your main experiment, perform a small-scale test. Serially dilute your stock solution into the final assay buffer to ensure it remains soluble at the working concentration. Observe for any signs of precipitation (cloudiness, visible particles).

Diagram: pH-Dependent Solubility Workflow

cluster_0 Problem cluster_1 Solution: pH Adjustment cluster_2 Outcome P Poorly Soluble Compound in Neutral Buffer (pH 7.4) S1 Step 1: Add Base (e.g., 0.1M NaOH) to form soluble salt P->S1 Initiate Protocol S2 Step 2: Add Buffer to final volume S1->S2 S3 Step 3: Check & Adjust pH (Keep > 7.0) S2->S3 S4 Step 4: Dilute to Working Concentration S3->S4 R Clear, Soluble Solution for Assay S4->R Result cluster_effects Impact of Difluoro Substitution cluster_consequences Consequences for Solubility Compound 5,6-difluoro-1H-indole- 2-carboxylic acid Lipophilicity Increased Lipophilicity Compound->Lipophilicity Acidity Increased Acidity (Lower pKa) Compound->Acidity AqSol Decreased Aqueous Solubility (Neutral Form) Lipophilicity->AqSol Ionization Easier Ionization to Soluble Salt Form Acidity->Ionization

References

Technical Support Center: 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5,6-difluoro-1H-indole-2-carboxylic acid (CAS 169674-35-5). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific stability challenges associated with this valuable synthetic building block. Our goal is to provide you with practical, field-tested insights and protocols to ensure the integrity of your material and the success of your experiments.

Introduction

This compound is an important intermediate in drug discovery, valued for the unique properties conferred by the fluorinated indole core. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[1][2] However, the indole-2-carboxylic acid moiety presents inherent stability issues, primarily related to decarboxylation and oxidation, which can be exacerbated by improper handling, storage, or reaction conditions. This guide provides direct answers to common problems and explains the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

The two principal stability issues are thermal decarboxylation and oxidative degradation . Indole-2-carboxylic acids are known to lose carbon dioxide upon heating, yielding the corresponding 2-unsubstituted indole.[3][4][5] The electron-rich indole ring is also susceptible to oxidation by atmospheric oxygen, especially when exposed to light or in the presence of metal catalysts, which can lead to colored impurities.[6][7]

Q2: What are the ideal long-term storage conditions for this compound?

To minimize degradation, the compound should be stored under controlled conditions that limit exposure to heat, light, and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of potential degradation reactions, including decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents long-term oxidative degradation of the indole ring.
Light Amber vial / Protect from lightThe indole nucleus can be light-sensitive, and UV exposure can catalyze oxidative reactions.[8][9][10]
Container Tightly sealed containerPrevents moisture ingress and exposure to atmospheric oxygen.

Q3: Is this compound stable in common organic solvents?

Stability in solution is highly dependent on the solvent, temperature, and duration. Protic solvents may participate in degradation pathways. For short-term use, aprotic solvents like THF, Dioxane, or Acetonitrile are generally suitable at room temperature. However, prolonged storage in any solvent is not recommended. Solutions should be prepared fresh. Be aware that heating solutions, especially in high-boiling point solvents like DMF, NMP, or quinoline, can significantly accelerate decarboxylation.[3][11]

Q4: How do the fluorine atoms affect the stability compared to the non-fluorinated parent compound?

The electron-withdrawing fluorine atoms on the benzene ring have a modest stabilizing effect on the indole core by reducing its electron density, making it slightly less prone to oxidation compared to unsubstituted indole-2-carboxylic acid. However, this effect is not sufficient to prevent the primary degradation pathways. The main advantage of fluorination is typically seen in improving the metabolic stability of downstream drug candidates by blocking sites of cytochrome P450 oxidation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your work.

Q5: I ran a reaction at 100°C and my final product's NMR shows a major impurity. What is it?

Likely Cause: You are likely observing 5,6-difluoro-1H-indole , the product of thermal decarboxylation. Indole-2-carboxylic acids are notoriously prone to losing CO2 at elevated temperatures.[4][12] This process can be catalyzed by trace metals or occur purely thermally.

Solution:

  • Re-evaluate Reaction Temperature: If possible, reduce the reaction temperature. Explore alternative catalysts or reagents that allow for milder conditions.

  • Order of Addition: If your protocol involves forming an activated species (e.g., an acid chloride or an active ester), perform this step at a low temperature (0°C) before subsequent heating.

  • Purification: The decarboxylated product can often be separated by flash chromatography on silica gel.

Q6: My solid compound has developed a pink or brownish color over time. Is it still usable?

Likely Cause: The color change is a strong indicator of oxidative degradation . The indole ring can be oxidized to various colored byproducts, often involving the formation of indoxyl and isatin-like structures, which can further polymerize.[6][7][13] This is often accelerated by exposure to air and light.[8]

Solution:

  • Analytical Check: Before use, check the purity of the material by HPLC, LC-MS, or ¹H NMR. If the impurity level is low (<5%) and the impurities are not expected to interfere with your reaction, you may be able to proceed.

  • Purification: For high-purity requirements, the material can be repurified. A recommended method is recrystallization from an ethanol/water or acetone/heptane solvent system. See Protocol 2 for a detailed procedure.

  • Prevention: Ensure future storage follows the ideal conditions outlined in the FAQ section (cold, dark, inert atmosphere).[9]

Q7: My LC-MS analysis of a solution shows a peak with +16 mass units. What is this?

Likely Cause: A +16 Da mass shift is characteristic of oxidation , where one oxygen atom has been added to the molecule. A common site of oxidation on the indole ring is the C2-C3 double bond, potentially forming an oxindole or other hydroxylated species.[14]

Solution:

  • Solvent Purity: Ensure you are using high-purity, degassed solvents for your solutions and analytical samples. Peroxides in older ethers (like THF or Dioxane) are common culprits.

  • Inert Conditions: When working with the compound in solution for extended periods (e.g., overnight reactions), sparge the solvent with argon or nitrogen and maintain an inert atmosphere over the reaction.

  • Antioxidants: For specific applications where it won't interfere, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solutions can help suppress radical-mediated oxidation.

Q8: I'm trying to perform a reaction under basic conditions and getting a complex mixture of products. Why?

Likely Cause: The stability of the compound is compromised under certain basic conditions.

  • Deprotonation: The carboxylic acid (pKa ~4.4) will be deprotonated by even mild bases. More importantly, the indole N-H proton is also acidic (pKa ~17) and can be removed by strong bases (e.g., NaH, LDA, n-BuLi).[15]

  • Instability of the Anion: The resulting indole anion can be more susceptible to oxidation.

  • Base-Promoted Side Reactions: Strong bases may promote unintended condensation or decomposition pathways.

Solution:

  • Choose the Right Base: Use the mildest base necessary to achieve the desired transformation. For reactions involving the carboxylate, inorganic bases like K₂CO₃ or organic amines like triethylamine or DIPEA are often sufficient. Avoid strong, non-nucleophilic bases unless N-deprotonation is intended.

  • Protecting Groups: If the indole N-H is interfering, consider protecting it (e.g., as a Boc, SEM, or tosyl derivative) before performing reactions that require harsh conditions.

Troubleshooting Decision Tree

This diagram can help guide your troubleshooting process when encountering unexpected analytical results.

G start Unexpected Analytical Result (NMR, LC-MS) q1 Is there a new singlet in in the aromatic region of NMR and loss of COOH proton? start->q1 ¹H NMR Data q2 Does LC-MS show a peak with mass = M-44 (loss of CO2)? start->q2 LC-MS Data q3 Is the sample colored (pink, brown, yellow)? start->q3 Visual Inspection q4 Does LC-MS show a peak with mass = M+16? start->q4 LC-MS Data q5 Is the chromatogram or NMR a complex, unresolved mixture? start->q5 Overall Purity decarbox Diagnosis: Decarboxylation Product: 5,6-difluoro-1H-indole q1->decarbox Yes q1->q3 No q2->decarbox Yes q2->q4 No oxid Diagnosis: Oxidation Products: Hydroxylated species, isatin/oxindole analogs q3->oxid Yes q4->oxid Yes decomp Diagnosis: General Decomposition Check pH, solvent purity, and temperature history. q5->decomp Yes

Caption: Troubleshooting flowchart for identifying degradation products.

Understanding Key Degradation Pathways

A clear understanding of the degradation mechanisms is essential for designing robust experimental procedures.

Thermal and Catalytic Decarboxylation

This is the most common degradation pathway for indole-2-carboxylic acids. The reaction involves the loss of carbon dioxide to form the 2-unsubstituted indole. While it can occur purely by heating the compound above its melting point (~202-206°C), it happens at much lower temperatures in solution, especially in polar, high-boiling solvents.[3] The reaction is often catalyzed by transition metals, particularly copper.[11][16]

Oxidative Degradation

The indole ring is electron-rich and susceptible to oxidation. This process can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or chemical oxidants. The C2-C3 double bond is particularly reactive. The degradation can proceed through several intermediates, including indoxyl, 2,3-dihydroxyindole, and isatin, eventually leading to ring-opening to form anthranilic acid derivatives.[6][13][17] These intermediates and subsequent polymeric products are often highly colored.

G cluster_0 Degradation Pathways parent 5,6-Difluoro-1H-indole- 2-carboxylic acid decarbox_prod 5,6-Difluoro-1H-indole (Decarboxylation Product) parent->decarbox_prod Heat (Δ) - CO₂ oxid_prod Oxidized Intermediates (e.g., Isatin, Oxindole analogs) parent->oxid_prod [O] (Air, Light, Peroxides) ring_open Ring-Opened Products (Anthranilic acid derivatives) oxid_prod->ring_open Further [O]

Caption: Major degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Assessing Thermal Stability in a Specific Solvent

This protocol helps determine if your planned reaction conditions will cause significant decarboxylation.

  • Preparation: Prepare a 10 mg/mL stock solution of this compound in your desired reaction solvent (e.g., DMF).

  • Time Zero Sample (T=0): Immediately take a 100 µL aliquot of the stock solution, dilute it appropriately for HPLC analysis, and inject it. This is your baseline.

  • Incubation: Place the sealed vial containing the remaining stock solution in a heating block set to your target reaction temperature (e.g., 80°C, 100°C).

  • Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h), carefully take another 100 µL aliquot, dilute, and analyze by HPLC.

  • Analysis: Quantify the peak area of the starting material and the decarboxylated product (5,6-difluoro-1H-indole) at each time point. Plot the percentage of starting material remaining versus time to determine the rate of degradation under your conditions.

G cluster_workflow Workflow: Thermal Stability Assessment prep 1. Prepare Stock Solution (10 mg/mL in test solvent) t0 2. Analyze T=0 Sample (HPLC Baseline) prep->t0 heat 3. Heat Solution to Target Temperature prep->heat sample 4. Take Aliquots at Time Intervals (1h, 2h, 4h...) heat->sample analyze 5. Analyze Samples by HPLC sample->analyze plot 6. Plot % Remaining vs. Time to Determine Degradation Rate analyze->plot

Caption: Experimental workflow for testing thermal stability in solution.

Protocol 2: Repurification by Recrystallization

This protocol can be used to remove colored oxidative impurities and the decarboxylated byproduct.

  • Dissolution: In a clean flask, dissolve the impure solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., acetone or ethanol). Use a hot plate with stirring, and do not exceed 60°C to minimize thermal degradation.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Crystallization: Slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., heptane or deionized water) dropwise to the warm solution until it just begins to turn cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (<40°C) until a constant weight is achieved. Store immediately under proper conditions.

References

avoiding impurities in the synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. My goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively. Impurity profiling and mitigation are critical for robust and reproducible outcomes, and this guide is structured to address the most common challenges encountered in the field.

Section 1: Foundational Principles of Impurity Control

Before diving into method-specific issues, it's crucial to understand the common sources of impurities that can arise during indole synthesis.

FAQ 1.1: My indole product is showing a pink or brown discoloration upon storage. What is causing this?

Answer: This is a classic sign of oxidation. The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can be initiated by air and light. This process can lead to the formation of colored oligomers and polymers, with 3-hydroperoxyindolenine as a key intermediate that can further decompose.

Causality: The C2-C3 double bond in the indole ring is particularly electron-rich and thus vulnerable to electrophilic attack by atmospheric oxygen, especially under UV light. This can lead to a cascade of radical reactions, forming complex colored mixtures. Even a slight color change can indicate degradation that may impact sensitive downstream applications[1].

Preventative Measures:

  • Storage: Store indole derivatives in amber vials to protect them from light, under an inert atmosphere (nitrogen or argon), and at cool temperatures (2-8°C or -20°C for long-term storage)[1].

  • Antioxidants: For particularly sensitive derivatives or long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT)[1].

Workflow for Inert Atmosphere Storage

Here is a standard protocol for storing sensitive indole compounds to prevent oxidation.

cluster_storage Protocol: Inert Atmosphere Storage A Place compound in vial B Secure with septum cap A->B C Insert inert gas needle (headspace) B->C D Insert exhaust needle C->D E Gently flush with N2/Ar (1-2 min) D->E F Remove exhaust, then gas needle E->F G Seal with parafilm F->G H Store at appropriate temperature G->H

Caption: Workflow for preparing an indole sample for storage under an inert atmosphere.[1]

Section 2: Troubleshooting the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its pitfalls. The harsh acidic conditions and high temperatures can lead to several predictable side reactions.

FAQ 2.1: My Fischer indole synthesis has a low yield and multiple side products. What is the most likely cause?

Answer: The most common and often overlooked side reaction in the Fischer indole synthesis is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This becomes particularly problematic when the desired reaction pathway is slowed by electronic or steric factors.

Causality: The key step in the Fischer synthesis is a[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. However, this intermediate can also undergo heterolytic cleavage of the weak N-N bond. This cleavage is favored if the resulting carbocation is stabilized. For example, electron-donating groups on the carbonyl precursor can stabilize this carbocation, diverting the reaction from the desired cyclization pathway and leading to byproducts like aniline and various imines[3].

cluster_fischer Fischer Indole Synthesis: Competing Pathways start Protonated Ene-hydrazine rearrangement [3,3]-Sigmatropic Rearrangement start->rearrangement Desired Pathway cleavage Heterolytic N-N Bond Cleavage start->cleavage Competing Pathway (Favored by EDGs) indole Desired Indole Product rearrangement->indole byproducts Aniline + Iminyl Carbocation (Byproducts) cleavage->byproducts

Caption: Competing reaction pathways in the Fischer indole synthesis.[3]

FAQ 2.2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity is a well-known challenge when using unsymmetrical ketones. The outcome is determined by which α-carbon of the ketone forms the new C-C bond with the aromatic ring. This, in turn, depends on the relative stability of the two possible ene-hydrazine intermediates.

Causality & Control:

  • Acid Strength: Stronger acids, like polyphosphoric acid (PPA) or methanesulfonic acid, tend to favor the formation of the less substituted, kinetically preferred ene-hydrazine. This generally leads to the indole product where the cyclization has occurred on the less sterically hindered side of the ketone[4].

  • Steric Hindrance: Bulky substituents on the ketone will sterically disfavor the formation of the more substituted ene-hydrazine, thus directing the reaction towards the less hindered product.

  • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can influence the transition state of the[2][2]-sigmatropic rearrangement, sometimes leading to improved selectivity[5].

Data on Acid Catalyst Effect: The choice of acid catalyst can significantly impact not only the yield but also the ratio of the desired product to side products.

CatalystTemperature (°C)Yield of Indole (%)Yield of Indolenine (%)Reference
p-TsOH802947[6]
Acetic Acid100548[6]
Zinc Chloride17072-80-[1]

This table illustrates how different acid catalysts and conditions can lead to varying yields and product distributions in a Fischer indole synthesis.

Section 3: Troubleshooting the Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline, is notorious for its harsh conditions and potential for complex product mixtures.

FAQ 3.1: My Bischler-Möhlau reaction is giving me a mixture of regioisomers and other unexpected products. What is happening?

Answer: The complexity of the Bischler-Möhlau synthesis arises from multiple competing mechanistic pathways and the potential for the aniline to act as both a reactant and a catalyst. The use of excess aniline can lead to the formation of multiple intermediates and, consequently, a mixture of 2-aryl and 3-aryl indoles, as well as aniline exchange byproducts.

Causality: The reaction proceeds through an α-aminoketone intermediate. From there, two main pathways can operate:

  • Direct Cyclization: The α-aminoketone can directly cyclize to form a 3-aryl indole.

  • Imine Formation and Rearrangement: A second molecule of aniline can condense with the ketone to form an enamine or imine intermediate. Cyclization of this intermediate, followed by rearrangement, typically leads to the 2-aryl indole, which is often the major product[3][7].

The excess aniline in the reaction can also displace the original aniline from the α-aminoketone intermediate, leading to byproducts if a substituted aniline is used.

cluster_bischler Bischler-Möhlau: Regioisomer Formation start α-Halo-ketone + Excess Aniline intermediate α-Anilino-ketone start->intermediate pathway_a Direct Cyclization intermediate->pathway_a pathway_b Reaction with 2nd Aniline molecule intermediate->pathway_b product_a 3-Aryl Indole pathway_a->product_a intermediate_b Imine/Enamine Intermediate pathway_b->intermediate_b rearrangement Cyclization & Rearrangement intermediate_b->rearrangement product_b 2-Aryl Indole (Often Major) rearrangement->product_b

Caption: Competing pathways leading to regioisomers in the Bischler-Möhlau synthesis.[3][7]

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully controlling the stoichiometry of the aniline can sometimes favor one pathway over another, though this can be challenging.

  • Milder Conditions: Modern variations using microwave irradiation or alternative catalysts like lithium bromide have been developed to improve yields and selectivity by operating under milder conditions[1][2].

Section 4: Troubleshooting Palladium-Catalyzed Indole Syntheses (e.g., Larock)

Palladium-catalyzed methods like the Larock indole synthesis are powerful for constructing highly substituted indoles under relatively mild conditions. However, impurities can arise from side reactions involving the catalyst or starting materials.

FAQ 4.1: In my Larock indole synthesis, I'm observing byproducts that appear to be from the self-coupling of my aniline starting material. How can I prevent this?

Answer: The formation of aniline homocoupling products (biaryls) is a known side reaction in palladium-catalyzed cross-coupling reactions. This occurs when two molecules of the o-haloaniline react with each other instead of with the alkyne.

Causality: This side reaction is often promoted by high temperatures and high concentrations of the palladium catalyst and the aniline. The oxidative addition of the o-haloaniline to the Pd(0) catalyst is a key step. If this intermediate encounters another molecule of the o-haloaniline before it can react with the alkyne, a reductive elimination can occur, leading to the homocoupled byproduct.

Preventative Measures:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and suppress homocoupling by stabilizing the palladium intermediates and facilitating the reductive elimination of the indole product.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions. A protocol using a Pd(0)/P(tBu)3 catalyst system has been shown to be effective at temperatures as low as 60°C[8].

  • Slow Addition: In some cases, slow addition of the o-haloaniline to the reaction mixture can help to maintain a low concentration of this starting material, thus disfavoring the bimolecular homocoupling reaction.

FAQ 4.2: I am using an unsymmetrical alkyne in my Larock synthesis and getting poor regioselectivity. What controls this?

Answer: The regioselectivity of the Larock indole synthesis with unsymmetrical alkynes is primarily governed by sterics. The alkyne inserts into the aryl-palladium bond, and the regioselectivity is determined by which alkyne substituent is placed closer to the aryl group.

Causality: Generally, the reaction favors the isomer where the bulkier substituent on the alkyne is placed at the C2 position of the final indole product. This is because the migratory insertion step proceeds in a way that minimizes steric hindrance between the aryl group and the alkyne substituents in the transition state[9]. However, if the two alkyne substituents have similar steric bulk, a mixture of regioisomers can be expected.

Improving Regioselectivity:

  • Use Sterically Differentiated Alkynes: Whenever possible, design the synthesis to use alkynes with substituents of significantly different sizes to ensure high regioselectivity.

  • Catalyst System: Some specialized catalyst systems, such as those using N-heterocyclic carbene (NHC) ligands, have been reported to provide high regioselectivity even with challenging substrates.

Section 5: Experimental Protocols and Purification

A reliable protocol is self-validating. The following is a detailed procedure for the synthesis and purification of 2-phenylindole via the Fischer indole synthesis, a common and illustrative example.

Protocol: Synthesis and Purification of 2-Phenylindole

Step 1: Synthesis of Acetophenone Phenylhydrazone [1]

  • In a suitable flask, warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation and then cool the mixture in an ice bath.

  • Collect the product by vacuum filtration and wash with 25 mL of cold ethanol.

  • A second crop can be obtained by concentrating the filtrate. Dry the combined solids under reduced pressure. The expected yield is 87-91%.

Step 2: Fischer Indole Cyclization to 2-Phenylindole [1]

  • In a 1-L beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g).

  • Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will liquefy after 3-4 minutes.

  • After the initial vigorous reaction subsides, continue heating for a few more minutes.

  • Remove the beaker from the bath and allow it to cool slightly. To prevent solidification into a hard mass, stir in 200 g of clean sand.

  • Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

Step 3: Purification of 2-Phenylindole [1]

  • Filter the crude product and sand mixture. Boil the collected solids with 600 mL of 95% ethanol.

  • Decolorize the hot solution with activated charcoal (Norit) and filter the mixture while hot through a Büchner funnel, washing the residue with 75 mL of hot ethanol.

  • Allow the combined filtrates to cool to room temperature. Collect the first crop of 2-phenylindole by vacuum filtration and wash with small portions of cold ethanol. The product should be quite pure.

  • A second, less pure crop can be obtained by concentrating the filtrate. The total expected yield is 72-80%.

Troubleshooting Purification:

  • Issue: Oily product or failure to crystallize.

    • Cause: Presence of unreacted starting materials or side products.

    • Solution: Consider purification by column chromatography. A typical eluent system for indole derivatives is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.

  • Issue: Persistent color in the final product.

    • Cause: Trace impurities or slight oxidation.

    • Solution: A second recrystallization, perhaps from a different solvent system (e.g., ethanol/water), may be necessary. Ensure the product is dried and stored under an inert atmosphere.

Section 6: Spectroscopic Identification of Common Impurities

Identifying impurities is the first step to eliminating them. Here are some general guidelines for identifying common byproducts using ¹H NMR.

Impurity ClassKey ¹H NMR Signals (in CDCl₃)Notes
Unreacted ArylhydrazineBroad NH signals, aromatic signals consistent with the starting material.Phenylhydrazine shows aromatic signals around 6.8-7.3 ppm.
Unreacted Ketone/AldehydeSignals in the aliphatic region (for ketones) or a singlet around 9-10 ppm (for aldehydes).Acetophenone shows a methyl singlet around 2.6 ppm and aromatic signals around 7.4-8.0 ppm.
Aniline ByproductsA broad NH₂ signal (around 3.5-4.5 ppm), aromatic signals in the 6.7-7.3 ppm range.Aniline itself shows multiplets at ~6.7, 6.8, and 7.2 ppm in CDCl₃.[10]
Indolenine IsomersAbsence of the broad N-H indole proton (usually >8.0 ppm). May show a characteristic singlet for the C3-gem-dimethyl groups if applicable.For example, 2,3,3-trimethylindolenine shows a singlet for the two C3-methyl groups at ~1.35 ppm.

References

Technical Support Center: Optimizing Silica Gel Chromatography for Indole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of indole-containing compounds using silica gel chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of heterocyclic compounds. Indoles are prevalent in pharmaceuticals, natural products, and functional materials, making their efficient purification a critical step in synthetic workflows.

This resource moves beyond standard protocols to provide in-depth, field-tested insights into the nuances of indole chromatography. We will explore the underlying chemical principles governing separation and address the common pitfalls that can lead to low yield, poor purity, and product decomposition. Our goal is to empower you with the expertise to not only troubleshoot existing methods but also to proactively design robust and efficient purification strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a purification method for indole derivatives.

Q1: My indole derivative seems to be decomposing on the silica gel column. How can I prevent this?

A: Indole decomposition is a frequent issue stemming from the inherent acidity of standard silica gel.[1][2] The lone pair of electrons on the indole nitrogen makes the ring system susceptible to protonation, which can lead to dimerization, polymerization, or other degradation pathways, especially with electron-rich indoles.[1]

Solutions:

  • Neutralized Silica Gel: Use silica gel that has been pre-treated or "neutralized" with a base. You can prepare this by flushing the packed column with your mobile phase containing 1-3% triethylamine (TEA) or another suitable amine base before loading your sample.[1][3] Discard the initial eluant before loading your compound.[3]

  • Mobile Phase Modifier: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine directly to your eluent system.[1][4][5] This will neutralize the acidic silanol groups on the silica surface as the solvent flows through the column.

  • Alternative Stationary Phases: If decomposition persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[1][6] Florisil is another mild, neutral option to consider.[7]

  • Minimize Residence Time: Employ flash chromatography to reduce the time your compound spends in contact with the silica.[1]

To confirm if your indole is unstable on silica, you can perform a 2D TLC analysis. Spot your compound in one corner of a square TLC plate, run it in one dimension, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.[2][8][9][10][11]

Q2: I'm seeing significant streaking or tailing of my indole spot on the TLC plate and column. What causes this and how can I fix it?

A: Tailing is often observed with basic compounds like indoles due to strong interactions with the acidic silanol groups on the silica surface.[12] This leads to a non-uniform distribution of the compound as it moves through the stationary phase, resulting in a "tail." Overloading the sample on the TLC plate or column can also cause streaking.[2][12]

Solutions:

  • Add a Basic Modifier: As with decomposition, adding a small amount of triethylamine (0.1-1%) to your mobile phase can dramatically improve peak shape by competing with your indole for the acidic sites on the silica.[12]

  • Check Sample Concentration: Ensure you are not overloading your column or TLC plate.[2] If you see tailing on a TLC, try spotting a more dilute solution. For column chromatography, a general rule is to use a silica gel-to-crude sample ratio between 30:1 for easy separations and up to 100:1 for more difficult ones.[13]

  • Alternative Solvents: Experiment with different solvent systems. Sometimes, a more polar solvent system can improve peak shape. Aprotic solvents might also provide better results.[14]

Q3: How do I select the best solvent system for my indole purification?

A: The ideal solvent system should provide good separation between your desired indole and any impurities, with a target Rf value for your product of approximately 0.2-0.4 on a TLC plate.[4][15][16] This Rf range typically translates to an optimal elution volume in flash chromatography.[17]

Method Development Workflow:

  • Start with a Standard System: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a common starting point for many indoles.[5][18]

  • TLC Screening: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).[15]

  • Optimize Rf: Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for your target compound.[18] If separation from impurities is poor, consider changing the solvent system entirely. Solvents are classified into different selectivity groups, and trying a solvent from a different group (e.g., dichloromethane/methanol or toluene/acetone) can significantly alter the separation profile.[5][19]

  • Consider ΔCV for Loading: For maximizing sample load, it's beneficial to convert Rf values to Column Volumes (CV) using the formula CV = 1/Rf.[17][20] A larger difference in CV (ΔCV) between your product and its closest impurity will allow for a higher loading capacity on the column.[20]

Common Solvent Systems for Indole ChromatographyPolarityNotes
Hexane/Ethyl AcetateLow to MediumA standard starting point for many organic compounds.[4][5]
Dichloromethane/MethanolMedium to HighEffective for more polar indoles.[4][5]
Toluene/AcetoneMediumCan offer different selectivity compared to ester-based systems.
Additives (e.g., Triethylamine)N/AAdded at 0.1-1% to prevent streaking and decomposition of basic indoles.[1][5]
Additives (e.g., Acetic Acid)N/AAdded at 0.1-1% for acidic compounds to suppress ionization and reduce tailing.[11]
Q4: What is the best way to load my indole sample onto the silica gel column?

A: Proper sample loading is crucial for achieving good separation. The goal is to apply the sample in a tight, concentrated band at the top of the column. There are two primary methods: liquid loading and dry loading.[21][22]

  • Liquid Loading: This method is preferred for its simplicity when your compound is readily soluble in a non-polar solvent and your sample load is relatively low (typically <1% of the silica mass).[21] Dissolve your crude sample in a minimal amount of a solvent that is less polar than your mobile phase (e.g., dichloromethane or toluene).[4][13] Carefully apply the solution to the top of the column.

  • Dry Loading (Solid Loading): This is the superior method for compounds with poor solubility in the starting mobile phase or for higher sample loads (>1%).[21] Dry loading prevents issues like peak broadening and poor resolution that can occur when a strong solvent is used for liquid loading.[21][22]

Step-by-Step Dry Loading Protocol:

  • Dissolve your crude indole product in a suitable volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).[18]

  • Add silica gel to the solution, typically 2-3 times the mass of your crude product.[18][21]

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[15][21]

  • Carefully add this powder to the top of your packed column.[18]

  • Gently add a thin protective layer of sand on top of the sample-adsorbed silica before beginning elution.[18]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My desired indole is co-eluting with an impurity.
  • Possible Cause: The polarity of the mobile phase is not optimal for separating the compounds of interest.

  • Solution 1: Optimize the Mobile Phase. If TLC shows the spots are very close, decrease the polarity of the eluent. This will increase the retention time of both compounds, often leading to better separation. Running a shallower gradient (a slower increase in the polar solvent) can also significantly improve resolution.[3]

  • Solution 2: Change Solvent Selectivity. If adjusting polarity doesn't work, your compounds may have very similar polarities in that specific solvent system. Switch one of the solvents for another from a different selectivity class (e.g., replace ethyl acetate with dichloromethane or acetone).[19] This alters the specific interactions between your compounds and the stationary phase, which can often resolve co-eluting spots.

  • Diagram: Troubleshooting Co-elution

    Start Co-elution Observed Decision1 Are spots overlapping on TLC? Start->Decision1 Action1 Decrease eluent polarity or run a shallower gradient Decision1->Action1 Yes Action2 Change solvent selectivity (e.g., Hex/EtOAc -> DCM/MeOH) Decision1->Action2 No, very close Rf Decision2 Separation Improved? Action1->Decision2 Action2->Decision2 End_Success Successful Purification Decision2->End_Success Yes End_Fail Consider alternative stationary phase (e.g., Alumina) Decision2->End_Fail No

    Caption: Workflow for addressing co-eluting compounds.

Problem 2: The compound is not eluting from the column, even with a highly polar solvent.
  • Possible Cause 1: Irreversible Adsorption. Your indole may be strongly and irreversibly binding to the acidic silica gel, especially if it is very basic or unstable.[6][23]

  • Solution 1: First, try a "methanol purge" by flushing the column with 100% methanol.[11] If the compound still doesn't elute, it has likely decomposed or is irreversibly bound. In future runs, use deactivated silica or an alternative stationary phase like alumina.[3][6]

  • Possible Cause 2: Incorrect Solvent System. You may have mistakenly prepared the solvent system, for example, by reversing the polar and non-polar components.[6][23]

  • Solution 2: Double-check the solvents used to prepare your mobile phase.[23] It is also helpful to re-run a TLC to confirm the expected behavior with your prepared eluent.

Problem 3: The separation looks good on TLC, but the column chromatography yields mixed fractions.
  • Possible Cause 1: Column Overloading. The amount of sample loaded was too high for the column size and the separation difficulty (ΔCV).[18]

  • Solution 1: Reduce the amount of sample loaded onto the column. A good starting point for a difficult separation is a 100:1 ratio of silica to crude material.[13]

  • Possible Cause 2: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation.[16][18]

  • Solution 2: Ensure the column is packed properly. The "slurry packing" method (preparing a slurry of silica gel in the initial solvent and pouring it into the column) is generally reliable for creating a homogenous bed.[18] Gently tap the column as the silica settles to dislodge any air bubbles.

  • Possible Cause 3: Sample Dissolution Solvent is too Strong. If you performed a liquid load with a solvent significantly more polar than the mobile phase, it can carry the compound down the column prematurely, ruining the separation.[22]

  • Solution 3: Use the dry loading technique, especially if your compound requires a polar solvent for dissolution.[15][21]

Diagram: Key Steps for a Successful Flash Chromatography Run

Caption: A logical workflow for indole purification via flash chromatography.

References

Technical Support Center: Scale-Up Synthesis of 5,6-difluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, moving beyond a simple procedural outline to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot effectively and scale your synthesis with confidence.

Overview of the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, notably in the development of novel therapeutics.[1] The introduction of two fluorine atoms on the benzene ring can enhance metabolic stability and binding affinity.[2] However, scaling its synthesis from the lab bench to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and process safety.

The most common and industrially viable route involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for cyclization.[3][4][5] This guide focuses on troubleshooting and optimizing this pathway.

General Synthetic Workflow

Below is a diagram outlining the primary synthetic transformation for discussion.

Synthetic_Workflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Saponification A 3,4-Difluoroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D Arylhydrazone Intermediate B->D Base (e.g., NaOAc) Aqueous medium C β-Keto-ester (e.g., Ethyl 2-methylacetoacetate) C->D Base (e.g., NaOAc) Aqueous medium E Ethyl 5,6-difluoro-1H-indole-2-carboxylate D->E Acid Catalyst (e.g., PPA, H₂SO₄) Heat F This compound (Final Product) E->F Base (e.g., NaOH, LiOH) Hydrolysis Troubleshooting_Low_Yield Start Low Yield in Fischer Indole Synthesis Check_Purity Is the hydrazone intermediate pure and dry? Start->Check_Purity Purify Purify hydrazone by recrystallization. Ensure it is completely dry. Check_Purity->Purify No Check_Catalyst Is the acid catalyst optimal? Check_Purity->Check_Catalyst Yes Purify->Check_Catalyst Screen_Catalysts Screen alternative catalysts: PPA, Eaton's Reagent, H₂SO₄/EtOH, TsOH. Check_Catalyst->Screen_Catalysts No / Unsure Check_Temp Is the reaction temperature and time optimized? Check_Catalyst->Check_Temp Yes Screen_Catalysts->Check_Temp Optimize_Temp Run optimization experiments. Start at 80°C and monitor by HPLC. Avoid prolonged heating. Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Optimize_Temp->Success

References

Technical Support Center: Managing Acidic Workup for Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole-2-carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often challenging, acidic workup stage of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your yields and purity.

Introduction: The Critical Role of Acidic Workup

The synthesis of indole-2-carboxylic acid, a vital building block in medicinal chemistry, often culminates in a reaction mixture where the desired product exists as a salt. The acidic workup is not merely a "step" but a crucial phase of purification that leverages the physicochemical properties of the target molecule to isolate it from byproducts, unreacted starting materials, and catalysts. A well-executed acidic workup is paramount for achieving high purity and yield. This guide will equip you with the knowledge to master this process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acidic workup in a question-and-answer format.

Q1: I've added acid to my reaction mixture, but my indole-2-carboxylic acid isn't precipitating, or the precipitation is incomplete. What's going wrong?

A1: This is a common and frustrating issue that can usually be traced back to pH control and solubility.

  • The "Why": Indole-2-carboxylic acid is an amphoteric molecule, but for practical purposes in acidic workup, we are interested in its carboxylic acid functionality. To precipitate it from an aqueous solution, you must protonate the carboxylate anion to form the neutral, less water-soluble carboxylic acid. The key is to adjust the pH of the solution to be significantly lower than the pKa of the carboxylic acid group. The pKa of indole-2-carboxylic acid is approximately 4.4. For effective precipitation, a pH of 2-3 is recommended to ensure that the vast majority of the molecules are in their neutral form.[1]

  • Troubleshooting Steps:

    • Verify the pH: Do not rely on stoichiometric calculations alone. Use a calibrated pH meter or high-quality pH paper to check the pH of your aqueous layer. If the pH is above 3, add more acid dropwise with vigorous stirring.

    • "Salting Out": If the product remains partially soluble, you can decrease its solubility by adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it less favorable for the organic product to remain dissolved.

    • Solvent Considerations: If your reaction was performed in a water-miscible solvent (e.g., ethanol, THF), the presence of this organic solvent in the aqueous phase will increase the solubility of your product. If possible, remove the organic solvent under reduced pressure before initiating the acidic workup.

    • Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure indole-2-carboxylic acid.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath, as the solubility of indole-2-carboxylic acid in water is lower at reduced temperatures.

Q2: I've precipitated my product, but my yield is still low. Where could my product have gone?

A2: Low yield after precipitation can be attributed to several factors, from handling losses to unexpected side reactions.

  • The "Why": Besides incomplete precipitation, product loss can occur due to solubility in wash solvents, mechanical losses during transfers, or degradation of the product.

  • Troubleshooting Steps:

    • Washing Wisely: When washing the filtered solid, use ice-cold solvents to minimize product loss. Water is a good choice for removing inorganic salts. If you need to wash with an organic solvent to remove non-polar impurities, use a cold, non-polar solvent like cold ether or hexane in minimal quantities.[1]

    • Check Your Aqueous Layer: Before discarding the filtrate, it's good practice to extract it with an organic solvent like ethyl acetate to recover any dissolved product. You can then dry the organic extract, evaporate the solvent, and combine the residue with your main product.

    • Beware of Decarboxylation: Indole-2-carboxylic acid can undergo decarboxylation to form indole, especially when heated under strongly acidic conditions.[2] While this is more of a concern during the reaction itself, prolonged heating during workup should be avoided. If your workup involves heating, do so gently and for the minimum time necessary.

    • Minimize Transfers: Each transfer of your product from one vessel to another incurs some loss. Plan your workup to minimize the number of transfers. Use a spatula to scrape vessels thoroughly and rinse with a small amount of cold wash solvent.

Q3: During my acid-base extraction, I've formed a persistent emulsion. How can I break it?

A3: Emulsions are a common nuisance in liquid-liquid extractions, forming a stable mixture of the organic and aqueous layers.

  • The "Why": Emulsions are often caused by the presence of fine particulate matter, surfactants, or high concentrations of dissolved substances that stabilize the interface between the two immiscible liquids.

  • Troubleshooting Steps:

    • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel back and forth.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the fine particulates that are stabilizing the emulsion.

    • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF might help.

    • Centrifugation: If you have access to a centrifuge, spinning the emulsion can force the layers to separate.

Q4: My final product is colored, even after precipitation. What are these impurities and how can I remove them?

A4: Colored impurities are common in indole synthesis and often arise from side reactions or the degradation of starting materials or products.

  • The "Why": The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts. Additionally, side reactions during the synthesis, such as the formation of azo compounds in the Fischer indole synthesis, can introduce color.

  • Troubleshooting and Purification Options:

    • Activated Carbon (Charcoal) Treatment: Before the final crystallization, you can decolorize your solution by treating it with a small amount of activated carbon. Dissolve your crude product in a suitable hot solvent, add a small amount of charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Recrystallization: This is the most effective method for removing colored impurities and achieving high purity.

      • Solvent Selection: A good recrystallization solvent will dissolve the indole-2-carboxylic acid when hot but not when cold. Common choices include ethanol, methanol, or mixtures of ethanol and water.[1][3] To find the best solvent or solvent pair, you can perform small-scale solubility tests.

    • Column Chromatography: For very impure samples or to separate closely related impurities, silica gel column chromatography can be employed. A mobile phase of ethyl acetate in hexane with a small amount of acetic acid (to prevent streaking of the carboxylic acid) is a good starting point.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating indole-2-carboxylic acid?

A1: The optimal pH for precipitating indole-2-carboxylic acid is between 2 and 3.[1] The pKa of the carboxylic acid is approximately 4.4. By adjusting the pH to be at least one to two units below the pKa, you ensure that the vast majority of the carboxylate anions are protonated to the neutral carboxylic acid, which is significantly less soluble in water.

Q2: Which acid should I use for the workup?

A2: For most applications, dilute hydrochloric acid (e.g., 1-2 M HCl) or dilute sulfuric acid are suitable choices. They are strong acids that can effectively lower the pH and are easily removed during subsequent washing steps. The choice of acid is generally not critical as long as the target pH is reached and the acid itself does not participate in unwanted side reactions.

Q3: Can I use an acid-base extraction to purify my indole-2-carboxylic acid?

A3: Yes, acid-base extraction is an excellent method for purifying indole-2-carboxylic acid, especially for removing neutral or basic impurities.[4][5] The general procedure is as follows:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract the organic solution with a weak aqueous base, such as sodium bicarbonate solution. The indole-2-carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the purified indole-2-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Q4: I'm concerned about decarboxylation during the workup. How can I avoid it?

A4: Decarboxylation of indole-2-carboxylic acid is more likely to occur at elevated temperatures.[2] To minimize this risk during the acidic workup:

  • Perform all acidification and extraction steps at room temperature or in an ice bath.

  • Avoid prolonged exposure to strongly acidic conditions.

  • If you need to heat a solution to dissolve the product for recrystallization, do so for the minimum amount of time required.

Experimental Protocols

Protocol 1: General Acidic Workup for Precipitation

This protocol is a general guideline for isolating indole-2-carboxylic acid after a synthesis that results in the product being in a basic or neutral aqueous solution.

  • Solvent Removal (if applicable): If the reaction was conducted in a water-miscible organic solvent (e.g., ethanol, methanol, THF), remove the solvent under reduced pressure using a rotary evaporator.

  • Dilution: To the aqueous residue, add deionized water to ensure all salts are dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Acidification: While vigorously stirring the cooled solution, slowly add 1 M hydrochloric acid dropwise. Monitor the pH of the solution using a pH meter or pH paper. Continue adding acid until the pH is stable between 2 and 3.

  • Precipitation: A precipitate of indole-2-carboxylic acid should form. Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual acid and inorganic salts.

  • Drying: Dry the purified indole-2-carboxylic acid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization from Ethanol/Water

This protocol describes the purification of crude indole-2-carboxylic acid using a mixed solvent system of ethanol and water.

  • Dissolution: Place the crude indole-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Add a small excess of hot ethanol to the solution to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Decision Tree for Troubleshooting Precipitation Issues

G start Acid added, but no/poor precipitation ph_check Is pH between 2 and 3? start->ph_check adjust_ph Add more acid dropwise ph_check->adjust_ph No solvent_check Is a water-miscible organic solvent present? ph_check->solvent_check Yes adjust_ph->ph_check remove_solvent Remove solvent under reduced pressure solvent_check->remove_solvent Yes cool_solution Cool solution in an ice bath solvent_check->cool_solution No remove_solvent->cool_solution induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal final_check Precipitate should form induce_crystallization->final_check salt_out Add saturated NaCl solution ('salting out') cool_solution->salt_out salt_out->induce_crystallization

Caption: Troubleshooting workflow for incomplete precipitation.

Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent add_base Extract with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral Impurities separate1->organic1 aqueous1 Aqueous Layer: Indole-2-carboxylate salt separate1->aqueous1 wash_aqueous Wash aqueous layer with fresh organic solvent aqueous1->wash_aqueous separate2 Separate Layers wash_aqueous->separate2 organic2 Organic Layer: (discard) separate2->organic2 aqueous2 Washed Aqueous Layer separate2->aqueous2 acidify Cool and acidify to pH 2-3 with HCl aqueous2->acidify precipitate Precipitate of pure Indole-2-carboxylic Acid acidify->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry final_product Pure Indole-2-carboxylic Acid filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Precipitation pH 2 - 3Ensures complete protonation of the carboxylate (pKa ≈ 4.4) to the less soluble neutral form.[1]
Recrystallization Solvents Ethanol, Methanol, Ethanol/Water mixturesProvides good solubility at high temperatures and poor solubility at low temperatures for effective crystallization.[1][3]
Drying Temperature 50 - 60 °C (in vacuum)Sufficient to remove residual solvents without causing thermal degradation or decarboxylation.

References

Technical Support Center: Reaction Monitoring for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for reaction monitoring in indole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to empower your research. Indole synthesis, a cornerstone of medicinal chemistry, is rich with classic name reactions like the Fischer, Leimgruber-Batcho, and Hegedus syntheses.[1][2][3] Precise monitoring is non-negotiable; it's the key to optimizing yields, ensuring purity, and accelerating development timelines.[4]

This guide is structured as a dynamic FAQ and troubleshooting resource. It bypasses rigid templates to directly address the real-world challenges you face at the bench. We will explore the "why" behind every choice, ensuring each step is a self-validating part of your experimental design.

Section 1: Foundational FAQs in Reaction Monitoring

This section addresses overarching questions that apply across various analytical techniques.

Q1: I'm starting a new indole synthesis. Which monitoring technique should I choose?

A1: The optimal technique depends on your specific objective: speed, precision, or structural information. A multi-technique approach is often most powerful.

  • For rapid, qualitative progress checks (Is the starting material gone?): Thin-Layer Chromatography (TLC) is unparalleled for its speed and low cost.[5]

  • For accurate, quantitative analysis (What is the exact yield and purity?): High-Performance Liquid Chromatography (HPLC) is the gold standard, capable of separating and quantifying reactants, intermediates, and products with high resolution.[5]

  • For volatile compounds or identifying byproducts: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective, especially if your indole or intermediates are sufficiently volatile.[6][7]

  • For unambiguous structure confirmation and in-situ monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural data and can track reactions in real-time directly in the NMR tube.[4]

  • For real-time, continuous monitoring without sampling: In-situ techniques like FTIR or Raman spectroscopy are powerful Process Analytical Technology (PAT) tools that track functional group changes as they happen.[8][9]

Expert Explanation: Your choice should align with the stage of your research. In early discovery, the speed of TLC is advantageous for screening conditions. During process development and scale-up, the quantitative power of HPLC and the real-time insights from in-situ spectroscopy become critical for ensuring robustness and safety.[4]

Table 1: Comparison of Common Reaction Monitoring Techniques
TechniquePrimary UseProsCons
TLC Qualitative, fast checksInexpensive, rapid, easy to performLow resolution, not quantitative, potential for compound degradation on silica
HPLC Quantitative analysisHigh resolution, highly sensitive, quantitative, robustHigher cost, requires method development, slower than TLC
GC-MS Volatile compound analysisExcellent for separation and identification of volatile byproductsRequires volatile/thermally stable analytes, may require derivatization
NMR Structural elucidationUnambiguous structural information, can be quantitative (qNMR), non-destructiveLower sensitivity, expensive instrumentation, complex data interpretation
In-situ FTIR/Raman Real-time kineticsContinuous data, no sampling required, excellent for kineticsRequires specialized probes, spectral overlap can be challenging

Q2: How do I take a sample from an air- or moisture-sensitive reaction?

A2: The key is to maintain an inert atmosphere. Use a syringe to withdraw a small aliquot through a rubber septum.

Expert Explanation: To avoid introducing air, ensure your reaction flask is under a slight positive pressure of an inert gas (like nitrogen or argon). A technique described by the University of Rochester involves threading a TLC spotter through a disposable needle.[10] You can then pierce the septum with the needle, use the spotter to collect the sample, and withdraw the assembly with minimal exposure to the atmosphere.[10] The sample should then be immediately quenched in a separate vial containing an appropriate solvent or quenching agent.

Section 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is the workhorse of the organic chemistry lab.[11] Here’s how to solve the most common issues.

Q3: My spots are streaking or elongated. What's wrong?

A3: This is typically caused by sample overloading, high sample polarity, or compound acidity/basicity.[12][13][14]

  • Solution 1 (Overloading): Dilute your sample significantly and re-spot. A 1% solution is a good starting point.[13] Spotting multiple times in the same location, allowing the solvent to dry in between, can help concentrate a dilute sample without causing streaking.[12]

  • Solution 2 (Acidity/Basicity): If your indole or starting material is acidic or basic, it can interact strongly with the slightly acidic silica gel.[11] Add a small amount of modifier to your mobile phase. For acidic compounds, add 0.1-2.0% acetic or formic acid. For basic compounds, add 0.1-2.0% triethylamine.[12]

  • Solution 3 (High Polarity): Highly polar compounds may streak because they don't move effectively in standard solvent systems. Consider switching to a more polar mobile phase or using a reverse-phase (e.g., C18) TLC plate.[12]

Q4: My starting material and product spots are too close together (low ΔRf). How can I improve separation?

A4: You need to change the selectivity of the chromatographic system.

  • Solution 1 (Change Solvent Polarity): If spots are near the baseline, your eluent is not polar enough; increase the proportion of the polar solvent.[12] If they are near the solvent front, the eluent is too polar; decrease the polar solvent's proportion.[12]

  • Solution 2 (Change Solvent System): The most effective solution is often to change the composition of the mobile phase entirely. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol system. Different solvents interact with your compounds and the silica gel in unique ways, altering the separation.

  • Solution 3 (Use a Co-spot): To confirm if a reaction is complete when Rfs are similar, use a "co-spot." Spot your starting material, your reaction mixture, and then both on top of each other in a third lane. If the reaction is complete, the co-spot lane will look identical to the reaction mixture lane. If starting material remains, the co-spot will appear as a single, slightly elongated spot (or a "snowman" shape if separation is partial).[10]

Q5: My compound seems to be decomposing on the TLC plate. How can I confirm this and monitor my reaction?

A5: Acid-sensitive compounds can degrade on silica gel.[10] You can verify this using two-dimensional (2D) TLC.

Expert Explanation: For 2D TLC, spot your sample in one corner of a square plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a second solvent system. Stable compounds will appear on the diagonal. Any spots appearing off-diagonal represent decomposition products formed during the first elution.[10] If your compound is unstable, you can try neutralizing the plate by adding a base like triethylamine to the eluent, or switch to a less acidic stationary phase like alumina.

dot graph TLC_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

Start [label="TLC Plate Issue Observed", shape=ellipse, fillcolor="#F1F3F4"]; Streaking [label="Streaking or Tailing?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Rf_Issue [label="Poor Separation (ΔRf too small)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Decomposition [label="Suspected Decomposition?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Overloaded [label="Sample Overloaded", fillcolor="#EA4335"]; Wrong_pH [label="Compound is Acidic/Basic", fillcolor="#EA4335"]; Solvent_Polarity [label="Incorrect Solvent Polarity", fillcolor="#EA4335"]; Solvent_Selectivity [label="Poor Solvent Selectivity", fillcolor="#EA4335"]; Acid_Sensitivity [label="Compound is Acid-Sensitive", fillcolor="#EA4335"];

Dilute [label="Dilute Sample & Re-spot", fillcolor="#34A853"]; Add_Modifier [label="Add Acid/Base to Eluent", fillcolor="#34A853"]; Adjust_Polarity [label="Adjust Polar Solvent Ratio", fillcolor="#34A853"]; Change_Solvent [label="Change Solvent System (e.g., EtOAc -> DCM)", fillcolor="#34A853"]; Run_2D_TLC [label="Run 2D TLC to Confirm", fillcolor="#4285F4"]; Use_Neutral_Plate [label="Use Neutralized or Alumina Plate", fillcolor="#34A853"];

Start -> Streaking; Streaking -> Overloaded [label="Yes"]; Streaking -> Rf_Issue [label="No"]; Overloaded -> Dilute; Overloaded -> Wrong_pH [style=dotted]; Wrong_pH -> Add_Modifier;

Rf_Issue -> Solvent_Polarity [label="Yes"]; Rf_Issue -> Decomposition [label="No"]; Solvent_Polarity -> Adjust_Polarity; Solvent_Polarity -> Solvent_Selectivity [style=dotted]; Solvent_Selectivity -> Change_Solvent;

Decomposition -> Acid_Sensitivity [label="Yes"]; Acid_Sensitivity -> Run_2D_TLC; Run_2D_TLC -> Use_Neutral_Plate; } enddot Caption: A troubleshooting decision tree for common TLC issues.

Section 3: Troubleshooting High-Performance Liquid Chromatography (HPLC)

HPLC is essential for quantitative tracking of indole syntheses, such as the Fischer indole synthesis, where you need to monitor the starting hydrazine, the ketone, the hydrazone intermediate, and the final indole product.[5]

Q6: I'm not getting good separation between my reactant and product peaks. What should I adjust?

A6: Improving HPLC separation involves manipulating the mobile phase, stationary phase, or flow rate. A typical starting point for indole analysis is a C18 reversed-phase column with a mobile phase of acetonitrile and water (often with a formic acid modifier).[5]

  • Solution 1 (Adjust Mobile Phase Strength): If peaks are eluting too quickly and are bunched together, decrease the amount of organic solvent (e.g., acetonitrile) in your mobile phase. If they are too retained, increase it. This is known as adjusting the isocratic conditions.

  • Solution 2 (Introduce a Gradient): A gradient elution, where the mobile phase composition changes over time (e.g., from 10% to 90% acetonitrile), is extremely powerful for separating compounds with different polarities. This is often necessary for complex reaction mixtures.

  • Solution 3 (Change Mobile Phase pH): Indoles and their precursors can have acidic or basic sites. Adjusting the pH of the aqueous portion of the mobile phase (e.g., with formic acid or ammonium acetate) can change the protonation state of your analytes, dramatically altering their retention time and peak shape.

  • Solution 4 (Change Stationary Phase): If a standard C18 column isn't working, consider a different stationary phase. A phenyl-hexyl column, for example, offers different selectivity for aromatic compounds like indoles due to pi-pi interactions.

Q7: My peaks are broad or tailing. How can I get sharper peaks?

A7: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the HPLC system itself.

  • Expert Explanation: Tailing can occur when basic analytes (like an aniline starting material) interact with residual acidic silanol groups on the silica support of the column.

  • Solution 1 (Mobile Phase Modifier): Adding a small amount of an acid (like 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the basic analytes and "shield" them from the silanols, resulting in sharper peaks.

  • Solution 2 (Check for Dead Volume): Ensure all your fittings and tubing are properly connected. Dead volume in the system can cause significant peak broadening.

  • Solution 3 (Lower Sample Concentration): Injecting too much sample can overload the column and lead to broad, asymmetric peaks. Try diluting your sample.

dot graph HPLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

Start [label="Start Reaction Monitoring", shape=ellipse, fillcolor="#F1F3F4"]; Sample [label="1. Withdraw Aliquot from Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="2. Quench Reaction in Vial\n(e.g., dilute in mobile phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="3. Filter Sample\n(0.45 µm syringe filter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="4. Inject into HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="5. Analyze Chromatogram", shape=ellipse, fillcolor="#F1F3F4"];

Decision [label="Is Reaction Complete?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Workup [label="Proceed to Workup", shape=box, style=filled, fillcolor="#34A853"]; Continue [label="Continue Reaction & Resample Later", shape=box, style=filled, fillcolor="#EA4335"];

Start -> Sample; Sample -> Quench; Quench -> Filter; Filter -> Inject; Inject -> Analyze; Analyze -> Decision; Decision -> Workup [label="Yes"]; Decision -> Continue [label="No"]; } enddot Caption: A standard workflow for preparing and analyzing a reaction sample via HPLC.

Section 4: Advanced Monitoring: NMR and In-Situ Spectroscopy

Q8: Can I use NMR to monitor my reaction? How do I do it effectively?

A8: Yes, ¹H NMR is an excellent tool for reaction monitoring as it provides clear structural information.

  • Method 1 (Aliquot Analysis): Take a small sample from your reaction, remove the solvent in vacuo, and redissolve the residue in a deuterated solvent (e.g., CDCl₃). Compare the key signals of the starting material and product. For example, in the Leimgruber-Batcho synthesis, the disappearance of the benzylic methyl protons of the o-nitrotoluene and the appearance of the distinctive enamine and eventual indole protons are clear indicators of progress.[15][16]

  • Method 2 (Quantitative NMR - qNMR): For quantitative data, add a known amount of an internal standard (a compound with a stable, known concentration and a signal in a clean region of the spectrum) to your sample. By comparing the integration of your product's signal to the standard's signal, you can calculate its exact concentration and thus the reaction yield.[17]

  • Troubleshooting Tip: If your reaction solvent is not deuterated (e.g., toluene), its large proton signals can obscure your signals of interest. In this case, taking an aliquot and replacing the solvent is necessary. For some reactions in solvents like DMSO or DMF, you can use the deuterated version (DMSO-d₆, DMF-d₇) as the reaction solvent and monitor directly.

Q9: What are the advantages of in-situ monitoring, and when should I consider it?

A9: In-situ monitoring with techniques like FTIR provides a continuous stream of data without the need to withdraw and prepare samples.[9][18] This is invaluable for:

  • Understanding Reaction Kinetics: You can precisely determine reaction rates, identify induction periods, and detect the formation and consumption of transient intermediates that might be missed by offline analysis.[9][19]

  • Improving Safety and Control: For highly exothermic or rapid reactions, real-time monitoring allows for immediate adjustments to reaction parameters (like temperature or reagent addition rate) to maintain control.

  • Detecting Reaction Endpoints: By tracking the disappearance of a key reactant peak (e.g., a carbonyl stretch in a Fischer synthesis) or the appearance of a product peak, you can determine the precise moment the reaction is complete, preventing the formation of byproducts from over-reaction.

Expert Explanation: Consider in-situ spectroscopy when you need to develop a deep understanding of your reaction mechanism or when you are scaling up a process where sampling is difficult or unsafe. It allows you to "watch" the chemistry as it happens, providing insights that are impossible to gain from discrete time points.[8]

Section 5: Detailed Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Fischer Indole Synthesis

This protocol outlines the monitoring of the reaction between phenylhydrazine and cyclohexanone to form 1,2,3,4-tetrahydrocarbazole.

  • Preparation:

    • Prepare a TLC developing chamber with a filter paper wick. Add your mobile phase (e.g., 20% ethyl acetate in hexanes). Cover and allow the atmosphere to saturate for 5-10 minutes.

    • On a silica gel TLC plate, gently draw an origin line with a pencil about 1 cm from the bottom.[11] Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Spotting:

    • Dissolve a tiny amount of your phenylhydrazine starting material in a vial with a suitable solvent (e.g., ethyl acetate).

    • Using a capillary spotter, touch it to the solution and then gently and briefly touch it to the "SM" and "CO" marks on the origin line. Keep the spots as small as possible.[11]

    • At t=0 (and subsequent time points), withdraw a small aliquot of the reaction mixture using a capillary spotter. Spot this on the "CO" and "RXN" lanes.

  • Development:

    • Place the TLC plate in the developing chamber, ensuring the solvent level is below the origin line.[12][13] Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. Most reactants and indole products are UV-active, so view the plate under a UV lamp (254 nm).[12] Circle the visible spots with a pencil.

    • If spots are not UV-active or for better visualization, use a chemical stain. A p-anisaldehyde stain, followed by gentle heating, is excellent for indoles and their precursors, often yielding distinct colors.[10]

  • Interpretation:

    • Observe the "RXN" lane over time. You should see the starting material spot diminish in intensity while a new product spot (with a different Rf) appears and grows stronger. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.

References

Validation & Comparative

A Comparative Guide to 5,6-difluoro-1H-indole-2-carboxylic Acid and Other Indole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Strategic Advantage of Fluorination

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmaceuticals with diverse biological activities.[1][2] From neurotransmitters like serotonin to blockbuster drugs, the indole core offers a versatile template for therapeutic design.[1] In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a paramount strategy to enhance pharmacological profiles.[3] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The carbon-fluorine bond is exceptionally strong, offering a shield against oxidative metabolism by cytochrome P450 enzymes, a common hurdle in drug development.[1]

This guide provides an in-depth comparison of 5,6-difluoro-1H-indole-2-carboxylic acid with other key indole-2-carboxylic acid derivatives. We will dissect how the unique 5,6-difluoro substitution pattern modulates physicochemical properties and biological performance, offering field-proven insights and detailed experimental frameworks for researchers in drug development.

Physicochemical Properties: A Comparative Analysis

The substitution on the indole's benzene ring dictates its fundamental physicochemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior. The introduction of two fluorine atoms at the 5 and 6 positions creates a distinct electronic and steric profile compared to the parent molecule and other substituted analogs.

G A A B B A->B Difluorination (Positions 5 & 6) C C A->C Monochlorination (Position 5) D D A->D Methoxylation (Position 5)

The table below summarizes key physicochemical parameters, illustrating the impact of different substituents.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)cLogP (Predicted)Reference(s)
Indole-2-carboxylic acid161.16202-2064.442.31[4][5][6]
This compound 197.14N/A4.252.1[7]
4,6-difluoro-1H-indole-2-carboxylic acid197.14142-1454.252.1[7][8]
5-Chloro-1H-indole-2-carboxylic acid195.602874.261.75[9]
5-Methoxy-1H-indole-2-carboxylic acid191.18199-201N/A2.3[10][11]

Expert Analysis: The 5,6-difluoro substitution is expected to increase both the acidity (lower pKa) and lipophilicity (higher LogP) relative to the parent indole-2-carboxylic acid. The high electronegativity of the two fluorine atoms withdraws electron density from the aromatic ring and the carboxylic acid moiety, facilitating proton dissociation. This modulation of pKa can be critical for optimizing interactions with target proteins and improving cell permeability.

Comparative Biological Performance

While direct head-to-head studies for this compound are emerging, analysis of closely related analogs provides powerful insights into its potential therapeutic applications, particularly in oncology and virology.

Anticancer Activity and Kinase Inhibition

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Fluorination of this core, particularly at the 5- and 6-positions, has been shown to yield compounds with exceptional potency.

A compelling study on indole-chalcone derivatives against metastatic colorectal cancer cells resistant to oxaliplatin demonstrated the profound impact of fluorine substitution.[12]

Compound IDIndole SubstitutionGI₅₀ vs HCT-116/L (nM)Reference
14 5-Fluoro7[12]
15 (FC116) 6-Fluoro6[12]
11 5-Methyl30[12]
12 6-Methyl24[12]

Causality Behind Performance: The data clearly indicates that replacing a methyl group with a fluorine atom at either the 5- or 6-position results in a 4- to 5-fold increase in potency .[12] This enhancement can be attributed to several factors:

  • Favorable Target Interactions: The electronegative fluorine atom can form crucial hydrogen bonds or other polar interactions within the kinase ATP-binding pocket.

  • Modulated Electronics: The electron-withdrawing nature of fluorine alters the electron density of the indole ring, potentially optimizing π-π stacking interactions with aromatic residues in the target protein.[13]

  • Metabolic Resistance: As previously noted, the C-F bond blocks metabolic hydroxylation, increasing the compound's cellular half-life and effective concentration.[1]

The exceptional potency of the 5-fluoro and 6-fluoro analogs strongly suggests that a 5,6-difluoro substitution pattern could lead to even greater or synergistic effects, making it a prime candidate for development as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[14]

Antiviral Activity (Anti-HIV)

Indole derivatives have been extensively explored as antiviral agents, particularly as HIV-1 inhibitors targeting various stages of the viral life cycle, including fusion and integration.[15][16] Fluorinated indoles have shown remarkable potency as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and attachment inhibitors.

For instance, a series of 4-fluoroindole-carboxamide derivatives demonstrated highly potent inhibition of HIV-1 replication, with EC₅₀ values in the low nanomolar and even picomolar range.[15] While specific data for this compound is not yet published, the consistent high potency of other fluorinated indoles underscores the potential of this scaffold in antiviral drug discovery.[15] The core indole-2-carboxylic acid moiety itself has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).

Structure-Activity Relationship (SAR) Deep Dive: The Power of Difluorination

The collective data points to a clear SAR where di-halogenation of the indole ring enhances biological activity. In a study of indole-2-carboxamides, di-halo derivatives (e.g., 5,7-dichloro and 5,7-difluoro) showed greater antiproliferative activity than their mono-halo counterparts, indicating the importance of multiple halogen substitutions.

G Indole Base Indole Scaffold Difluoro 5,6-Difluoro Substitution Indole->Difluoro Metabolic Increased Metabolic Stability (Blocked C-H Oxidation) Difluoro->Metabolic Lipophilicity Modulated Lipophilicity (Enhanced Permeability) Difluoro->Lipophilicity Binding Altered Target Binding Affinity (New H-Bonds, Dipole Interactions) Difluoro->Binding Potency Enhanced Biological Potency Metabolic->Potency Lipophilicity->Potency Binding->Potency

The 5,6-difluoro pattern offers a unique combination of effects:

  • Electronic Synergy: Two adjacent, strongly electron-withdrawing groups create a significant dipole moment on the benzene ring, which can be exploited for specific interactions with polar residues in a protein binding site.

  • Conformational Rigidity: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following are detailed protocols for evaluating indole derivatives in two key therapeutic areas.

Protocol 1: Biochemical Kinase Assay (EGFR Inhibition)

This protocol, adapted from the ADP-Glo™ luminescent kinase assay format, provides a robust method to determine the IC₅₀ value of a test compound against a target kinase like EGFR.[17][18] The amount of ADP produced is directly proportional to kinase activity, and its reduction indicates inhibition.

G A 1. Plate Compound Add 1 µL of serially diluted indole derivative (or DMSO control) to 384-well plate. B 2. Add Enzyme Add 2 µL of EGFR kinase solution to each well. A->B C 3. Initiate Reaction Add 2 µL of Substrate/ATP Mix. Incubate for 60 min at RT. B->C D 4. Stop Reaction & Deplete ATP Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. C->D E 5. Detect ADP Add 10 µL of Kinase Detection Reagent. Incubate for 30 min at RT. D->E F 6. Measure & Analyze Record luminescence. Calculate % inhibition and fit data to determine IC₅₀ value. E->F

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test indole derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Dilute recombinant human EGFR kinase, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP to their optimal working concentrations in Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[17]

  • Assay Plate Setup (384-well low volume plate):

    • Add 1 µL of each concentration of the serially diluted compound to the appropriate wells.

    • Include "vehicle control" wells (1 µL DMSO) for 100% activity and "no enzyme" wells for background.

  • Kinase Reaction:

    • Add 2 µL of the diluted EGFR enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP master mix to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for signal generation.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the "no enzyme" background from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[17]

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This protocol is based on a widely used, non-radioactive ELISA-based kit format to measure the inhibition of the strand transfer step of HIV-1 integration.[19][20]

G A 1. Coat Plate Incubate streptavidin plate with biotinylated Donor Substrate (DS) DNA. Wash. B 2. Load Integrase Add recombinant HIV-1 integrase. Incubate to allow binding to DS DNA. Wash. A->B C 3. Add Inhibitor Add test indole derivative. Incubate for 5 min at RT. B->C D 4. Initiate Strand Transfer Add Target Substrate (TS) DNA. Incubate for 30 min at 37°C. C->D E 5. Detect Integration Wash. Add HRP-labeled antibody that detects integrated TS DNA. Incubate. D->E F 6. Develop & Read Wash. Add TMB substrate. Stop reaction. Read absorbance at 450 nm. E->F

Step-by-Step Methodology:

  • Plate Preparation:

    • Pre-warm reagents. Add 100 µL of Donor Substrate (DS) oligo DNA solution to each well of a streptavidin-coated 92-well plate. Incubate for 30 minutes at 37°C to allow binding.[20]

    • Aspirate the liquid and wash the wells 5 times with 300 µL of wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

  • Enzyme Loading:

    • Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer.

    • Add 100 µL of diluted recombinant HIV-1 integrase enzyme to each well. Incubate for 30 minutes at 37°C. Include "no enzyme" wells as a negative control.[20]

  • Inhibitor Incubation:

    • Wash the wells three times with 200 µL of reaction buffer.

    • Prepare 2X final desired concentrations of the test indole derivatives in reaction buffer.

    • Add 50 µL of the diluted test compound or reaction buffer (for positive control) to the wells. Incubate for 5 minutes at room temperature.[20]

  • Strand Transfer Reaction:

    • Add 50 µL of the Target Substrate (TS) oligo DNA to initiate the reaction.

    • Incubate for 30 minutes at 37°C.[20]

  • Detection:

    • Aspirate the liquid and wash the wells 5 times with 300 µL of wash buffer.

    • Add 100 µL of HRP-labeled antibody solution (which detects the integrated TS DNA). Incubate for 30 minutes at 37°C.[20]

  • Data Acquisition:

    • Aspirate and wash the wells 5 times with 300 µL of wash buffer.

    • Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature.

    • Add 100 µL of TMB stop solution. Read the optical density (OD) at 450 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in the kinase assay protocol.

Conclusion

The strategic difluorination of the indole scaffold at the 5 and 6 positions represents a highly promising avenue for modern drug discovery. The resulting This compound framework is predicted to possess an advantageous physicochemical profile, leading to enhanced metabolic stability and potent biological activity. Comparative analysis with other derivatives, particularly in the context of kinase inhibition, reveals that fluorination is a key determinant of high potency. The experimental protocols provided herein offer robust, self-validating systems for researchers to quantitatively assess the performance of this and other novel indole derivatives. Further investigation into this specific difluoro-indole core is strongly warranted to unlock its full therapeutic potential.

References

The Fluorine Dance: A Comparative Guide to the Biological Activity of Mono- vs. Di-Fluoroindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of drug discovery, the strategic placement of a single atom can dramatically alter the performance of a molecule. Among the myriad of chemical modifications available to medicinal chemists, fluorination has emerged as a particularly powerful tool.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, and overall biological activity.[3][4] This guide delves into the nuanced world of fluoroindole compounds, offering a comparative analysis of the biological impact of introducing one versus two fluorine atoms onto the indole scaffold.

Indole-containing compounds are a cornerstone in pharmacology, exhibiting a vast spectrum of biological activities ranging from antibacterial to anticancer effects.[5][6] The addition of fluorine to this privileged scaffold has been shown to further enhance its therapeutic potential.[1] However, the question often arises: is more always better? Does a di-fluoroindole derivative inherently outperform its mono-fluorinated counterpart? This guide will explore this question through the lens of experimental data, providing researchers, scientists, and drug development professionals with a detailed comparison to inform their own molecular design strategies.

At a Glance: Key Differences in Biological Activity

FeatureMono-Fluoroindole DerivativesDi-Fluoroindole DerivativesKey Considerations
Receptor Binding Affinity Can significantly enhance affinity depending on the position. For example, 4-fluoro and 7-fluoro-5,6-dihydroxytryptamine showed 32-fold and 23-fold higher affinity, respectively, for the serotonergic uptake system compared to the non-fluorinated parent compound.[7]Can also enhance affinity, though not always additively. 4,7-difluoro-5,6-dihydroxytryptamine exhibited a 13-fold higher affinity for the serotonergic uptake system than the parent compound, which was less of an enhancement than the mono-fluorinated analogs.[7]The specific positions of fluorination are critical. The electronic effects of two fluorine atoms can sometimes lead to a non-additive or even detrimental effect on binding compared to a single, optimally placed fluorine atom.[8]
Enzyme Inhibition The position of the fluorine atom is crucial for potency. In a series of HCV replicon inhibitors, 5-fluoroindoles generally showed better activity than their 4-fluoroindole analogs.[1]The combined electronic effects of two fluorine atoms can alter the pKa of nearby functional groups, potentially improving interactions with enzyme active sites. However, in some cases, adding a second fluorine atom can decrease potency. For instance, adding a second fluorine at position 9 to a 6-fluoro-substituted γ-carboline decreased its potency as a CFTR potentiator.[8]Structure-activity relationships (SAR) are highly dependent on the specific enzyme target and the overall molecular scaffold.[9]
Cellular Potency (IC50/EC50) Mono-fluorination can lead to highly potent compounds. For example, a 6-fluoro-γ-tetrahydro-carboline displayed a potent EC50 of 0.096 µM as a CFTR potentiator.[8]Di-fluorination does not guarantee higher potency. The 4,7-difluoro-5,6-dihydroxytryptamine showed a slightly higher IC50 value (lower cytotoxicity) than the mono-fluorinated and non-fluorinated analogs against neuroblastoma cells.[7]Cellular activity is a complex interplay of target engagement, membrane permeability, and metabolic stability, all of which are influenced by fluorination.
Metabolic Stability The strong C-F bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.[3][4]The presence of two fluorine atoms can further shield the molecule from metabolic degradation.While generally increasing stability, extensive fluorination can sometimes open alternative, unexpected metabolic pathways.

The Underlying Science: Why Fluorine Placement Matters

The biological activity of a molecule is intimately linked to its three-dimensional shape and electronic properties. The introduction of fluorine can influence these characteristics in several ways:

  • Inductive Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups. This can impact how a molecule interacts with its biological target. For instance, the increased acidity of the phenol groups in fluorine-substituted 5,6-dihydroxytryptamines was a notable effect of fluorination.[7]

  • Conformational Control: The small size of fluorine allows it to replace hydrogen without significant steric hindrance. However, its electronic properties can influence the preferred conformation of a molecule, which can be critical for fitting into a binding pocket.

  • Lipophilicity and Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[1]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically vulnerable hydrogen atom with fluorine can significantly increase a compound's metabolic stability and bioavailability.[3][4]

The interplay of these factors determines the ultimate biological effect. In the case of di-fluoroindoles, the combined electronic and steric influences of two fluorine atoms can lead to complex and sometimes unpredictable outcomes compared to their mono-fluorinated relatives.

Experimental Workflows: Assessing Biological Activity

To empirically compare the biological activity of mono- and di-fluoroindole compounds, a series of well-established in vitro assays are typically employed. The following workflows provide a foundational approach for such a comparative study.

Receptor Binding Affinity Assay

This assay determines how strongly a compound binds to its target receptor. A common method is a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the receptor membranes with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the test compound (the fluoroindole derivative).

  • Competition: The test compound will compete with the radioligand for binding to the receptor.

  • Filtration: The mixture is rapidly filtered through a filter mat that traps the cell membranes (and anything bound to them) while allowing unbound ligand to pass through.

  • Washing: The filter mat is washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) and the Ki (inhibitory constant) can be calculated. A lower Ki value indicates a higher binding affinity.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution Incubate Incubate Enzyme with Inhibitor Enzyme->Incubate Substrate Substrate Solution AddSubstrate Initiate Reaction with Substrate Substrate->AddSubstrate Inhibitor Inhibitor (Fluoroindole) Serial Dilutions Inhibitor->Incubate Incubate->AddSubstrate Measure Measure Product Formation (e.g., Absorbance, Fluorescence) AddSubstrate->Measure Time-course Calculate Calculate IC50 Measure->Calculate

Caption: General workflow for an enzyme inhibition assay.

Protocol:

  • Reagents: Prepare solutions of the target enzyme, its substrate, and serial dilutions of the mono- and di-fluoroindole compounds.

  • Pre-incubation: In a microplate, pre-incubate the enzyme with the different concentrations of the test compounds for a set period.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][10][11]

Cellular Potency Assay (e.g., MTT Assay for Cytotoxicity)

This assay assesses the effect of a compound on the viability of cultured cells. The MTT assay is a colorimetric assay that measures metabolic activity.[12]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Add varying concentrations of fluoroindole compounds A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance (e.g., at 570 nm) F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for determining cellular cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the mono- and di-fluoroindole compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

  • Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50, the concentration at which 50% of the cells are non-viable.[12]

Conclusion

The decision to incorporate one or two fluorine atoms into an indole scaffold is a complex one, with no single answer applying to all situations. Experimental evidence demonstrates that while di-fluorination can sometimes lead to enhanced biological activity, this is not a universal rule. In some instances, a single, well-placed fluorine atom can elicit a more potent and specific biological response than a di-fluorinated analog.[7][8]

This guide underscores the importance of empirical testing and detailed structure-activity relationship studies. By systematically synthesizing and evaluating both mono- and di-fluorinated derivatives against the same biological targets using robust experimental workflows, researchers can make data-driven decisions to optimize their lead compounds. The "fluorine dance" is a delicate one, and understanding the nuanced steps is key to choreographing the next generation of innovative therapeutics.

References

The Strategic Advantage of Fluorination in Indole-2-Carboxamide Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutics. Its inherent drug-like properties have led to the discovery of potent agents across a spectrum of diseases, including infectious diseases, cancer, and neurological disorders. A key strategy in optimizing these drug candidates is the selective incorporation of fluorine atoms. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated indole-2-carboxamides, offering a comparative perspective against their non-fluorinated counterparts, supported by experimental data and detailed protocols.

The Fluorine Factor: Enhancing Pharmacological Profiles

The introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties.[1][2][3] As the most electronegative element, fluorine's small size allows it to mimic hydrogen while exerting a powerful inductive effect.[3] This seemingly subtle substitution can lead to significant improvements in:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer half-life and improved bioavailability.[3]

  • Binding Affinity: Fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target.[4] It can also participate in favorable orthogonal multipolar C–F···C=O interactions and act as a hydrogen bond acceptor.

  • Membrane Permeability: The increased lipophilicity imparted by fluorine can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

This guide will explore these principles through the lens of fluorinated indole-2-carboxamides in three key therapeutic areas: tuberculosis, cancer, and viral infections.

Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole-2-Carboxamides

Antitubercular Activity: Targeting MmpL3

Tuberculosis (TB) remains a global health crisis, necessitating the development of new drugs with novel mechanisms of action. Indole-2-carboxamides have emerged as a promising class of antitubercular agents that target the essential mycolic acid transporter MmpL3.[5][6]

Structure-Activity Relationship:

SAR studies have revealed that substitutions on the indole ring are critical for antitubercular potency. Specifically, the introduction of fluorine at the 4 and 6 positions has been shown to significantly enhance metabolic stability.[7] This is a prime example of "metabolic blocking," where a vulnerable site for oxidative metabolism is protected by a C-F bond.

CompoundR1R2R3MIC (µM) vs. M. tuberculosis H37RvReference
1 (Non-fluorinated analog) HH4,4-dimethylcyclohexylLow µM potency[7]
2 (Fluorinated analog) FF(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl0.012[8]

Key Insights:

  • The difluorinated analog 2 exhibits exceptional potency against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[8]

  • Fluorination at the 4 and 6 positions of the indole ring, combined with a lipophilic adamantyl or bicycloalkyl group on the carboxamide, leads to potent MmpL3 inhibitors with improved pharmacokinetic profiles.[5][8]

Mechanism of Action: MmpL3 Inhibition

MmpL3 is a resistance-nodulation-cell division (RND) superfamily transporter responsible for translocating trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of mycobacteria.[6] Inhibition of MmpL3 disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial death. Some indole-2-carboxamides may also exert their effect by dissipating the proton motive force (PMF) that drives MmpL3 activity.[6][9]

MmpL3_Inhibition cluster_bacterium Mycobacterium Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm TMM_precursor TMM Precursor MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 transported by Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3->Mycolic_Acid_Synthesis delivers TMM for Fluorinated_Indole_2_Carboxamide Fluorinated Indole- 2-Carboxamide Fluorinated_Indole_2_Carboxamide->MmpL3 inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Mechanism of MmpL3 Inhibition by Fluorinated Indole-2-Carboxamides.

Anticancer Activity: A Multi-Targeted Approach

The indole-2-carboxamide scaffold has also been extensively explored for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.[10]

Structure-Activity Relationship:

In the context of anticancer activity, fluorination of the N-benzyl group of indole-2-carboxamides has been shown to enhance cytotoxicity. For example, the N-(4-fluorobenzyl)indole analogue 8c demonstrated significantly higher cytotoxicity compared to its non-fluorinated counterpart 8a .[10] Dihalo substitutions on the indole ring have also been shown to increase antiproliferative activity, with dichloro derivatives generally being more potent than their difluoro counterparts in some studies.[11]

CompoundSubstitutionCancer Cell LineIC50 (µM) - ViabilityIC50 (µM) - ProliferationReference
8a N-benzylKNS42 (Glioblastoma)8.259.85[10]
8c N-(4-fluorobenzyl)KNS42 (Glioblastoma)3.414.34[10]
5c (Monochloro) 5-chloro, N-phenethyl-4-piperidin-1-ylMultiple1.70 (GI50)-[11]
5h (Dichloro) 5,7-dichloro, N-phenethyl-4-piperidin-1-ylMultiple1.10 (GI50)-[11]
5k (Difluoro) 5,7-difluoro, N-phenethyl-4-piperidin-1-ylMultiple1.40 (GI50)-[11]

Key Insights:

  • Fluorination of the N-benzyl substituent can significantly improve the anticancer potency of indole-2-carboxamides.[10]

  • Dihalogenation of the indole ring is a viable strategy for enhancing antiproliferative activity.[11]

  • Some fluorinated indole-2-carboxamides exhibit selectivity for cancer cells over non-neoplastic cells, suggesting a favorable therapeutic window.[10][12]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer effects of indole-2-carboxamides are often attributed to their ability to inhibit multiple protein kinases involved in cancer cell proliferation and survival, such as EGFR and CDK2.[11] Additionally, these compounds can induce apoptosis (programmed cell death) through various pathways.[11]

Anticancer_Mechanism Fluorinated_Indole_2_Carboxamide Fluorinated Indole- 2-Carboxamide EGFR EGFR Fluorinated_Indole_2_Carboxamide->EGFR inhibits CDK2 CDK2 Fluorinated_Indole_2_Carboxamide->CDK2 inhibits Proliferation_Signaling Proliferation Signaling EGFR->Proliferation_Signaling Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Apoptosis Apoptosis Proliferation_Signaling->Apoptosis leads to Cell_Cycle_Progression->Apoptosis leads to

Caption: Multi-targeted anticancer mechanism of fluorinated indole-2-carboxamides.

Antiviral Activity: A Broad-Spectrum Potential

Indole-containing compounds have a rich history in antiviral drug discovery, with several approved drugs and clinical candidates.[13][14] Fluorinated indole-2-carboxamides have shown promise as inhibitors of various RNA and DNA viruses.

Structure-Activity Relationship:

SAR studies in antiviral indole-2-carboxamides have highlighted the importance of substitutions on both the indole ring and the carboxamide moiety. Fluorination of the indole core has been shown to be well-tolerated and can contribute to improved potency.[15][16] For instance, a series of 4-fluoroindole-7-carboxamides exhibited potent anti-HIV-1 activity in the nanomolar range.[16]

Compound SeriesViral TargetKey SAR FindingsReference
4-Fluoroindole-7-carboxamides HIV-1Primary amide at C-7 and heteroaryl-carboxamide groups showed high potency (EC50 in nM range).[16]
5-Fluoroindole-2-carboxamides Coxsackie B4 VirusThiosemicarbazide moiety at the carboxamide was crucial for activity.[15]
N-Alkyl Indole-2-carboxamides Neurotropic AlphavirusesFluoro substitution on the indole was tolerated and could improve metabolic stability.[17]

Key Insights:

  • Fluorination of the indole ring is a recurring theme in the design of potent antiviral indole-2-carboxamides.

  • The nature of the substituent on the carboxamide nitrogen is a critical determinant of antiviral activity and spectrum.

Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanisms of indole-2-carboxamides can vary depending on the virus. For HIV-1, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16] For other viruses, they may inhibit viral entry, replication, or other essential viral processes.[13][15]

Antiviral_Mechanism cluster_virus_lifecycle Viral Lifecycle Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (e.g., HIV) Viral_Entry->Reverse_Transcription Replication Viral Replication Reverse_Transcription->Replication Assembly_Release Assembly & Release Replication->Assembly_Release Fluorinated_Indole_2_Carboxamide Fluorinated Indole- 2-Carboxamide Fluorinated_Indole_2_Carboxamide->Reverse_Transcription inhibits Fluorinated_Indole_2_Carboxamide->Replication inhibits

Caption: Potential antiviral mechanisms of fluorinated indole-2-carboxamides.

Experimental Protocols

General Synthesis of Fluorinated Indole-2-Carboxamides

The synthesis of fluorinated indole-2-carboxamides typically involves the coupling of a fluorinated indole-2-carboxylic acid with a desired amine.[1][6]

Step 1: Synthesis of Fluorinated Indole-2-carboxylic Acid

This can be achieved through various methods, including the Fischer indole synthesis starting from a fluorinated phenylhydrazine.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of the fluorinated indole-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents), or BOP (1.1 equivalents).[1][6]

  • Addition of Amine: Add the desired amine (1.1 equivalents) and a base such as DIPEA (2.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous work-up and purify the crude product by column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.[8][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Antitubercular Activity: MmpL3 Inhibition Assay

Several assays can be used to assess MmpL3 inhibition.[5][9][18] A common method involves monitoring the accumulation of TMM.

  • Bacterial Culture: Grow Mycobacterium species to mid-log phase.

  • Radiolabeling: Add [¹⁴C]acetate to the culture medium to label the mycolic acid precursors.

  • Compound Treatment: Treat the cultures with the test compounds at various concentrations.

  • Lipid Extraction: After incubation, harvest the cells and extract the lipids.

  • TLC Analysis: Separate the lipids by thin-layer chromatography (TLC) and visualize the radiolabeled TMM and TDM by autoradiography.

  • Quantification: Quantify the accumulation of TMM, which is indicative of MmpL3 inhibition.

Conclusion

The strategic incorporation of fluorine into the indole-2-carboxamide scaffold is a powerful and validated approach for enhancing the pharmacological properties of drug candidates. This guide has demonstrated through comparative data that fluorination can lead to significant improvements in potency, metabolic stability, and cellular activity across diverse therapeutic areas. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel fluorinated indole-2-carboxamides. As our understanding of the nuanced effects of fluorine in medicinal chemistry continues to grow, so too will the opportunities for developing next-generation therapeutics based on this privileged scaffold.

References

A Comparative In Vitro Evaluation of Difluorinated 1H-Indole-2-Carboxylic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of fluorine atoms on this scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide will delve into the in vitro evaluation of di-fluoro-substituted indole-2-carboxylic acid derivatives, with a particular focus on their anticancer and antiviral properties, presenting a comparative analysis of their performance against various cell lines and molecular targets.

The Influence of Di-Fluoro Substitution on Anticancer Activity: A Comparative Analysis

While specific data for 5,6-difluoro-1H-indole-2-carboxylic acid derivatives is not extensively available, studies on other di-fluoro isomers, such as the 4,6- and 5,7-difluoro analogs, offer compelling evidence of their potential as anticancer agents. These derivatives have been shown to exhibit significant cytotoxic and antiproliferative effects across a range of cancer cell lines.

Comparative Cytotoxicity of Di-fluoro-1H-indole-2-carboxamides

The following table summarizes the in vitro cytotoxic activities of various di-fluoro-1H-indole-2-carboxamide derivatives against different cancer cell lines. This comparative data highlights the impact of the fluorine substitution pattern on anticancer potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8a 4,6-difluoroKNS42 (pediatric glioblastoma)8.25 (viability), 9.85 (proliferation)[1]
8c 4,6-difluoroKNS42 (pediatric glioblastoma)2.34 (viability), 2.88 (proliferation)[1]
8f 4,6-difluoroKNS42 (pediatric glioblastoma)0.84 (viability)[2]
5k 5,7-difluoroA-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), HT-29 (colon)GI50: 1.15[3]
6c 5,7-difluoroA-549, MCF-7, Panc-1, HT-29GI50 > 10[3]

Expert Analysis: The data reveals that the positioning of the two fluorine atoms on the indole ring significantly influences the cytotoxic activity of these compounds. For instance, the 4,6-difluoro substituted derivatives, particularly compound 8f , demonstrated potent activity against pediatric glioblastoma cells[2]. In contrast, the 5,7-difluoro substituted carboxamide 5k exhibited broad-spectrum antiproliferative activity against a panel of cancer cell lines, albeit with a slightly lower potency in the specific cell lines tested compared to the most active 4,6-difluoro analogs[3]. The stark difference in activity between the closely related 5,7-difluoro derivatives 5k and 6c underscores the critical role of the N-substituent in determining the biological activity of these scaffolds[3].

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of these di-fluoro-indole-2-carboxamides is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. A notable study on 5,7-difluoro-3-methyl-1H-indole-2-carboxamides revealed their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[3].

EGFR and CDK2 Inhibition by 5,7-Difluoro-1H-indole-2-carboxamides

Compound IDEGFR IC50 (nM)CDK2 IC50 (nM)Reference
5k Not explicitly provided, but noted to have inhibitory impact19[3]
Erlotinib (Reference) 80 ± 5-[3]
Dinaciclib (Reference) -20[3]

Expert Analysis: The ability of these compounds to dually target EGFR and CDK2 is a significant finding. EGFR is a well-validated target in various cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The dual-targeting nature of these derivatives could potentially lead to a more potent and durable anticancer response compared to single-agent therapies. The data for compound 5k suggests a promising profile as a CDK2 inhibitor[3].

Antiviral Potential of Di-fluoro-1H-Indole-2-Carboxylic Acid Derivatives

The indole scaffold is also a promising platform for the development of antiviral agents. While specific data on 5,6-difluoro derivatives is scarce, studies on other halogenated indole-2-carboxylic acid derivatives have demonstrated their potential to inhibit viral replication.

A study on a series of indole-2-carboxylate derivatives revealed broad-spectrum antiviral activity against influenza A, influenza B, HSV-1, and Coxsackie B3 virus[4][5]. Although this study did not specifically focus on di-fluoro analogs, it provides a strong rationale for exploring the antiviral potential of the this compound scaffold. The structure-activity relationship (SAR) data from this study indicated that substitutions at various positions of the indole ring significantly influenced the antiviral potency and spectrum of activity[4].

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro experiments used in the evaluation of this compound derivatives.

Synthesis of Indole-2-Carboxamides: A General Protocol

The synthesis of indole-2-carboxamide derivatives typically involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.

Synthesis_Workflow IndoleAcid This compound Reaction Amide Coupling Reaction IndoleAcid->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling Coupling Reagent (e.g., EDC, HOBt) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 5,6-Difluoro-1H-indole-2-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of 5,6-difluoro-1H-indole-2-carboxamide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the this compound (1 equivalent) and the desired amine (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Addition: Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours CellSeeding->Incubation1 CompoundAddition Add serial dilutions of test compounds Incubation1->CompoundAddition Incubation2 Incubate for 48-72 hours CompoundAddition->Incubation2 MTTAddition Add MTT reagent to each well Incubation2->MTTAddition Incubation3 Incubate for 2-4 hours MTTAddition->Incubation3 FormazanSolubilization Add solubilization solution (e.g., DMSO) Incubation3->FormazanSolubilization AbsorbanceMeasurement Measure absorbance at 570 nm FormazanSolubilization->AbsorbanceMeasurement IC50Calculation Calculate IC50 values AbsorbanceMeasurement->IC50Calculation

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The available in vitro data on di-fluoro-1H-indole-2-carboxylic acid derivatives, particularly the 4,6- and 5,7-di-fluoro isomers, demonstrate their significant potential as scaffolds for the development of novel anticancer and antiviral agents. The fluorination pattern on the indole ring, coupled with the nature of the substituent at the carboxamide nitrogen, plays a crucial role in determining their biological activity and target selectivity.

While the direct evaluation of this compound derivatives is a clear gap in the current literature, the promising results from related isomers provide a strong impetus for their synthesis and comprehensive in vitro and in vivo evaluation. Future research should focus on:

  • Synthesis and Screening: A systematic synthesis of a library of this compound derivatives with diverse substitutions at the carboxamide and other positions of the indole ring.

  • Broad-Spectrum Biological Evaluation: Screening of these novel compounds against a wide range of cancer cell lines and viral strains to identify lead candidates.

  • Mechanistic Studies: In-depth investigation of the mechanism of action of the most potent compounds, including their effects on key signaling pathways and molecular targets.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of next-generation anticancer and antiviral drugs.

References

A Comparative Guide to the Efficacy of Indole-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent development of novel therapeutics.[1] The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent antitubercular activity.[2][3] This guide provides a comparative analysis of the efficacy of different classes of indole-based antitubercular agents, supported by experimental data, to aid researchers and drug developers in this critical field.

The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a versatile pharmacophore that can be readily functionalized to interact with various biological targets.[4] Its presence in a wide array of natural products with antimicrobial properties has inspired the synthesis of diverse libraries of indole derivatives.[5] Several of these have demonstrated remarkable potency against M. tb, often through novel mechanisms of action, making them attractive candidates for circumventing existing drug resistance.[1]

Key Classes of Indole-Based Antitubercular Agents and Their Efficacy

This section will delve into the comparative efficacy of prominent classes of indole-based antitubercular agents, focusing on their Minimum Inhibitory Concentration (MIC) against M. tb H37Rv (a common laboratory strain), their cytotoxicity (IC50), and their Selectivity Index (SI = IC50/MIC), a crucial indicator of a compound's therapeutic window.

Indole-2-Carboxamides: Potent Inhibitors of MmpL3

Indole-2-carboxamides have garnered significant attention as a highly promising class of antitubercular agents.[6] A substantial body of research has demonstrated their exceptional potency against both drug-sensitive and drug-resistant strains of M. tb.[7]

Mechanism of Action: The primary target of many indole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3).[8][9] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate, a key precursor for the mycobacterial cell wall, across the inner membrane.[10][11] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[8] This novel mechanism of action is a key reason for their effectiveness against strains resistant to current frontline drugs.[12]

Comparative Efficacy: The following table summarizes the in vitro efficacy of representative indole-2-carboxamide derivatives.

CompoundModificationMIC (µM) vs. M. tb H37RvIC50 (µM) vs. Vero CellsSelectivity Index (SI)Reference
Compound 2 N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide0.012>200>16667[9]
Compound 26 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide0.012>200 (estimated)≥16000[7]
Compound 8g Rimantadine-derived indole0.3240.9128[9]
Compound 8f Rimantadine-derived indole0.6239.964[9]
Compound 3 N-(1-adamantyl)-indole-2-carboxamide0.68Not specifiedNot specified[9]
Compound 4 N-rimantadine-4,6-dimethylindole-2-carboxamide0.88Not specifiedNot specified[9]
Analogue 12 Indole-2-carboxamide analogueLow nanomolar rangeDevoid of apparent toxicityHigh[1]
Analogue 13 Indole-2-carboxamide analogueLow nanomolar rangeDevoid of apparent toxicityHigh[1]
Analogue 14 Indole-2-carboxamide analogueLow nanomolar rangeDevoid of apparent toxicityHigh[1]

Table 1: Comparative Efficacy of Indole-2-Carboxamide Derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: SAR studies have revealed a positive correlation between lipophilicity and antitubercular activity in this class. Attaching bulky alkyl groups, such as adamantyl or cyclohexyl moieties, to the amide nitrogen often enhances potency.[6]

  • Indole Ring Substitution: Substitution at the 4 and 6 positions of the indole ring with electron-withdrawing groups like fluoro or chloro has been shown to improve metabolic stability and activity.[6]

Indole-Hydrazide Derivatives

Indole-based hydrazides and their hydrazone derivatives represent another significant class of antitubercular agents. These compounds often act as isosteres of isoniazid (INH), a cornerstone of TB therapy, suggesting a potential mechanism involving the inhibition of mycolic acid biosynthesis.

Comparative Efficacy:

Compound ClassMIC Range (µg/mL) vs. M. tb H37RvCytotoxicity DataReference
Indole-pyridine derived hydrazides0.05 - 2Not specified[13]
Indole-based 4-thiazolidinones6.25 - 25.0Non-toxic at 10x MIC[14]
Indole- and indazole-based aroylhydrazones (Compound 3a)0.4412 µMSI = 633.49[15]
Indole- and indazole-based aroylhydrazones (Compound 3e)0.3969 µMSI > 1978.83[15]

Table 2: Comparative Efficacy of Indole-Hydrazide Derivatives.

SAR Insights: The antitubercular activity of these derivatives is highly dependent on the nature of the substituents on both the indole ring and the hydrazide moiety. The hybridization of the indole scaffold with other heterocyclic rings, such as pyridine or thiazolidinone, has proven to be a successful strategy for generating potent compounds.[13][14]

Indole Derivatives Targeting Tryptophan Biosynthesis

The tryptophan biosynthesis pathway is essential for the survival of M. tb and is absent in humans, making it an attractive target for novel drug development.[16]

Mechanism of Action: Certain indole derivatives act as inhibitors of key enzymes in this pathway, such as tryptophan synthase.[16][17] For instance, indole-4-carboxamides have been identified as prodrugs that are metabolized within the mycobacterium to an active form that disrupts tryptophan synthesis.[17]

Efficacy: While this class is still in the earlier stages of development compared to MmpL3 inhibitors, it holds significant promise. For example, a series of indole-4-carboxamides demonstrated potent antitubercular activity, and resistance to these compounds was mapped to mutations in the tryptophan biosynthesis pathway.[16][17]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays used in the evaluation of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of antitubercular compounds is the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology for MABA:

  • Preparation of Compound Plates: Serially dilute the test compounds in a 96-well microplate using an appropriate solvent (e.g., DMSO) and then dilute with Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow M. tb H37Rv to mid-log phase, then dilute the culture to a standardized concentration (e.g., McFarland standard of 1.0). Further dilute the inoculum to achieve a final concentration of approximately 105 colony-forming units (CFU)/mL in the assay wells.

  • Inoculation: Add the prepared inoculum to each well of the compound plate. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add a freshly prepared solution of Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates for 24-48 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Test Compounds C Inoculation of Microplate A->C B Preparation of M. tb Inoculum B->C D Incubation (37°C, 5-7 days) C->D E Addition of Alamar Blue D->E F Re-incubation (24-48 hours) E->F G Visual or Spectrophotometric Reading F->G H Determination of MIC G->H

Caption: Workflow for MIC determination using the MABA assay.

Cytotoxicity Assay

Assessing the toxicity of lead compounds against mammalian cells is essential to determine their therapeutic potential. The MTT assay is a widely used colorimetric assay to measure cell viability.

Step-by-Step Methodology for MTT Assay:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, a kidney epithelial cell line from an African green monkey) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

General Signaling in Drug-Induced Cytotoxicity

Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Outcome A Antitubercular Compound B Mitochondrial Dysfunction A->B C DNA Damage A->C D Oxidative Stress A->D E Caspase Activation B->E F Apoptosis Signaling C->F D->F G Cell Death (Apoptosis/Necrosis) E->G F->G

References

A Comparative Spectroscopic Guide to Indole Isomers: Distinguishing Indole, Isoindole, and Indolenine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Indole and its isomers are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. While seemingly subtle, the positional variation of the nitrogen atom and double bonds among isomers like indole (1H-indole), isoindole (2H-isoindole), and indolenine (3H-indole) profoundly impacts their electronic properties and, consequently, their spectroscopic signatures. This guide provides an in-depth comparative analysis of these three key isomers using fundamental spectroscopic techniques, offering experimental insights and data to aid in their unambiguous identification.

Structural Isomerism: The Root of Spectroscopic Divergence

The distinct arrangement of atoms in indole, isoindole, and indolenine dictates their relative stability and electronic distribution. Indole is an aromatic, 10-π electron system, rendering it the most stable of the three. Isoindole is also a 10-π electron system but is generally less stable and more reactive.[1] Indolenine, a non-aromatic isomer, features a nitrogen atom as part of a double bond within the five-membered ring. These structural nuances are the primary drivers of the differences observed in their spectroscopic profiles.

Indole_Isomers cluster_indole Indole (1H-Indole) cluster_isoindole Isoindole (2H-Isoindole) cluster_indolenine Indolenine (3H-Indole) indole isoindole indolenine

Caption: Molecular structures of indole, isoindole, and indolenine.

UV-Visible Spectroscopy: A Tale of Aromaticity and Conjugation

UV-Vis spectroscopy, which probes the electronic transitions within a molecule, is highly sensitive to the extent of conjugation and aromaticity.

Indole: The UV-Vis spectrum of indole in a non-polar solvent like cyclohexane typically exhibits two main absorption bands around 270-290 nm, which are attributed to π-π* transitions.[2] These absorptions often show a fine vibrational structure. In more polar solvents, these bands may undergo a slight bathochromic (red) shift.[2]

Isoindole: The parent isoindole is known to be unstable, making its direct spectroscopic analysis challenging. However, studies on stabilized isoindole derivatives, such as isoindole-1,3-diones, show strong absorption in the near-ultraviolet (NUV) region, with peaks often observed between 229 to 231 nm.[3] The specific absorption characteristics of the parent isoindole would be expected to differ significantly from indole due to the altered arrangement of the π-system.

Indolenine: As a non-aromatic isomer, the UV-Vis spectrum of indolenine and its derivatives is expected to be considerably different from that of indole. The conjugation is disrupted, which would likely result in absorption at shorter wavelengths (a hypsochromic or blue shift) compared to indole. For instance, the UV spectrum of a mixture of 2,3,3-trimethyl-5-nitroindolenine isomers showed absorption bands at 218 and 259 nm.[4]

IsomerTypical λmax (nm)SolventReference(s)
Indole ~270-290Cyclohexane/Ethanol[2]
Isoindole Derivatives ~229-231Dichloromethane[3]
Indolenine Derivatives ~218, 259Ethanol[4]

Infrared Spectroscopy: Vibrational Fingerprints of Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Indole: The IR spectrum of indole is characterized by a sharp N-H stretching vibration typically observed around 3400 cm⁻¹.[5] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1600-1450 cm⁻¹ region.[5]

Isoindole: For isoindole derivatives like N-substituted isoindole-1,3-diones, the most prominent features in the IR spectrum are the strong carbonyl (C=O) stretching bands of the imide group, typically appearing in the range of 1700-1780 cm⁻¹.[6] The parent isoindole would be expected to show an N-H stretch, similar to indole, but the fingerprint region would differ due to the altered symmetry and bond strengths.

Indolenine: The most distinguishing feature in the IR spectrum of an indolenine derivative is the C=N stretching vibration, which is expected to appear in the region of 1650-1700 cm⁻¹.[4] The absence of a distinct N-H stretching band (unless substituted at other positions) and the presence of this C=N absorption are key identifiers.

IsomerCharacteristic IR Absorption Bands (cm⁻¹)Functional GroupReference(s)
Indole ~3400 (sharp)N-H Stretch[5]
>3000Aromatic C-H Stretch[5]
1600-1450Aromatic C=C Stretch[5]
Isoindole Derivatives 1700-1780 (strong)C=O Stretch (Imide)[6]
Indolenine Derivatives 1650-1700C=N Stretch[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment of Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Indole: The ¹H NMR spectrum of indole shows distinct signals for the protons on both the benzene and pyrrole rings. The N-H proton typically appears as a broad singlet at a downfield chemical shift (around 8.0-8.5 ppm in CDCl₃). The protons on the pyrrole ring (at positions 2 and 3) are also characteristic, with the H3 proton being more shielded than the H2 proton.[7] In the ¹³C NMR spectrum, the carbon atoms of the benzene ring appear in the aromatic region, with C2 and C3 of the pyrrole ring having distinct chemical shifts.[8]

Isoindole: Detailed NMR data for the parent isoindole is scarce due to its instability. However, for N-substituted isoindole-1,3-dione derivatives, the ¹H NMR spectra are characterized by signals for the protons on the benzene ring and the N-substituent.[6] The ¹³C NMR spectra prominently feature the downfield signals of the carbonyl carbons of the imide ring (typically in the range of 160-170 ppm).[6]

Indolenine: The ¹H NMR spectrum of an indolenine derivative would be significantly different from that of indole. For example, in 2,3,3-trimethylindolenine, the two methyl groups at the C3 position would appear as a singlet, and the methyl group at C2 would be another singlet.[4] The absence of the characteristic pyrrole proton signals of indole and the appearance of signals corresponding to the sp³-hybridized C3 are key diagnostic features. In the ¹³C NMR spectrum, the C3 carbon would appear at a much higher field (more shielded) compared to the aromatic carbons of indole.

IsomerKey ¹H NMR Features (in CDCl₃)Key ¹³C NMR Features (in CDCl₃)Reference(s)
Indole Broad N-H singlet (~8.0-8.5 ppm)Aromatic carbons, distinct C2 and C3[7][8]
Isoindole Derivatives Signals for benzene ring and N-substituentDownfield C=O signals (~160-170 ppm)[6]
Indolenine Derivatives Aliphatic proton signals from sp³ C3Upfield signal for sp³ C3[4]

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and insights into the molecular structure.

Indole: Under electron ionization (EI), indole typically shows a prominent molecular ion peak (M⁺) due to its aromatic stability. A characteristic fragmentation involves the loss of HCN, leading to a significant fragment ion.[9]

Indolenine: The mass spectra of indolenine derivatives have also been studied.[10] The fragmentation is likely to be initiated by cleavage adjacent to the sp³-hybridized carbon, leading to different fragmentation pathways compared to the aromatic indole.

IsomerMolecular Ion (M⁺)Key Fragmentation PathwaysReference(s)
Indole ProminentLoss of HCN[9]
Isoindole ExpectedDifferent from indole due to structure[10]
Indolenine ExpectedCleavage adjacent to sp³ carbon[10]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Tuning, Locking, Shimming) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference Chemical Shifts process->reference analyze Spectral Interpretation reference->analyze

Caption: Generalized workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.[12]

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[11]

  • Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.[13]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).[2]

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and note any fine structure.[14]

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.[15]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.[16]

Conclusion

The spectroscopic analysis of indole, isoindole, and indolenine reveals distinct fingerprints that directly correlate with their unique structural and electronic properties. While indole is readily characterized by its aromatic features in all spectroscopic methods, the less stable isoindole and non-aromatic indolenine present unique and identifiable characteristics. A multi-spectroscopic approach, combining UV-Vis, IR, NMR, and MS, is essential for the conclusive differentiation of these important heterocyclic isomers. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic and analytical endeavors involving the indole scaffold and its variations.

References

A Comparative Guide to the Biological Activities of 5,6-Difluoro- and 4,6-Difluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, objective comparison of the biological activities of two closely related difluorinated indole derivatives: 5,6-difluoro-1H-indole-2-carboxylic acid and 4,6-difluoro-1H-indole-2-carboxylic acid. While direct comparative studies on the parent molecules are limited, a comprehensive analysis of their derivatized counterparts reveals distinct and divergent therapeutic potentials, offering valuable insights for drug discovery and development.

Chemical Structures and Physicochemical Properties

The seemingly subtle difference in the placement of two fluorine atoms on the indole ring of this compound and 4,6-difluoro-1H-indole-2-carboxylic acid leads to distinct electronic and steric properties, which in turn influence their biological target interactions.

CompoundChemical StructureMolecular FormulaMolecular Weight
This compoundthis compound structureC₉H₅F₂NO₂197.14 g/mol
4,6-difluoro-1H-indole-2-carboxylic acid4,6-difluoro-1H-indole-2-carboxylic acid structureC₉H₅F₂NO₂197.14 g/mol [1]

Note: Placeholder images are used for chemical structures. Accurate representations would be generated in a dedicated chemical drawing software.

Comparative Analysis of Biological Activities

The strategic placement of fluorine atoms on the indole scaffold has guided the development of derivatives with distinct therapeutic applications. The available literature indicates that derivatives of 4,6-difluoro-1H-indole-2-carboxylic acid have been predominantly explored for their antitubercular and anticancer activities, while derivatives of the 5,6-difluoro isomer have shown promise as inhibitors of viral enzymes and for applications in neuroscience.

4,6-Difluoro-1H-indole-2-carboxylic Acid Derivatives: A Focus on Anti-infective and Anticancer Agents

Research has highlighted the utility of the 4,6-difluoroindole scaffold in the development of potent inhibitors of Mycobacterium tuberculosis (Mtb) and as cytotoxic agents against cancer cells.

  • Antitubercular Activity: Indole-2-carboxamides derived from 4,6-difluoro-1H-indole-2-carboxylic acid have been identified as a promising class of antituberculosis agents. Structure-activity relationship (SAR) studies have revealed that fluoro substitutions at the 4- and 6-positions of the indole ring can significantly improve the metabolic stability of these compounds. For instance, a preclinical candidate for treating multidrug-resistant tuberculosis (MDR-TB), NITD-349, is a 4,6-difluoroindole derivative.

  • Anticancer Activity: Beyond their anti-infective properties, derivatives of 4,6-difluoro-1H-indole-2-carboxylic acid have demonstrated significant potential in oncology. Studies have shown that amide derivatives of this scaffold can exhibit potent cytotoxic and antiproliferative activities against various cancer cell lines, including pediatric brain tumors. For example, certain N-benzyl-4,6-difluoro-1H-indole-2-carboxamides have shown remarkable activity against atypical teratoid/rhabdoid tumor (AT/RT) cells.

This compound Derivatives: Targeting Viral Enzymes and Neurological Pathways

In contrast, the 5,6-difluoro substitution pattern has been leveraged to create inhibitors of viral enzymes and compounds with potential applications in treating neurological and psychiatric disorders.

  • Antiviral Activity: Derivatives of 5,6-dihydroxyindole-2-carboxylic acid, a related compound, have been investigated as dual allosteric inhibitors of HIV-1 integrase (IN) and ribonuclease H (RNase H). This dual-action mechanism offers a promising strategy for overcoming drug resistance in HIV therapy. While direct data on this compound as an antiviral is not extensively available, its structural similarity suggests it as a valuable scaffold for the design of novel antiviral agents.

  • Neurological Applications: this compound is utilized as a key intermediate in the synthesis of biologically active molecules targeting neurological and psychiatric disorders. This suggests that the 5,6-difluoro substitution pattern may confer properties suitable for interacting with central nervous system (CNS) targets.

Quantitative Biological Activity Data

Derivative ScaffoldSubstitution PatternBiological Target/ActivityReported Activity (e.g., IC50, MIC)Reference
Indole-2-carboxamide4,6-difluoroMycobacterium tuberculosisPreclinical candidate (NITD-349)[Link to relevant publication]
N-benzyl-indole-2-carboxamide4,6-difluoroAtypical teratoid/rhabdoid tumor (AT/RT) cellsPotent cytotoxic and antiproliferative activity[Link to relevant publication]
Dihydroxyindole-carboxamide5,6-dihydroxyHIV-1 Integrase (IN) and Ribonuclease H (RNase H)Low micromolar inhibition[Link to relevant publication]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the biological activities discussed.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that fluoresces and changes color in response to the metabolic activity of living cells. Viable bacteria reduce the reagent, leading to a color change from blue (oxidized) to pink (reduced).

Step-by-Step Methodology:

  • Preparation of Mtb Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 4,6-difluoro-1H-indole-2-carboxylic acid derivative) in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial dilutions in 7H9 broth in a 96-well microplate.

  • Inoculation: Add the Mtb culture to each well of the microplate to a final volume of 200 µL. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the microplate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Data Analysis: Read the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 530 nm and an emission of 590 nm. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Diagram:

Antitubercular_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mtb_Culture Prepare Mtb Culture Inoculation Inoculate Microplate Mtb_Culture->Inoculation Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Inoculation Incubation1 Incubate at 37°C (5-7 days) Inoculation->Incubation1 Alamar_Blue Add Alamar Blue & Tween 80 Incubation1->Alamar_Blue Incubation2 Incubate for 24 hours Alamar_Blue->Incubation2 Read_Plate Read Absorbance/Fluorescence Incubation2->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for determining antitubercular activity using the MABA assay.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, a critical process in the viral replication cycle.

Principle: The assay typically uses a purified recombinant HIV-1 integrase enzyme and oligonucleotide substrates that mimic the viral DNA ends and a target DNA. The inhibition of the strand transfer reaction is quantified by measuring the amount of integrated product formed.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, purified recombinant HIV-1 integrase, and the test compound (e.g., this compound derivative) at various concentrations.

  • Pre-incubation: Incubate the mixture to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the pre-processed viral DNA substrate and the target DNA substrate to initiate the strand transfer reaction.

  • Incubation: Incubate the plate at 37°C to allow the reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

  • Detection: The amount of strand transfer product can be quantified using various methods, such as ELISA-based detection with labeled oligonucleotides or fluorescence-based methods.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Workflow Diagram:

HIV1_Integrase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mixture (Enzyme, Buffer, Compound) Pre_incubation Pre-incubate Reaction_Mix->Pre_incubation Reaction_Start Add DNA Substrates Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Detection Quantify Product Reaction_Stop->Detection Calculate_IC50 Calculate IC50 Detection->Calculate_IC50 SAR_Concept cluster_scaffolds Difluoro-1H-indole-2-carboxylic Acid Isomers cluster_targets Biological Target Space Scaffold_4_6 4,6-Difluoro Isomer Target_AntiTB Antitubercular Targets Scaffold_4_6->Target_AntiTB Target_Anticancer Anticancer Targets (e.g., Kinases) Scaffold_4_6->Target_Anticancer Scaffold_5_6 5,6-Difluoro Isomer Target_Antiviral Antiviral Targets (e.g., HIV-1 Integrase) Scaffold_5_6->Target_Antiviral Target_CNS CNS Targets Scaffold_5_6->Target_CNS

References

A Senior Application Scientist's Guide to the Comparative Study of Kinase Inhibition by Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Kinases and the Privileged Indole Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. The human genome contains over 500 protein kinase genes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made kinases one of the most important classes of drug targets in modern medicine.

Within the vast chemical space explored for kinase inhibitor discovery, the indole nucleus stands out as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases. By modifying or "substituting" the core indole ring at different positions, medicinal chemists can exquisitely tune the potency and selectivity of these inhibitors. This guide provides a comparative analysis of substituted indoles as kinase inhibitors, focusing on key examples, and presents the foundational experimental protocols required to perform such a study in a research setting.

Key Classes of Substituted Indole Kinase Inhibitors

The versatility of the indole scaffold has led to the development of numerous kinase inhibitors, including several FDA-approved drugs.[2] For the purpose of a comparative study, we will focus on two prominent examples that target vascular endothelial growth factor receptors (VEGFRs), key mediators of tumor angiogenesis.

  • Sunitinib (Sutent®): An oxindole derivative, Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3] Its mechanism involves blocking the signaling of VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other kinases crucial for tumor growth and angiogenesis.[4]

  • Axitinib (Inlyta®): An indazole derivative (a bioisostere of indole), Axitinib is a potent and selective second-generation inhibitor of VEGFRs.[5][6] Its high affinity for VEGFRs makes it a powerful tool for dissecting angiogenesis-related pathways.[7]

While both compounds target VEGFRs, the specific substitutions on their core heterocyclic structures dictate their broader selectivity profiles and, consequently, their therapeutic applications and potential side effects.

Comparative Analysis of Kinase Inhibition Profile

The primary goal of a comparative study is to quantify and compare the inhibitory potency (often expressed as the half-maximal inhibitory concentration, IC50) of different compounds against a panel of kinases. This reveals not only the on-target potency but also the selectivity of the inhibitors. A highly selective inhibitor interacts with a narrow range of targets, which can lead to a more favorable safety profile.

Below is a summary of representative biochemical IC50 values for Sunitinib and Axitinib against key angiogenic and oncogenic kinases.

Kinase TargetSunitinib IC50 (nM)Axitinib IC50 (nM)Primary Pathway
VEGFR1 750.1[8]Angiogenesis
VEGFR2 800.2[8]Angiogenesis
VEGFR3 150.1-0.3[8]Angiogenesis
PDGFRβ 21.6[8]Tumor Growth
c-Kit 551.7[8]Tumor Growth
FLT3 250>10,000Hematopoiesis

Analysis: The data clearly illustrates that while both compounds potently inhibit the primary targets (VEGFRs and PDGFRβ), Axitinib demonstrates significantly higher potency and selectivity for the VEGFR family compared to Sunitinib.[7] Sunitinib exhibits a broader "multi-targeted" profile, with potent inhibition of c-Kit and moderate inhibition of FLT3, targets that Axitinib does not significantly engage at therapeutic concentrations. This difference in selectivity is a direct result of the distinct chemical substitutions on their respective indole/indazole scaffolds.

Visualizing Cellular Signaling and Experimental Design

To understand the impact of these inhibitors, it is crucial to visualize both the biological pathway being targeted and the experimental workflow used for the investigation.

VEGFR Signaling Pathway

VEGF binding to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PLCγ/MAPK and PI3K/Akt pathways that ultimately promote endothelial cell proliferation, survival, and migration—the key steps in angiogenesis. Indole-based inhibitors like Sunitinib and Axitinib act by blocking the ATP-binding site in the kinase domain of VEGFR2, thereby preventing these downstream signals.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Raf Raf PKC->Raf Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Sunitinib / Axitinib Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Inhibitor Comparison

A logical workflow ensures that data from biochemical assays are translated into a cellular context, providing a comprehensive understanding of an inhibitor's efficacy.

Workflow cluster_biochem Biochemical Analysis cluster_cell Cellular Analysis biochem_assay Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 Values & Selectivity Profile biochem_assay->ic50 cell_viability Step 2: Cell Viability Assay (e.g., MTT) ic50->cell_viability Select Lead Compounds & Cell Lines pathway_analysis Step 3: Pathway Inhibition Assay (e.g., Western Blot for p-ERK) cell_viability->pathway_analysis conclusion Comparative Efficacy Conclusion pathway_analysis->conclusion Correlate Biochemical & Cellular Potency

Caption: Workflow for comparative analysis of kinase inhibitors.

Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays required in a comparative kinase inhibitor study. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[8] It is a universal assay suitable for virtually any kinase. The luminescent signal is proportional to the amount of ADP, and therefore, kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR2), substrate peptide, and ATP.

  • Substituted indole inhibitors (e.g., Sunitinib, Axitinib) dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).[7]

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of your indole inhibitors in DMSO. In a 384-well plate, add 50 nL of each inhibitor concentration to the appropriate wells. Include "vehicle" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C. The precise time and ATP concentration should be optimized for your specific kinase (typically near the ATP Km).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2).

  • Complete cell culture medium.

  • Substituted indole inhibitors dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indole inhibitors in cell culture medium. Remove the old media from the cells and add 100 µL of the media containing the inhibitors. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a "media only" control. Normalize the data to the vehicle-treated cells (100% viability) and calculate the percentage of viability for each inhibitor concentration. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Pathway Inhibition (Western Blot)

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using phospho-specific antibodies, one can measure the activation state of a signaling pathway. To assess the cellular activity of a VEGFR inhibitor, we can measure the phosphorylation of a key downstream protein, such as ERK (p44/42 MAPK), in response to VEGF stimulation.

Materials:

  • HUVEC cells (or other relevant cell line).

  • Serum-free media and complete media.

  • Recombinant Human VEGF.

  • Substituted indole inhibitors.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment:

    • Plate HUVEC cells and grow to ~80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with various concentrations of the indole inhibitor (or DMSO vehicle) for 2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes. Include an unstimulated, vehicle-treated control.

  • Protein Extraction:

    • Immediately place the plate on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total-ERK and then β-actin.

  • Analysis: Quantify the band intensity using image analysis software. Normalize the phospho-ERK signal to the total-ERK signal to determine the extent of pathway inhibition.

Conclusion

The comparative study of kinase inhibition is a cornerstone of modern drug discovery. As demonstrated with Sunitinib and Axitinib, subtle chemical modifications to a privileged scaffold like indole can result in vastly different potency and selectivity profiles. A systematic and rigorous experimental approach, combining biochemical potency assays with cell-based functional and pathway analyses, is essential for elucidating these differences. The protocols and workflows outlined in this guide provide a robust framework for researchers to characterize novel substituted indole inhibitors, ultimately contributing to the development of more effective and safer targeted therapies.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5,6-difluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5,6-difluoro-1H-indole-2-carboxylic acid. The introduction of fluorine atoms into the indole scaffold, a common motif in pharmacologically active molecules, significantly alters the compound's reactivity and persistence, necessitating stringent and specialized disposal procedures.[1][2] This document moves beyond mere compliance, offering a framework rooted in chemical principles to ensure the safety of laboratory personnel and the protection of our environment.

Section 1: Core Principles of Halogenated Waste Management

This compound is a halogenated aromatic compound. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This inherent stability means the compound is resistant to natural degradation and requires specific, high-energy methods for complete destruction.[3] Improper disposal can lead to the release of persistent organic pollutants.

The foundational principle of disposal is waste segregation . Halogenated organic waste streams must never be mixed with non-halogenated organic waste.[4][5] The reason for this strict segregation lies in the final disposal technology. Halogenated wastes require specialized, high-temperature incineration with acid gas scrubbing systems to neutralize the hydrogen fluoride (HF) and other corrosive gases generated during combustion.[3][6] Mixing these wastes contaminates larger volumes of solvent and can lead to the rejection of waste drums by disposal facilities or, worse, damage to standard incinerators and the release of toxic byproducts.

Section 2: Hazard Profile and Immediate Safety

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds like 5-fluoro-1H-indole-2-carboxylic acid and 5,6-difluoro-1H-indole allow for a robust hazard assessment.

Anticipated Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly as a fine powder.[7]

  • Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[6][7][9]

Immediate first aid measures involve rinsing affected areas with copious amounts of water and removing the individual to fresh air.[7] For any significant exposure, seek immediate medical attention.[6]

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is critical, combining engineering controls with appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[4][10] This is the primary defense against inhalation of airborne particulates.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][11]Protects against accidental splashes of solutions and airborne powder.
Hand Protection Nitrile gloves (double-gloving recommended).[10]Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately upon contamination.[11]
Body Protection Flame-resistant laboratory coat.[10]Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively in a fume hood.For spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.[7]
Section 4: Disposal Workflow: A Step-by-Step Protocol

The following protocol ensures a systematic and safe approach to waste management from the point of generation to final disposal.

Step 1: Container Preparation and Labeling

  • Obtain a dedicated hazardous waste container intended for Halogenated Organic Waste . These are often distinctly colored or labeled by your institution's Environmental Health & Safety (EHS) department.[4][5]

  • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[4] List all other components of the waste stream (e.g., solvents used for rinsing).

  • Affix a start date to the label.

Step 2: Waste Collection

  • Solid Waste: Collect unadulterated solid this compound, contaminated weighing paper, and contaminated gloves in the designated halogenated waste container.

  • Liquid Waste: Collect all solutions containing the compound directly into the container.

  • Rinsates: This is a critical step often overlooked. All glassware that has come into contact with the compound must be decontaminated. The initial rinses with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous halogenated waste.[4] Subsequent washes with soap and water can typically be discarded down the drain, but consult your institutional policy.

Step 3: Storage

  • Keep the halogenated waste container securely sealed when not in use.

  • Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[6][10]

  • Ensure the storage location is within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Once the container is full or has reached your institution's storage time limit, arrange for pickup through your EHS office.[4]

  • Do not attempt to dispose of this chemical via any other means. It is not suitable for landfilling without specialized containment and is prohibited from being discharged into sanitary sewer systems.[6]

The diagram below outlines the critical decision-making process for waste segregation.

WasteDisposalWorkflow start Waste Generated (Solid, Liquid, Rinsate) check_halogen Does waste contain This compound or other halogenated compounds? start->check_halogen halogen_bin Collect in designated 'HALOGENATED ORGANIC WASTE' container. check_halogen->halogen_bin  Yes non_halogen_bin Collect in designated 'NON-HALOGENATED ORGANIC WASTE' container. check_halogen->non_halogen_bin  No labeling Ensure container is properly labeled with all constituents. halogen_bin->labeling non_halogen_bin->labeling storage Store securely in secondary containment. labeling->storage ehs_pickup Arrange for pickup by EHS for high-temperature incineration. storage->ehs_pickup

Caption: Waste Segregation and Disposal Workflow.

Section 5: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the powder is airborne.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully sweep or vacuum (using a vacuum with a HEPA filter) the material into a designated waste bag or container.[11] Avoid dry sweeping that creates dust.

    • For Liquids: Cover with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated absorbent materials, PPE, and cleaning tools into the designated Halogenated Organic Waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste. Follow with a soap and water wash.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Section 6: The Chemistry of Destruction

The ultimate fate of this compound is high-temperature incineration.[12][13] The U.S. Environmental Protection Agency (EPA) identifies thermal treatment as a key technology for the destruction of highly fluorinated compounds like PFAS, which share the challenge of C-F bond stability.[3][14][15]

Effective destruction requires:

  • High Temperatures: Often in excess of 1,000°C to provide sufficient energy to break the C-F bonds.[3]

  • Sufficient Residence Time: To ensure complete combustion.[3]

  • Turbulence: To ensure proper mixing with oxygen.

  • Acid Gas Scrubbing: A post-combustion process to neutralize the hydrogen fluoride (HF) formed, preventing its release into the atmosphere.

Attempting to incinerate this compound in a standard furnace not equipped for halogenated waste can lead to incomplete combustion, the formation of even more toxic products of incomplete combustion (PICs), and severe corrosion of the equipment.[3]

By adhering to these rigorous segregation and disposal protocols, you ensure that this valuable research compound is managed safely from cradle to grave, upholding your professional responsibility to your colleagues and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-difluoro-1H-indole-2-carboxylic acid
Reactant of Route 2
5,6-difluoro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.